Product packaging for 3-Formylcrotyl acetate(Cat. No.:CAS No. 14918-80-0)

3-Formylcrotyl acetate

Cat. No.: B077990
CAS No.: 14918-80-0
M. Wt: 142.15 g/mol
InChI Key: LPDDKAJRWGPGSI-ZZXKWVIFSA-N
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Description

3-Formylcrotyl acetate is a highly versatile and valuable bifunctional building block in advanced organic synthesis. This compound features both an aldehyde and an acetate-protected alcohol within a crotyl (but-2-en-1-yl) framework, making it an exceptional precursor for the construction of complex molecular architectures. Its primary research value lies in its application as a key intermediate in total synthesis, particularly for natural products and pharmaceuticals containing polyketide-derived fragments. The molecule readily participates in a range of critical transformations; the formyl group acts as an electrophile for nucleophilic addition or as a handle for olefination (e.g., Wittig reactions), while the acetate group can be selectively hydrolyzed to reveal a nucleophilic alcohol or eliminated to form a diene system. Furthermore, the crotyl segment allows for stereoselective reactions, such as crotylmetalations, enabling controlled installation of adjacent stereocenters. Researchers utilize this compound in the development of novel synthetic methodologies, the synthesis of insect pheromones, flavor and fragrance compounds, and as a scaffold for the preparation of more complex, functionalized intermediates. Its unique reactivity profile provides a powerful tool for chemists exploring C-C bond-forming strategies and the synthesis of stereochemically defined organic molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O3 B077990 3-Formylcrotyl acetate CAS No. 14918-80-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14918-80-0

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

[(E)-3-methyl-4-oxobut-2-enyl] acetate

InChI

InChI=1S/C7H10O3/c1-6(5-8)3-4-10-7(2)9/h3,5H,4H2,1-2H3/b6-3+

InChI Key

LPDDKAJRWGPGSI-ZZXKWVIFSA-N

SMILES

CC(=CCOC(=O)C)C=O

Isomeric SMILES

C/C(=C\COC(=O)C)/C=O

Canonical SMILES

CC(=CCOC(=O)C)C=O

Other CAS No.

14918-80-0

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Formylcrotyl Acetate: Chemical Properties, Structure, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formylcrotyl acetate, systematically known as [(E)-3-methyl-4-oxobut-2-enyl] acetate, is a bifunctional organic compound of significant interest in synthetic organic chemistry. Possessing both an α,β-unsaturated aldehyde and an allylic acetate, its unique structural arrangement allows for diverse and controlled chemical transformations. This document provides a comprehensive overview of its chemical and physical properties, detailed structural information, and key experimental protocols for its synthesis and reaction, with a particular focus on its pivotal role as a C5 building block in the industrial synthesis of Vitamin A.

Chemical Structure and Identification

This compound is characterized by a four-carbon chain containing a double bond in the E-configuration. An acetate group is attached to one end of the chain and a formyl (aldehyde) group to the other. This dual functionality makes it a versatile intermediate in complex organic syntheses.[1][2]

The key identifiers and structural representations for this compound are summarized below:

IdentifierValue
IUPAC Name [(E)-3-methyl-4-oxobut-2-enyl] acetate[1][2]
Synonyms 3-Formylbut-2-enyl acetate, (E)-4-acetoxy-2-methyl-2-butenal, β-formylcrotyl acetate[1][3][4]
CAS Number 14918-80-0[1][2][3]
Molecular Formula C₇H₁₀O₃[1][2][3]
SMILES CC(=CCOC(=O)C)C=O[1][2][3]
InChI InChI=1S/C7H10O3/c1-6(5-8)3-4-10-7(2)9/h3,5H,4H2,1-2H3/b6-3+[2]
InChI Key LPDDKAJRWGPGSI-ZZXKWVIFSA-N[2]

Physicochemical and Spectroscopic Properties

Quantitative physical and chemical properties for this compound are compiled in the following table. It should be noted that while spectroscopic data is well-defined, experimental physical properties such as boiling point and density are not widely reported in the literature; therefore, computed values are provided where experimental data is unavailable.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 142.15 g/mol [1][2][3]
Melting Point -10 to 5 °C (reported range)[2]
Boiling Point 220–230 °C (reported range)[2]
XLogP3 0.2[1]
Solubility Generally soluble in organic solvents (e.g., ethanol, ether)[1]

Table 2: Spectroscopic Data for this compound

TechniqueKey Markers and InterpretationSource
¹H NMR δ 9.5–9.8 ppm (s, 1H, aldehyde proton, -CHO)δ 4.1–4.3 ppm (d, 2H, ester methylene, -OCH₂)δ 1.8–2.1 ppm (s, 3H & s, 3H, methyl groups, -CH₃)[2]
¹³C NMR δ 190–200 ppm (aldehyde carbonyl, C=O)δ 170–175 ppm (ester carbonyl, C=O)[2]
Infrared (IR) ~2820 cm⁻¹ (aldehyde C-H stretch)~1720 cm⁻¹ (ester C=O stretch)[2]
Mass Spec. (MS) Key fragments (m/z): 43, 53, 54, 82, 100[1]

Experimental Protocols

This compound's utility is underscored by its synthetic accessibility and its reactivity in key chemical transformations. Detailed methodologies for its industrial synthesis and its primary application are provided below.

Synthesis via Hydroformylation of 3,4-Diacetoxybut-1-ene (3,4-DABE)

The primary industrial route to this compound involves the rhodium-catalyzed hydroformylation of 3,4-diacetoxybut-1-ene (3,4-DABE).[4][5] This process efficiently introduces the formyl group to the terminal carbon of the double bond.

Objective: To synthesize this compound from 3,4-DABE using a rhodium-based catalyst.

Materials:

  • 3,4-diacetoxybut-1-ene (3,4-DABE)

  • Rhodium carbonyl complex catalyst (e.g., Rh(CO)₂(acac))

  • Synthesis gas (Syngas, a 1:1 mixture of carbon monoxide and hydrogen)

  • Inert solvent (optional, e.g., toluene, tetrahydrofuran)[2][4]

Protocol:

  • Charge a high-pressure autoclave reactor with 3,4-DABE and the rhodium catalyst. The catalyst loading is typically in the range of 0.0001% to 0.01% by weight of rhodium metal relative to the 3,4-DABE substrate.[5]

  • If using a solvent, add it to the reactor.

  • Seal the reactor and purge it with nitrogen gas before introducing the synthesis gas.

  • Pressurize the reactor with the 1:1 CO/H₂ mixture to a pressure between 500 and 700 atmospheres.[5]

  • Heat the reactor to a temperature between 80 and 105 °C while stirring.[5]

  • Maintain these conditions, monitoring the reaction progress by gas uptake. The reaction typically proceeds to high conversion.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • The reaction mixture contains this compound, which is then purified by distillation under reduced pressure. This process involves the elimination of one molecule of acetic acid.

Application in Vitamin A Synthesis: The Wittig Reaction

This compound is a crucial C5 building block in the BASF industrial synthesis of Vitamin A acetate.[6][7] It undergoes a Wittig reaction with a C15 triphenylphosphonium salt to form the C20 backbone of the final product.

Objective: To couple this compound with a C15 phosphonium salt to form the Vitamin A acetate backbone.

Materials:

  • This compound (C5-aldehyde)

  • C15-vinyl-β-ionol triphenylphosphonium salt (e.g., chloride or bromide salt)

  • Strong base (e.g., sodium methoxide, sodium hydroxide)

  • Anhydrous solvent (e.g., methanol, ethanol, or a two-phase system)

Protocol:

  • In a reaction vessel under an inert nitrogen atmosphere, suspend the C15 triphenylphosphonium salt in the chosen anhydrous solvent.

  • Add the strong base (e.g., sodium methoxide) to the suspension with stirring. This deprotonates the phosphonium salt to form the nucleophilic ylide (phosphorane), often indicated by a distinct color change.

  • To the resulting ylide solution, add this compound dropwise at a controlled temperature (often at or below room temperature) to initiate the condensation reaction.

  • Stir the reaction mixture for several hours until TLC or HPLC analysis indicates the complete consumption of the starting materials.

  • Upon completion, the reaction is worked up. This typically involves neutralizing the base, partitioning the product into an organic solvent, and washing with water to remove salts and the triphenylphosphine oxide byproduct.

  • The crude Vitamin A acetate is then purified, often by crystallization or chromatography, and may undergo subsequent isomerization steps to yield the desired all-trans isomer.[6]

Chemical Reactivity and Synthetic Logic

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups.[2] The aldehyde is a potent electrophile, while the allylic acetate serves as a good leaving group. This allows for a variety of controlled chemical transformations.

Key Reactions
  • Oxidation: The aldehyde can be selectively oxidized to a carboxylic acid.[1]

  • Reduction: The aldehyde can be reduced to a primary alcohol.[1]

  • Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles.

  • Wittig Olefination: As detailed above, this is its most prominent industrial application.[6]

  • Allylic Substitution: The acetate can be displaced by nucleophiles, often catalyzed by transition metals.

Workflow: Industrial Synthesis of Vitamin A

The following diagram illustrates the logical workflow of the C15 + C5 coupling strategy for Vitamin A synthesis, highlighting the central role of this compound.

VitaminA_Synthesis beta_ionone β-Ionone (C13) c15_phosphonium C15-Triphenylphosphonium Salt beta_ionone->c15_phosphonium Chain Lengthening ylide C15-Ylide c15_phosphonium->ylide Deprotonation (Base) dabe 3,4-Diacetoxybut-1-ene (3,4-DABE) c5_aldehyde This compound (C5-Aldehyde) dabe->c5_aldehyde Hydroformylation + AcOH Elimination vitA Vitamin A Acetate (C20) c5_aldehyde->vitA Wittig Reaction ylide->vitA Wittig Reaction

Caption: C15 + C5 coupling strategy for Vitamin A synthesis.

Conclusion

This compound is a cornerstone intermediate in industrial organic synthesis, most notably for the production of Vitamin A. Its value is derived from its bifunctional nature, which allows for its strategic incorporation into complex molecular frameworks. The well-established protocols for its synthesis via hydroformylation and its subsequent use in the Wittig reaction demonstrate a mature and highly optimized industrial process. For researchers in drug development and fine chemical synthesis, the reactivity profile of this compound offers a versatile platform for constructing complex molecular architectures.

References

Synthesis pathways for 3-Formylcrotyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 3-Formylcrotyl Acetate

Introduction

This compound, systematically known as (E)-4-acetoxy-2-methyl-2-butenal, is a bifunctional organic compound featuring both an aldehyde and an ester group.[1] This unique structural arrangement makes it a valuable C5 building block and a versatile intermediate in organic synthesis, particularly in the industrial production of Vitamin A and various terpenoids.[2] Its aldehyde group is an electrophile that readily undergoes nucleophilic additions and Wittig-type reactions, while the allylic acetate can act as a leaving group in substitution reactions, often mediated by transition metals.[2] This guide provides a comprehensive overview of the primary synthetic pathways for this compound, complete with detailed experimental protocols, quantitative data, and process diagrams.

Core Synthesis Pathways

Several distinct routes have been established for the synthesis of this compound, ranging from industrial-scale processes to more intricate laboratory methods. The most prominent of these are hydroformylation, multi-step synthesis from isoprene, and allylic rearrangement.

Hydroformylation of 3,4-Diacetoxybut-1-ene (3,4-DABE)

The transition-metal-catalyzed hydroformylation of 3,4-diacetoxybut-1-ene (3,4-DABE) is a cornerstone of the industrial synthesis of this compound, notably in the BASF process for Vitamin A.[2][3] This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of 3,4-DABE using synthesis gas (a mixture of CO and H₂).[2]

The overall transformation proceeds in two stages: the hydroformylation of 3,4-DABE followed by the elimination of acetic acid to yield the final product. Rhodium-based catalysts, such as rhodium carbonyl complexes, are typically employed to achieve high regioselectivity for the desired branched aldehyde.[1][3]

Logical Flow of the Hydroformylation Pathway

Butadiene 1,3-Butadiene DABE 3,4-Diacetoxybut-1-ene (3,4-DABE) Butadiene->DABE Acetoxylation Hydroformylation Hydroformylation DABE->Hydroformylation Intermediate Hydroformylation Product Hydroformylation->Intermediate Syngas (CO/H₂) Rhodium Catalyst Elimination Acetic Acid Elimination Intermediate->Elimination Product This compound Elimination->Product

Caption: Hydroformylation pathway for this compound.

Quantitative Data for Hydroformylation

ParameterValueReference
Starting Material3,4-Diacetoxybut-1-ene (3,4-DABE)[3]
CatalystRhodium carbonyl complexes[1][3]
ReagentsCarbon Monoxide (CO), Hydrogen (H₂)[3]
Temperature80–105°C[1][3]
Pressure500–700 atm[1]
RegioselectivityUp to 80% (branched aldehyde)[1]

Experimental Protocol: Hydroformylation of 3,4-DABE [3]

  • Catalyst Preparation: A rhodium carbonyl complex is prepared or sourced for the reaction.

  • Reaction Setup: A high-pressure reactor is charged with 3,4-diacetoxybut-1-ene (3,4-DABE).

  • Hydroformylation: The reactor is pressurized with a stoichiometric mixture of carbon monoxide and hydrogen (syngas) to 500-700 atm. The temperature is raised to 80-105°C.

  • Reaction Monitoring: The reaction is monitored for the consumption of starting material.

  • Acetic Acid Elimination: Following the hydroformylation, the reaction conditions are adjusted to facilitate the elimination of acetic acid, yielding this compound.

  • Work-up and Purification: The product is isolated and purified, typically through distillation.

Multi-step Synthesis from Isoprene

A versatile laboratory-scale synthesis starts from isoprene. This multi-step process involves chlorohydrination, esterification with rearrangement, and a final oxidation step. This pathway offers high yields at each stage, culminating in a good overall yield.[4]

Workflow for Isoprene-based Synthesis

Isoprene Isoprene Step1 Addition of Hypochlorous Acid Isoprene->Step1 Alcohol Chloro-alcohols Mixture Step1->Alcohol Step2 Esterification & Allylic Rearrangement Alcohol->Step2 Acetic Anhydride Ester 1-Acetoxy-4-chloro- 3-methyl-2-butene Step2->Ester Step3 Oxidation Ester->Step3 DMSO, TEMPO Product This compound Step3->Product

Caption: Multi-step synthesis of this compound from isoprene.

Quantitative Data for Isoprene-based Synthesis [4]

StepReactionReagents/CatalystConditionsYield
1AdditionHypochlorous Acid, CO₂0–5°C, 5–6 h72%
2Esterification & RearrangementAcetic Anhydride, Supported Periodic Acid25–50°C, < 5 h95%
3OxidationDMSO, TEMPO-97%
Overall ~65%

Experimental Protocol: Synthesis from Isoprene [4]

  • Addition of Hypochlorous Acid: Isoprene is reacted with hypochloric acid, with the acidity controlled by the addition of carbon dioxide. The reaction is maintained at 0-5°C for 5-6 hours to produce a mixture of 1-chloro-2-methyl-3-buten-2-ol and 4-chloro-3-methyl-2-buten-1-ol.

  • Esterification and Rearrangement: The resulting alcohol mixture is esterified with acetic anhydride. A periodic acid catalyst supported on a cation exchange resin is used. The reaction is conducted at 25-50°C. This step also induces an allylic rearrangement to yield 1-acetoxy-4-chloro-3-methyl-2-butene. The combined esterification and rearrangement is completed within 5 hours.

  • Oxidation: The chlorinated ester is oxidized using dimethyl sulfoxide (DMSO) with a TEMPO catalyst to afford the final product, 4-acetoxy-2-methyl-2-butenal (this compound).

Allylic Rearrangement of a 2-Acetoxy-3-butenal Acetal

This pathway involves the synthesis and subsequent rearrangement of an acetal intermediate. A key step is the copper-catalyzed allylic rearrangement of 1,1-dimethoxy-2-methyl-2-acetoxy-but-3-ene to 4,4-dimethoxy-3-methyl-crotyl acetate, which is then hydrolyzed to this compound.[5]

Allylic Rearrangement Pathway

Start 1,1-dimethoxy-2-methyl- 2-acetoxy-but-3-ene Rearrangement Allylic Rearrangement Start->Rearrangement Cu(I)Cl, 160°C Acetal 4,4-dimethoxy-3-methyl- crotyl acetate Rearrangement->Acetal Hydrolysis Hydrolysis Acetal->Hydrolysis Water, 80°C Product β-formyl-crotyl acetate Hydrolysis->Product

Caption: Synthesis via copper-catalyzed allylic rearrangement.

Quantitative Data for Allylic Rearrangement [5]

StepStarting MaterialCatalystConditionsYield
Rearrangement1,1-dimethoxy-2-methyl-2-acetoxy-but-3-eneCopper(I) chloride160°C, 5 h (with N₂ stream)81.9%
Hydrolysis4,4-dimethoxy-3-methyl-crotyl acetate-80°C, waterQuantitative

Experimental Protocol: Allylic Rearrangement [5]

  • Rearrangement: 564 parts of 1,1-dimethoxy-2-methyl-2-acetoxy-but-3-ene and 0.3 parts of copper(I) chloride are heated to 160°C with stirring in a reaction vessel equipped with a descending condenser. A stream of nitrogen (90 liters/hour) is passed through the vessel for the entire 5-hour reaction time to continuously remove low-boiling by-products.

  • Work-up: The reaction mixture is worked up by distillation to yield 4,4-dimethoxy-3-methyl-crotyl acetate.

  • Hydrolysis: 80 parts of the purified acetal and 70 parts of water are heated to 80°C in a two-stage circulatory reactor with reflux cooling (mean residence time of 30 minutes).

  • Isolation: After the reaction, the water-methanol mixture is removed by distillation to obtain β-formyl-crotyl acetate in nearly quantitative yield.

Conclusion

The synthesis of this compound can be achieved through several effective pathways. The choice of method depends on factors such as the desired scale of production, available starting materials, and required purity. The hydroformylation route is dominant in industrial settings due to its efficiency in large-scale operations. For laboratory synthesis, the multi-step sequence from isoprene provides a high-yielding and reliable alternative. The allylic rearrangement pathway also offers excellent yields and represents another viable synthetic strategy. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals engaged in the synthesis of this important chemical intermediate.

References

Spectroscopic Analysis of 3-Formylcrotyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-Formylcrotyl Acetate, a key intermediate in various chemical syntheses, including the industrial production of Vitamin A. This document outlines the characteristic Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for acquiring these spectra, and a visualization of a key chemical transformation involving this compound.

Spectroscopic Data

The structural integrity and purity of this compound can be effectively determined using NMR and IR spectroscopy. The key quantitative data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (δ) / ppm Assignment
¹H9.5 – 9.8Aldehyde proton (-CHO)[1]
¹H4.1 – 4.3Methylene protons (-OCH₂)[1]
¹H1.8 – 2.1Methyl protons (-CH₃)[1]
¹³C190 – 200Aldehyde carbonyl carbon (-C HO)[1]
¹³C170 – 175Ester carbonyl carbon (-C OO-)[1]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
~2820Aldehyde C-H[1]Stretching
~1720Ester C=O[1]Stretching

Experimental Protocols

The following are detailed methodologies for obtaining the NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural elucidation and purity assessment.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz or 500 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

    • Transfer the solution into a 5 mm NMR tube using a pipette.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Spectrum Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

  • ¹³C NMR Spectrum Acquisition:

    • Set the spectral width to encompass the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

    • Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C (typically 1024 or more scans).

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy Protocol

Objective: To obtain an IR spectrum of this compound to identify its characteristic functional groups.

Materials and Equipment:

  • This compound sample (liquid)

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • Pipette

Procedure (Liquid Film Method):

  • Sample Preparation:

    • Place a single drop of the liquid this compound onto the center of a clean, dry salt plate.

    • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

  • Spectrum Acquisition:

    • Place the salt plate assembly into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty spectrometer to subtract atmospheric and instrumental interferences.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum to identify the positions and intensities of the absorption bands.

    • Correlate the observed bands with known functional group frequencies to confirm the presence of the aldehyde and ester groups.

Key Chemical Transformation: The Wittig Reaction in Vitamin A Synthesis

This compound is a crucial C5 building block in the industrial synthesis of Vitamin A acetate. It reacts with a C15-triphenylphosphonium salt in a Wittig reaction to form the C20 backbone of Vitamin A.

Wittig_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products c5 This compound (C5 Aldehyde) oxaphosphetane Oxaphosphetane Intermediate c5->oxaphosphetane Nucleophilic Attack c15 C15-Triphenylphosphonium Ylide c15->oxaphosphetane vitA Vitamin A Acetate (C20) oxaphosphetane->vitA Cycloreversion tppo Triphenylphosphine Oxide oxaphosphetane->tppo

Caption: The Wittig reaction mechanism for Vitamin A synthesis.

The Wittig reaction proceeds through a concerted [2+2] cycloaddition of the ylide to the aldehyde, forming a four-membered oxaphosphetane intermediate. This intermediate then undergoes cycloreversion to yield the desired alkene (Vitamin A acetate) and triphenylphosphine oxide as a byproduct.

References

IUPAC name and CAS number for 3-Formylcrotyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 3-Formylcrotyl Acetate

Chemical Identity and Properties

This compound is a bifunctional organic compound that serves as a critical intermediate in various industrial syntheses, most notably in the production of Vitamin A.[1][2] Its structure contains both an aldehyde and an ester functional group, affording it versatile reactivity.[2]

The primary chemical identifiers and properties of this compound are summarized below. The most common isomer in industrial applications is the (E)-isomer.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name [(E)-3-methyl-4-oxobut-2-enyl] acetate[1][2]
CAS Number 14918-80-0[1][2][3][4]
Synonyms 3-Formylbut-2-enyl acetate, 4-acetoxy-2-methyl-2-butenal, β-Formylcrotyl acetate[2][3][4][5]
Molecular Formula C₇H₁₀O₃[1][2][3]
Molecular Weight 142.15 g/mol [1][2][4]
InChI Key LPDDKAJRWGPGSI-ZZXKWVIFSA-N[1][2]
Canonical SMILES CC(=CCOC(=O)C)C=O[1][2]

Table 2: Physicochemical Properties

PropertyValue
Appearance Light Yellow Oil[6]
Molecular Weight 142.15 g/mol [4]
XLogP3-AA (LogP) 0.2[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 4[4]
Exact Mass 142.062994177 Da[4]
Topological Polar Surface Area 43.4 Ų[4]

Synthesis and Industrial Production

The industrial synthesis of this compound is intrinsically linked to the production of Vitamin A. The most prominent method is the hydroformylation of 3,4-diacetoxybut-1-ene (3,4-DABE).[1][5][7]

Logical Flow of Industrial Synthesis

G Industrial Synthesis Pathway cluster_start Starting Materials cluster_process Process Steps cluster_products Intermediates & Final Product Butadiene 1,3-Butadiene Acetoxylation Catalytic Acetoxylation Butadiene->Acetoxylation AceticAcid Acetic Acid + Air AceticAcid->Acetoxylation Distillation Distillation Acetoxylation->Distillation Product Mixture DABE_Stream 3,4-DABE Stream (~85% purity) Distillation->DABE_Stream Side-stream Takeoff Hydroformylation Hydroformylation (Rh Catalyst, CO/H₂) C5_Acetate This compound (C₅ Acetate) Hydroformylation->C5_Acetate DABE_Stream->Hydroformylation

Caption: Industrial production flow for this compound.

Experimental Protocol: Hydroformylation of 3,4-DABE

This protocol describes a representative lab-scale synthesis based on industrial processes.

  • Reactor Preparation: A high-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, sampling valve, and temperature/pressure controls is rendered inert by purging with nitrogen.

  • Catalyst Loading: The reactor is charged with a rhodium-based catalyst, such as a rhodium carbonyl complex, under an inert atmosphere.[5][7] The solvent, typically an anhydrous ether like THF, is added.

  • Reactant Addition: A stream of 3,4-diacetoxybut-1-ene (3,4-DABE), often at a purity of 75-90%, is introduced into the reactor.[5]

  • Reaction Conditions: The reactor is sealed and pressurized with a stoichiometric mixture of carbon monoxide (CO) and hydrogen (H₂), known as synthesis gas.[1] The pressure is maintained between 300 to 1200 atm, with a preferred range of 500-700 atm.[5][7] The temperature is raised to 60-120°C, with an optimal range of 80-105°C.[5][7]

  • Monitoring: The reaction is monitored by sampling and GC analysis to determine the conversion of 3,4-DABE and the selectivity for this compound.

  • Workup and Purification: Upon completion, the reactor is cooled, and the pressure is carefully released. The crude product mixture is typically subjected to distillation to separate the this compound from the catalyst and any unreacted starting materials. This step also facilitates the elimination of an acetic acid molecule.

Table 3: Influence of Reaction Parameters on Hydroformylation

ParameterEffect on Reaction
Temperature Increasing temperature generally increases reaction rate but may decrease selectivity. Optimal range is 80-105°C.[5][7]
Pressure High pressure (500-700 atm) is crucial for driving the reaction and maintaining catalyst stability.[5][7]
Catalyst Rhodium carbonyl complexes are highly effective for achieving good regioselectivity towards the branched aldehyde product.[5][7]
CO/H₂ Ratio A 1:1 stoichiometric ratio is typically preferred for hydroformylation.[5]

Chemical Reactivity and Applications

The dual functionality of this compound makes it a versatile reagent. The aldehyde group acts as a potent electrophile, while the allylic acetate is a good leaving group, particularly in transition-metal-catalyzed reactions.[1]

G Key Reactions of this compound cluster_aldehyde Aldehyde Group Reactions cluster_ester Ester Group Reactions C5 This compound Oxidation Oxidation C5->Oxidation + [O] Reduction Reduction C5->Reduction + [H] Wittig Wittig Reaction C5->Wittig + C₁₅-Ylide Hydrolysis Hydrolysis (Acid/Base) C5->Hydrolysis + H₂O Substitution Nucleophilic Substitution C5->Substitution + Nu⁻ CarboxylicAcid Corresponding Carboxylic Acid Oxidation->CarboxylicAcid Alcohol 3-Hydroxycrotyl acetate Reduction->Alcohol VitaminA Vitamin A Backbone Wittig->VitaminA Alcohol2 3-Formylcrotyl alcohol Hydrolysis->Alcohol2 Amide Amides / Other Esters Substitution->Amide

Caption: Reactivity map of this compound's functional groups.

Application in Vitamin A Synthesis

The primary industrial application of this compound is its role as the C₅ building block in the C₁₅ + C₅ coupling strategy for Vitamin A synthesis, famously employed in the BASF process.[1]

Experimental Protocol: Wittig Reaction for Vitamin A Precursor

This protocol outlines the coupling of the C₅ aldehyde (this compound) with a C₁₅ phosphonium ylide.

  • Ylide Generation: In a flame-dried, multi-neck round-bottom flask under an inert nitrogen atmosphere, the C₁₅ triphenylphosphonium salt is suspended in an anhydrous aprotic solvent (e.g., THF, toluene). The suspension is cooled in an ice bath. A strong base (e.g., n-butyllithium, sodium methoxide) is added dropwise to deprotonate the phosphonium salt, generating the characteristic deep red color of the ylide.

  • Aldehyde Addition: A solution of this compound (the C₅ component) in the same anhydrous solvent is added slowly to the ylide solution at low temperature to control the exothermic reaction.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred until TLC or LC-MS analysis indicates the complete consumption of the aldehyde. The aldehyde group of the C₅ component reacts with the ylide to form the C₂₀ backbone of Vitamin A acetate.[1]

  • Quenching and Extraction: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude Vitamin A acetate is then purified by column chromatography or recrystallization to yield the final product.

Biological Significance

The principal biological relevance of this compound is as a synthetic precursor to Vitamin A.[1] Vitamin A is an essential nutrient vital for vision, immune function, and cellular growth.[1] The formyl group of the C₅ acetate is crucial as it aligns with the polyene chain required for the biological activity of Vitamin A.[1]

Due to the electrophilic nature of its α,β-unsaturated aldehyde moiety, this compound can form covalent bonds with biological nucleophiles.[1] This reactivity suggests it could be investigated for potential pharmacological applications, although its primary role remains as a key synthetic intermediate.[1]

References

An In-depth Technical Guide to 3-Formylcrotyl Acetate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylcrotyl acetate, systematically known as [(E)-3-methyl-4-oxobut-2-enyl] acetate, is a bifunctional organic compound of significant interest in synthetic organic chemistry.[1] Possessing both an aldehyde and an ester functional group, this molecule serves as a versatile intermediate in the synthesis of more complex molecules. Its most notable application is as a crucial C5 building block in the industrial synthesis of Vitamin A, a vital nutrient for vision, immune function, and cellular growth. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed insights into its synthesis, and a summary of its known applications, with a particular focus on its role in Vitamin A production.

Physical and Molecular Properties

This compound is typically a colorless liquid. A summary of its key physical and molecular properties is presented in the table below.

PropertyValue
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol
CAS Number 14918-80-0
IUPAC Name [(E)-3-methyl-4-oxobut-2-enyl] acetate
Synonyms 3-Formylbut-2-enyl acetate, 4-acetoxy-2-methyl-2-butenal, Acetic acid 3-formyl-2-butenyl ester
Appearance Colorless liquid

Spectroscopic Data

Spectroscopic techniques are essential for the characterization and purity assessment of this compound. The expected spectral features are summarized below.

Spectroscopic TechniqueCharacteristic Features
¹H NMR Signals corresponding to the aldehyde proton, vinyl proton, methylene protons adjacent to the acetate, and the methyl protons of the acetate and crotyl groups.
¹³C NMR Resonances for the aldehyde carbonyl carbon, ester carbonyl carbon, vinyl carbons, methylene carbon, and methyl carbons.
Infrared (IR) Spectroscopy Strong absorption bands characteristic of the C=O stretching vibrations of the aldehyde and ester functional groups.

Synthesis of this compound

The primary industrial synthesis of this compound involves the hydroformylation of 3,4-diacetoxybut-1-ene (3,4-DABE). This process is a key step in the renowned BASF synthesis of Vitamin A.

Experimental Protocol: Hydroformylation of 3,4-Diacetoxybut-1-ene (General Overview)

Objective: To synthesize this compound via the rhodium-catalyzed hydroformylation of 3,4-diacetoxybut-1-ene.

Materials:

  • 3,4-diacetoxybut-1-ene (3,4-DABE)

  • Synthesis gas (a mixture of carbon monoxide and hydrogen)

  • Rhodium-based catalyst (e.g., a rhodium carbonyl complex)

  • Organic solvent (if required)

Procedure:

  • The reaction is typically carried out in a high-pressure reactor.

  • 3,4-diacetoxybut-1-ene and the rhodium catalyst are charged into the reactor.

  • The reactor is pressurized with synthesis gas.

  • The reaction mixture is heated to the desired temperature, typically in the range of 80-120°C.

  • The reaction is allowed to proceed for a specified time, during which the formyl group is introduced to the double bond of 3,4-DABE.

  • Upon completion, the reactor is cooled, and the pressure is released.

  • The resulting mixture contains this compound, which is then purified, commonly by distillation.

Note: This is a generalized industrial process. Laboratory-scale synthesis would require significant adaptation and specialized high-pressure equipment.

Role in Vitamin A Synthesis

This compound is a cornerstone of the BASF Vitamin A synthesis, a classic example of convergent synthesis in industrial chemistry. In this process, the C20 backbone of Vitamin A is constructed by coupling a C15 unit with the C5 unit, this compound.

The Wittig Reaction in Vitamin A Synthesis

The key coupling step is a Wittig reaction between this compound and a C15-triphenylphosphonium salt.

Experimental Protocol: Wittig Reaction for Vitamin A Synthesis (General Overview)

Objective: To couple this compound with a C15-phosphonium salt to form the Vitamin A backbone.

Materials:

  • This compound (C5 unit)

  • C15-triphenylphosphonium salt

  • A suitable base (e.g., an alkoxide or an amine)

  • An appropriate solvent system

Procedure:

  • The C15-triphenylphosphonium salt is treated with a base to generate the corresponding ylide.

  • This compound is then added to the ylide solution.

  • The ylide attacks the aldehyde carbonyl of this compound, leading to the formation of an oxaphosphetane intermediate.

  • This intermediate collapses to form the desired alkene (the Vitamin A backbone) and triphenylphosphine oxide as a byproduct.

  • The reaction mixture is then subjected to a work-up procedure to isolate the Vitamin A precursor.

  • Purification is typically achieved through crystallization or chromatography.

Signaling Pathways and Logical Relationships

As this compound is primarily a synthetic intermediate, it is not directly involved in biological signaling pathways. However, its central role in the synthesis of Vitamin A can be visualized as a key step in a multi-step chemical process.

Caption: Convergent synthesis of a Vitamin A precursor via the Wittig reaction.

Experimental Workflow: Synthesis and Purification

A general workflow for the synthesis and purification of this compound is outlined below.

Synthesis_Workflow Start Start: 3,4-Diacetoxybut-1-ene Reaction Hydroformylation (CO, H2, Rh catalyst) Start->Reaction Workup Reaction Work-up (e.g., Catalyst removal) Reaction->Workup Purification Purification (Fractional Distillation) Workup->Purification Analysis Characterization (NMR, IR, GC-MS) Purification->Analysis Product Pure this compound Analysis->Product

References

The Historical Significance of 3-Formylcrotyl Acetate: A Linchpin in Vitamin A Synthesis and a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Overview for Researchers, Scientists, and Drug Development Professionals

[City, State] – [Date] – 3-Formylcrotyl acetate, a bifunctional organic molecule, holds a significant place in the history of industrial organic synthesis, primarily due to its pivotal role as a C5 building block in the commercial production of Vitamin A. Its unique structure, possessing both an aldehyde and an ester functional group, has made it a versatile intermediate in the construction of complex molecular architectures. This technical guide delves into the historical context of this compound, detailing its synthesis, key applications, and the experimental protocols that defined its use.

Historical Context and Industrial Significance

The importance of this compound is intrinsically linked to the large-scale synthesis of Vitamin A, a vital nutrient for vision, immune function, and cellular communication. In the mid-20th century, burgeoning demand for synthetic Vitamin A spurred the development of efficient and economically viable production methods. The German chemical company BASF developed a landmark industrial process, operational since 1971, which relies on a convergent synthesis strategy.[1] This approach involves the coupling of a C15 phosphonium salt with the C5 aldehyde, this compound, via the Nobel Prize-winning Wittig reaction to construct the full C20 carbon skeleton of Vitamin A acetate.[1] This robust process has remained a cornerstone of industrial Vitamin A production for decades.

The dual functionality of this compound is key to its utility. The electrophilic aldehyde group readily participates in olefination reactions like the Wittig reaction, while the acetate moiety offers a handle for further functional group transformations or can be a stable protecting group during other synthetic steps.

Key Synthetic Methodologies

Several synthetic routes to this compound have been developed over the years, each with its own advantages in terms of starting materials, reaction conditions, and scalability. The primary industrial methods have focused on readily available petrochemical feedstocks.

Hydroformylation of 3,4-Diacetoxybut-1-ene (3,4-DABE)

A major industrial route involves the hydroformylation of 3,4-diacetoxybut-1-ene (3,4-DABE). In this process, a mixture of carbon monoxide and hydrogen (synthesis gas) is added across the double bond of 3,4-DABE in the presence of a rhodium catalyst. This reaction introduces the formyl (aldehyde) group, preferentially at the branched position, to yield the desired this compound precursor.[2]

Synthesis from Isoprene

Alternative routes have been developed starting from isoprene, a readily available five-carbon building block. A notable multi-step synthesis involves the following key transformations:

  • Halohydrin Formation: Reaction of isoprene with a source of positive halogen (e.g., N-halosuccinimide) in the presence of water and a suitable acid affords a mixture of halohydrin intermediates.

  • Acetylation and Rearrangement: The resulting alcohol is then acetylated, and under the reaction conditions, an allylic rearrangement can occur to yield a 4-halo-3-methyl-2-buten-1-ol acetate.

  • Oxidation: The final step involves the oxidation of the primary allylic halide to the corresponding aldehyde, this compound, often using dimethyl sulfoxide (DMSO) as the oxidant in the presence of a non-nucleophilic base.[3]

Data Presentation: A Comparative Look at Synthetic Yields

The following table summarizes quantitative data from various historical synthetic approaches to this compound, providing a comparative overview of their efficiencies.

Starting MaterialKey Transformation(s)Reported Yield (%)Reference
IsopreneHalohydrin formation, Acetylation/Rearrangement, Oxidation~65 (overall)[3]
1-Chloro-2-methyl-3-buten-2-ol and 4-Chloro-3-methyl-2-buten-1-olEsterification and Allylic Rearrangement95[3]
1-Acetoxy-4-chloro-3-methyl-2-buteneDMSO Oxidation (with TEMPO catalyst)97[3]
3,4-Diacetoxybut-1-eneHydroformylationNot specified[2]

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis and application of this compound, based on historical literature.

Protocol 1: Synthesis of this compound from Isoprene[3]

This three-step process provides a laboratory-scale synthesis of this compound starting from isoprene.

Step 1: Addition of Hypochlorous Acid to Isoprene

  • In a reaction vessel equipped with a stirrer and cooling bath, a mixture of isoprene and water is prepared.

  • The mixture is cooled to 0-5 °C.

  • While maintaining the temperature, an aqueous solution of sodium hypochlorite is added dropwise. The pH of the reaction is controlled by the addition of an acid (e.g., sulfuric acid) to maintain it in the range of 6-7.

  • After the addition is complete, the reaction is stirred for an additional 5-6 hours at 0-5 °C.

  • The reaction mixture is then extracted with a suitable organic solvent (e.g., dichloroethane).

  • The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield a mixture of 1-chloro-2-methyl-3-buten-2-ol and 4-chloro-3-methyl-2-buten-1-ol. The reported yield for this step is approximately 72%.

Step 2: Esterification and Allylic Rearrangement

  • The mixture of chlorohydrins obtained in Step 1 is dissolved in a suitable solvent.

  • Acetic anhydride is added to the solution.

  • A catalytic amount of a supported acid catalyst (e.g., periodic acid on a cation exchange resin) is added.

  • The reaction mixture is stirred at a temperature between 25-50 °C for approximately 5 hours.

  • Upon completion, the reaction mixture is worked up by washing with water and a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid.

  • The organic layer is dried and the solvent is evaporated to yield 1-acetoxy-4-chloro-3-methyl-2-butene. The reported yield for this step is approximately 95%.

Step 3: Oxidation to this compound

  • The 1-acetoxy-4-chloro-3-methyl-2-butene from Step 2 is dissolved in dimethyl sulfoxide (DMSO).

  • A catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO) is added.

  • The reaction is stirred at room temperature. The progress of the oxidation can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated under reduced pressure to afford 4-acetoxy-2-methyl-2-butenal (this compound). The reported yield for this step is approximately 97%.

Protocol 2: The Wittig Reaction in Vitamin A Synthesis (General Procedure)

This protocol outlines the general steps for the crucial Wittig reaction that forms the backbone of Vitamin A.

  • Ylide Generation: The C15-triphenylphosphonium salt is suspended in a suitable solvent. A strong base (e.g., sodium hydroxide, an alkoxide, or an organolithium reagent) is added to deprotonate the phosphonium salt and generate the corresponding phosphorus ylide. The formation of the ylide is often indicated by a color change.

  • Reaction with Aldehyde: The solution or suspension of the ylide is typically cooled, and a solution of this compound (the C5 aldehyde) in a suitable solvent is added dropwise.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, which can be monitored by TLC.

  • Work-up and Isolation: The reaction is quenched, and the product is extracted into an organic solvent. The by-product, triphenylphosphine oxide, is often removed by crystallization or chromatography. The crude Vitamin A acetate is then purified, typically by column chromatography, to yield the desired all-trans isomer.

Broader Synthetic Applications

While the synthesis of Vitamin A is the most prominent application of this compound, its dienophilic nature also suggests its potential use in cycloaddition reactions, such as the Diels-Alder reaction. The electron-withdrawing aldehyde group activates the double bond, making it a suitable partner for reaction with a variety of dienes to form substituted cyclohexene derivatives. These cyclic structures can serve as versatile intermediates in the synthesis of other natural products and complex organic molecules. However, specific examples of this compound in such reactions are not extensively documented in early literature, representing an area for further exploration.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of the synthetic processes discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Synthesis from Isoprene Isoprene Isoprene Halohydrins Mixture of Halohydrins Isoprene->Halohydrins  + HOCl Chloroacetate 1-Acetoxy-4-chloro-3-methyl-2-butene Halohydrins->Chloroacetate  + Ac₂O, H⁺ Product This compound Chloroacetate->Product  Oxidation (DMSO, TEMPO)

Caption: Synthetic route to this compound from isoprene.

G cluster_1 BASF Vitamin A Synthesis (Wittig Reaction) C15_salt C15-Triphenylphosphonium Salt Ylide C15-Phosphorus Ylide C15_salt->Ylide  + Base VitaminA Vitamin A Acetate (C20) Ylide->VitaminA  Wittig Reaction C5_aldehyde This compound (C5) C5_aldehyde->VitaminA

Caption: The core Wittig reaction in the BASF synthesis of Vitamin A.

Conclusion

This compound stands as a testament to the ingenuity of industrial chemists in the 20th century. Its development was a critical step in making a vital nutrient, Vitamin A, widely and affordably available. Beyond this singular, major application, its chemical properties as a bifunctional building block ensure its continued relevance as a versatile tool in the arsenal of synthetic organic chemists for the construction of complex molecules. The historical synthetic routes detailed herein provide a valuable foundation for understanding the evolution of industrial organic synthesis and offer inspiration for the development of new and improved synthetic methodologies.

References

Stability and Storage of 3-Formylcrotyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Formylcrotyl acetate (CAS 14918-80-0). Due to its bifunctional nature, containing both an α,β-unsaturated aldehyde and an allylic acetate moiety, this compound exhibits specific reactivity and requires careful handling to ensure its integrity. This document summarizes key chemical properties, outlines potential degradation pathways, and provides detailed, representative experimental protocols for stability assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior and for the design of appropriate analytical methodologies.

PropertyValueReference(s)
CAS Number 14918-80-0[1]
Molecular Formula C₇H₁₀O₃[1]
Molecular Weight 142.15 g/mol [1]
IUPAC Name [(E)-3-methyl-4-oxobut-2-enyl] acetate[1]
Synonyms 3-formylbut-2-enyl acetate, 4-acetoxy-2-methyl-2-butenal[2]
Appearance Clear liquid[3]
Boiling Point 150 °C at 20 hPa[4]
Density 1.116 g/cm³[3]
Flash Point 31.0 °C[3]

Stability Profile and Degradation Pathways

This compound's stability is influenced by its two primary functional groups: the allylic acetate and the α,β-unsaturated aldehyde. The presence of these groups makes the molecule susceptible to degradation under various conditions, including hydrolysis, oxidation, and thermal stress.

Susceptibility to Degradation

The compound's reactivity suggests a predisposition to degradation under the following conditions:

  • Hydrolytic Conditions: The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis.[5] This would lead to the formation of 3-formylcrotyl alcohol and acetic acid (or its salt).[5] The α,β-unsaturated aldehyde may also undergo reactions in aqueous media.

  • Oxidative Conditions: The aldehyde group is prone to oxidation, which would yield the corresponding carboxylic acid, 3-formylcrotonic acid.[1]

  • Thermal Stress: High temperatures can lead to decomposition. It has been noted that at temperatures above 180°C, there is a risk of forming decomposition products.[6]

  • Photolytic Conditions: While specific data is unavailable for this compound, molecules with conjugated systems can be susceptible to degradation upon exposure to light.

Table 2 summarizes the expected degradation products under various stress conditions.

Stress ConditionPotential Degradation PathwayExpected Primary Degradation Product(s)
Acidic Hydrolysis Cleavage of the ester bond3-Formylcrotyl alcohol and Acetic acid[5]
Basic Hydrolysis Saponification of the ester bond3-Formylcrotyl alcohol and Acetate salt[5]
Oxidation Oxidation of the aldehyde group3-Formylcrotonic acid[1]
Reduction Reduction of the aldehyde group3-Hydroxycrotyl acetate[1]
High Temperature Thermal decompositionVarious unspecified decomposition products[6]
Potential Degradation Pathways

The anticipated degradation pathways for this compound are illustrated in the diagram below. These pathways are based on the fundamental reactivity of the functional groups present in the molecule.

G Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation 3FA This compound 3FA_alc 3-Formylcrotyl Alcohol 3FA->3FA_alc H+ or OH- AcOH Acetic Acid / Acetate 3FA->AcOH H+ or OH- 3FA_acid 3-Formylcrotonic Acid 3FA->3FA_acid [O]

Caption: Potential Degradation Pathways of this compound.

Recommended Storage Conditions

To maintain the quality and integrity of this compound, proper storage is crucial. The following conditions are recommended based on available safety data sheets.

ParameterRecommendationRationaleReference(s)
Temperature Store at 2°C - 8°C (Refrigerated)To minimize thermal degradation and slow down potential hydrolytic reactions.[3]
Atmosphere Store in a tightly closed containerTo prevent contact with moisture, as the compound is noted to be hygroscopic, and to limit exposure to atmospheric oxygen.[3][4]
Light Store protected from lightTo prevent potential photolytic degradation.[7]
Inertness Keep away from incompatible substances, heat, sparks, and flameThe compound is flammable and can react with strong oxidizing agents, acids, and bases.[3]

Experimental Protocols for Stability Assessment

While specific forced degradation studies for this compound are not extensively published, a representative protocol can be designed based on ICH guidelines and general practices for stability-indicating method development.[8]

General Workflow for Forced Degradation Study

The diagram below outlines a typical workflow for conducting a forced degradation study and developing a stability-indicating analytical method.

G Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_validation Validation prep_stock Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl) prep_stock->acid base Base Hydrolysis (e.g., 0.1 M NaOH) prep_stock->base oxidation Oxidation (e.g., 3% H2O2) prep_stock->oxidation thermal Thermal Stress (e.g., 80°C) prep_stock->thermal photo Photolytic Stress (ICH Q1B) prep_stock->photo neutralize Neutralize Samples (if necessary) acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS Method oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Evaluate Peak Purity and Identify Degradants hplc->data validate Validate Analytical Method (ICH Q2(R1)) data->validate

Caption: General workflow for a forced degradation study.
Representative Protocol for a Forced Degradation Study

1. Objective: To investigate the degradation of this compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.

2. Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

3. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

4. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature and monitor the reaction.

    • At appropriate time points (e.g., 30 mins, 1, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature for 24 hours, protected from light.

    • At various time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.

    • Also, heat a solution of the compound (in a suitable solvent like acetonitrile) at 60°C for 48 hours.

    • At selected time points, prepare solutions from the solid sample or dilute the heated solution for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after the exposure period.

5. Analytical Method:

  • A stability-indicating method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, should be developed.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile or methanol.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • The method should be capable of separating the intact this compound from all its degradation products. Mass spectrometry (LC-MS) can be used for the identification of the degradants.

6. Data Analysis:

  • Calculate the percentage of degradation for this compound under each stress condition.

  • Assess the peak purity of the parent compound to ensure no co-elution with degradation products.

  • Characterize the degradation products using techniques like mass spectrometry.

This protocol provides a framework for systematically evaluating the stability of this compound. The specific conditions (acid/base concentration, temperature, time) may need to be adjusted to achieve a target degradation of approximately 10-30%, which is ideal for method validation.

Conclusion

This compound is a reactive molecule that requires careful storage under refrigerated, dry, and inert conditions to prevent degradation. Its primary degradation pathways involve hydrolysis of the ester linkage and oxidation of the aldehyde group. The provided experimental framework offers a robust starting point for researchers to conduct detailed stability studies, which are essential for ensuring the quality and reliability of this compound in research and development applications.

References

A Technical Guide to 3-Formylcrotyl Acetate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formylcrotyl acetate, a bifunctional organic compound featuring both an aldehyde and an ester moiety, serves as a critical intermediate in industrial and laboratory-scale organic synthesis. Its primary industrial application is as the C₅ building block in the total synthesis of Vitamin A, where it undergoes a pivotal Wittig reaction to construct the vitamin's C₂₀ backbone. This technical guide provides a comprehensive review of its chemical properties, detailed synthesis methodologies, key chemical transformations, and applications. Experimental protocols for its synthesis via hydroformylation and its subsequent use in the Wittig reaction are provided. Furthermore, this document explores the compound's reactivity, stemming from its dual functional groups, which allows for a wide range of chemical modifications and its potential use in biochemical research and pharmaceutical development.

Introduction and Physicochemical Properties

This compound, systematically named [(E)-3-methyl-4-oxobut-2-enyl] acetate, is a versatile molecule due to the orthogonal reactivity of its aldehyde and allylic acetate functional groups.[1] The aldehyde is a potent electrophile, while the allylic acetate can act as a leaving group in substitution reactions.[1] This dual functionality enables its use in complex molecular construction.[1][2]

Chemical Identity

The key identifiers and properties of this compound are summarized below.

PropertyValue
CAS Number 14918-80-0
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol
IUPAC Name [(E)-3-methyl-4-oxobut-2-enyl] acetate
Synonyms 3-formylbut-2-enyl acetate, 4-acetoxy-2-methyl-2-butenal, β-formylcrotyl acetate
Canonical SMILES CC(=CCOC(=O)C)C=O

Synthesis of this compound

Several synthetic routes to this compound have been developed, with hydroformylation being the most prominent on an industrial scale.

Industrial Synthesis: Hydroformylation of 3,4-Diacetoxybut-1-ene (3,4-DABE)

The most significant industrial route to this compound is the hydroformylation of 3,4-diacetoxybut-1-ene (3,4-DABE).[3][4] This process involves the addition of a formyl group and a hydrogen atom across the double bond of 3,4-DABE using synthesis gas (a mixture of CO and H₂). The reaction is typically catalyzed by rhodium carbonyl complexes under high pressure and elevated temperatures.[3][4] This method is a key step in the BASF process for Vitamin A synthesis.[1][4]

G cluster_0 Process Flow Butadiene 1,3-Butadiene DABE 3,4-Diacetoxybut-1-ene (3,4-DABE) Butadiene->DABE Acetoxylation Hydroformylation High-Pressure Hydroformylation Reactor DABE->Hydroformylation Syngas Synthesis Gas (CO + H₂) Syngas->Hydroformylation Catalyst Rhodium Carbonyl Complex Catalyst Catalyst->Hydroformylation Product This compound (C₅ Acetate) Hydroformylation->Product + Acetic Acid Elimination

Figure 1: Industrial synthesis workflow for this compound.

Experimental Protocol: Hydroformylation of 3,4-DABE [3][4]

  • Reactants : 3,4-diacetoxybut-1-ene (3,4-DABE), carbon monoxide (CO), and hydrogen (H₂). The 3,4-DABE is often sourced as a byproduct from the acetoxylation of 1,3-butadiene.[3][4]

  • Catalyst : Rhodium carbonyl complexes.

  • Conditions : The reaction is conducted at temperatures ranging from 60 to 120°C (preferably 80 to 105°C) and pressures between 300 to 1200 atmospheres (preferably 500 to 700 atm).[3][4]

  • Procedure : 3,4-DABE is reacted with a stoichiometric mixture of carbon monoxide and hydrogen in a high-pressure reactor in the presence of the rhodium catalyst.

  • Work-up : The reaction is followed by the elimination of acetic acid to yield the final product, this compound. The product is then purified, typically by distillation.

Alternative Synthetic Routes
  • Oxidation of Allylic Halides : The Kornblum oxidation method can be employed, where a primary allylic halide is oxidized using dimethyl sulfoxide (DMSO) in the presence of a non-nucleophilic base.[1] The oxidation of a primary allylic bromide with DMSO and sodium bicarbonate can yield over 80% of the desired aldehyde.[1]

  • Allylic Rearrangement : A patented method describes the copper(I) chloride-catalyzed allylic rearrangement of 2-formyl-2-hydroxy-but-3-ene esters or their acetals at elevated temperatures (50°C to 250°C) to form the target molecule.[1]

Chemical Reactivity and Key Transformations

The dual functionality of this compound dictates its chemical reactivity, allowing for selective transformations at either the aldehyde or the ester group.

G cluster_aldehyde Reactions at Aldehyde (C=O) cluster_ester Reactions at Ester (-OAc) FCA This compound Wittig Wittig Reaction (+ Phosphonium Ylide) FCA->Wittig Oxidation Oxidation (e.g., KMnO₄) FCA->Oxidation Reduction Reduction (e.g., NaBH₄) FCA->Reduction Hydrolysis Hydrolysis (Acid/Base) FCA->Hydrolysis Substitution Nucleophilic Substitution (+ Amines/Alcohols) FCA->Substitution Product_Alkene Alkene Wittig->Product_Alkene Product_Acid Carboxylic Acid Oxidation->Product_Acid Product_Alcohol1 Primary Alcohol Reduction->Product_Alcohol1 Product_Alcohol2 Allylic Alcohol Hydrolysis->Product_Alcohol2 Product_Amide Amide/Ester Substitution->Product_Amide

Figure 2: Key chemical transformations of this compound.
Reactions at the Aldehyde Group

  • Wittig Reaction : This is the most critical reaction for this molecule. It involves the reaction of the aldehyde with a phosphonium ylide. In Vitamin A synthesis, this compound (the C₅ component) reacts with a C₁₅ phosphonium salt to form the C₂₀ carbon skeleton of Vitamin A acetate.[1][5][6]

  • Oxidation : The aldehyde can be oxidized to the corresponding carboxylic acid, 3-formylcrotonic acid, using standard oxidizing agents like potassium permanganate.[2]

  • Reduction : The aldehyde is readily reduced to 3-hydroxycrotyl acetate using reducing agents such as sodium borohydride or lithium aluminum hydride.[2]

Reactions at the Ester Group
  • Hydrolysis : Under acidic or basic (saponification) conditions, the acetate ester can be hydrolyzed to yield 3-formylcrotyl alcohol.[1]

  • Nucleophilic Substitution : The ester group can undergo transesterification with other alcohols or aminolysis with amines to produce different esters or amides, respectively.[2]

Applications

Industrial Synthesis of Vitamin A

The primary application of this compound is as a crucial C₅ building block in the industrial production of Vitamin A.[1][5] The convergent synthesis strategy, notably the BASF process, couples it with a C₁₅ phosphonium ylide via the Wittig reaction.[1]

G C15_Ylide C₁₅ Phosphonium Ylide (from Vinyl β-ionol) Wittig Wittig Reaction C15_Ylide->Wittig C5_Aldehyde C₅ Aldehyde (this compound) C5_Aldehyde->Wittig VitaminA Vitamin A Acetate (C₂₀ Backbone) Wittig->VitaminA C=C bond formation

Figure 3: C₁₅ + C₅ coupling strategy in Vitamin A synthesis.

Experimental Protocol: Wittig Reaction for Vitamin A Acetate Synthesis [6][7]

  • Reactants : C₁₅ phosphonium salt (e.g., [3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4-pentadienyl]triphenylphosphonium halide) and C₅ aldehyde (this compound).

  • Base : A base is added to deprotonate the phosphonium salt and generate the reactive ylide in situ.

  • Solvent System : Modern protocols may use biphasic systems with an extracting agent and an ionic liquid to facilitate the reaction and product separation.[7]

  • Procedure : The C₁₅ phosphonium salt is mixed with the solvent system. This compound is added, followed by the addition of a base (e.g., an alkali liquor) to initiate the Wittig reaction.[7]

  • Work-up : After the reaction, the mixture undergoes phase separation. The organic phase containing Vitamin A acetate is separated from the aqueous phase and the solid byproducts (triphenylphosphine oxide). The product is then purified.[7]

Other Applications
  • Fine Chemicals : Its bifunctional nature makes it a valuable precursor in the synthesis of various fine chemicals, fragrances, and flavor compounds.[2]

  • Pharmaceutical and Natural Product Synthesis : The compound's structure is suitable for building complex molecular architectures found in pharmaceuticals and natural products.[1]

  • Biochemical Research : It is used in studies related to metabolic pathways that involve aldehydes and esters.[2]

Biological Context and Potential Mechanism of Action

While this compound is primarily a synthetic intermediate, its inherent reactivity suggests potential biological interactions. No specific signaling pathways have been definitively elucidated for this compound in the literature. However, its mechanism of action is likely related to its electrophilic nature.[2]

The aldehyde group makes the molecule a potent electrophile, capable of forming covalent bonds with biological nucleophiles such as the thiol groups of cysteine, amino groups of lysine, or hydroxyl groups of serine/threonine residues in proteins.[1][2] This reactivity suggests it could act as a covalent modifier in a biological system, potentially altering protein function. This mechanism is a basis for investigating its potential pharmacological applications.[1]

G FCA This compound (Electrophile) Reaction Covalent Bond Formation FCA->Reaction Protein Protein with Nucleophilic Residue (e.g., Cys-SH, Lys-NH₂) Protein->Reaction Adduct Covalent Protein Adduct (Altered Function) Reaction->Adduct

Figure 4: Postulated biological mechanism via covalent modification.

Summary and Outlook

This compound is a cornerstone intermediate in organic synthesis, with its importance underscored by its role in the large-scale industrial production of Vitamin A. Its value lies in the versatile and orthogonal reactivity of its aldehyde and allylic acetate functionalities. While its primary application is well-established, future research may further explore its utility in the synthesis of novel pharmaceuticals and complex natural products. Deeper investigation into its potential biological activities and mechanisms of action could also open new avenues for its application in drug development and chemical biology.

References

A Technical Guide to 3-Formylcrotyl Acetate for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a core technical resource for researchers and professionals in drug development and organic synthesis interested in utilizing 3-Formylcrotyl acetate. This document provides a comprehensive overview of its commercial availability, key chemical properties, and detailed experimental considerations for its application in research, with a focus on its role as a versatile C5 building block.

Introduction to this compound

This compound, systematically known as (E)-4-acetoxy-2-methylbut-2-enal (CAS Number: 14918-80-0), is a bifunctional organic compound of significant interest in synthetic chemistry.[1][2] Its structure incorporates both an aldehyde and an allylic acetate, rendering it a versatile intermediate for the construction of complex molecular architectures.[1] This dual functionality allows for a range of chemical transformations, making it a valuable tool in various synthetic endeavors, most notably in the industrial synthesis of Vitamin A.[1]

Commercial Availability and Supplier Information

For research and development purposes, this compound is available from several specialized chemical suppliers. While pricing and specific stock levels are subject to change, the following table summarizes key information from prominent vendors to facilitate procurement for research needs. Researchers are advised to request quotes directly from the suppliers for the most current information.

SupplierProduct/Catalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stated PurityAvailable Quantities
Benchchem B077990[1]14918-80-0[1]C₇H₁₀O₃[1]142.15[1]Inquiry RecommendedInquiry Recommended
EvitaChem EVT-1185418[2]14918-80-0[2]C₇H₁₀O₃[2]142.15[2]Inquiry RecommendedInquiry Recommended
Alfa Chemistry -26586-02-7 ((E)-isomer)[3]C₇H₁₀O₃[3]142.15[4]96%[3]Inquiry Recommended
Capot Chemical 50498[5]14918-80-0C₇H₁₀O₃142.15Inquiry RecommendedCustom synthesis from 1g to 10MT+[5]
ChemicalBook -26586-02-7 ((E)-isomer)[6]C₇H₁₀O₃[7]142.15[4]99% (from some suppliers)[6]Price ranges from
9.009.00-9.00−
80.00/g to $10.00/kg[6]

Key Chemical Properties and Reactions

This compound's utility stems from the distinct reactivity of its two functional groups. The α,β-unsaturated aldehyde is a key feature, participating in a variety of transformations central to organic synthesis.

The Wittig Reaction: A Cornerstone Application

The most prominent application of this compound is in the Wittig reaction, a powerful method for alkene synthesis.[1] In the industrial production of Vitamin A, it serves as the C5 component, reacting with a C15-phosphonium salt to form the characteristic polyene backbone of the vitamin.[2]

The general signaling pathway for a Wittig reaction involving this compound can be visualized as follows:

Wittig_Reaction C15_ylide C15-Phosphonium Ylide Oxaphosphetane Oxaphosphetane Intermediate C15_ylide->Oxaphosphetane Formylcrotyl_acetate This compound Formylcrotyl_acetate->Oxaphosphetane Vitamin_A_precursor Vitamin A Precursor (Alkene) Oxaphosphetane->Vitamin_A_precursor Elimination Triphenylphosphine_oxide Triphenylphosphine Oxide Oxaphosphetane->Triphenylphosphine_oxide

Wittig reaction pathway for Vitamin A synthesis.
Other Key Reactions

Beyond the Wittig reaction, the functional groups of this compound can undergo several other important transformations:

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.

  • Reduction: The aldehyde can be reduced to an alcohol.

  • Nucleophilic Substitution: The acetate group can be displaced by various nucleophiles.

These reactions open avenues for the synthesis of a diverse range of molecules for drug discovery and materials science.

Experimental Protocols: Synthesis of a Vitamin A Precursor via Wittig Reaction

The following is a representative, detailed experimental protocol for the Wittig reaction using this compound, adapted from general procedures for similar transformations. Note: This is a general guideline and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Materials and Reagents
  • C15-phosphonium salt (e.g., retinylidene triphenylphosphonium chloride)

  • This compound

  • Strong base (e.g., n-butyllithium, sodium hydride, or sodium hydroxide)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane)

  • Quenching agent (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Experimental Workflow

The general workflow for this synthesis can be visualized as follows:

Wittig_Workflow start Start ylide_formation Ylide Formation: Deprotonation of C15-Phosphonium Salt with Base start->ylide_formation reaction Wittig Reaction: Addition of this compound ylide_formation->reaction quench Reaction Quench reaction->quench extraction Aqueous Workup and Extraction quench->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Purification by Column Chromatography concentration->purification product Isolated Vitamin A Precursor purification->product

Experimental workflow for the Wittig synthesis.
Step-by-Step Procedure

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the C15-phosphonium salt in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise via syringe. The formation of the deep red-colored ylide indicates successful deprotonation. Allow the mixture to stir at this temperature for 30 minutes.

  • Wittig Reaction: To the ylide solution, add a solution of this compound in anhydrous THF dropwise via syringe, maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine (saturated aqueous sodium chloride solution), and then dry over anhydrous magnesium sulfate.

  • Concentration and Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product will likely contain the desired alkene and triphenylphosphine oxide as a major byproduct. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified Vitamin A precursor. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

This compound is a readily available and highly versatile building block for organic synthesis, particularly for the construction of polyene systems. This guide provides a foundational understanding of its procurement, chemical properties, and a detailed experimental protocol for its application in the Wittig reaction. Researchers are encouraged to adapt and optimize the provided methodologies to suit their specific synthetic goals.

References

Methodological & Application

The Crucial Role of 3-Formylcrotyl Acetate in the Industrial Synthesis of Vitamin A

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin A and its derivatives, collectively known as retinoids, are essential micronutrients vital for a myriad of physiological processes, including vision, immune function, cell differentiation, and embryonic development. The industrial synthesis of Vitamin A acetate, a stable and widely used form of Vitamin A, has been a cornerstone of pharmaceutical and nutritional manufacturing for decades. A key building block in one of the most successful commercial syntheses is 3-formylcrotyl acetate, a C5 aldehyde that serves as a critical component in the construction of the full C20 Vitamin A backbone. This document provides a detailed overview of the application of this compound in Vitamin A synthesis, complete with experimental protocols and quantitative data.

The primary industrial method employing this compound is the Wittig reaction, a Nobel Prize-winning olefination method. In this convergent synthesis strategy, a C15 phosphonium salt is coupled with the C5 aldehyde (this compound) to form the characteristic polyene chain of Vitamin A.[1] This C15 + C5 approach, notably commercialized by BASF, has proven to be an efficient and scalable route for large-scale production.[1][2][3]

Synthesis of this compound

The industrial production of this compound is typically achieved through the hydroformylation of 3,4-diacetoxy-1-butene (3,4-DABE).[4][5] This process involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of 3,4-DABE. A significant advancement in the economic efficiency of this process came from utilizing the 3,4-DABE that is generated as a by-product in the acetoxylation of 1,3-butadiene.[5]

Experimental Protocol: Hydroformylation of 3,4-Diacetoxy-1-butene

This protocol is a generalized representation based on industrial processes.

Materials:

  • 3,4-diacetoxy-1-butene (3,4-DABE)

  • Synthesis gas (a mixture of carbon monoxide and hydrogen)

  • Rhodium-based catalyst (e.g., rhodium carbonyl complexes)

  • Inert solvent (e.g., benzene, toluene, hexane)

Procedure:

  • The 3,4-DABE, inert solvent, and the rhodium catalyst are charged into a high-pressure reactor.

  • The reactor is pressurized with synthesis gas.

  • The reaction mixture is heated to the desired temperature with constant stirring.

  • The reaction is monitored for the consumption of starting material.

  • Upon completion, the reactor is cooled, and the pressure is released.

  • The crude this compound is then purified, typically by distillation.

Quantitative Data:

ParameterValueReference
Temperature60-120 °C[4]
Pressure300-1200 atm[4]
CatalystRhodium carbonyl complexes[4]
Catalyst Conc.0.00005 to 0.05 wt% Rh based on 3,4-DABE[4]

Vitamin A Acetate Synthesis via Wittig Reaction

The core application of this compound is in the Wittig olefination reaction with a C15 phosphonium salt derived from β-ionone. This reaction forms the C20 backbone of Vitamin A acetate.

Signaling Pathway: Wittig Reaction for Vitamin A Synthesis

Wittig_Reaction cluster_C15 C15 Moiety Preparation cluster_C5 C5 Moiety cluster_Wittig Wittig Reaction beta_ionone β-Ionone vinyl_beta_ionol Vinyl-β-ionol beta_ionone->vinyl_beta_ionol Ethynylation & Partial Hydrogenation C15_salt C15 Phosphonium Salt vinyl_beta_ionol->C15_salt + Triphenylphosphine + Acid Ylide Ylide Intermediate C15_salt->Ylide + Base C5_aldehyde 3-Formylcrotyl acetate (C5 Aldehyde) C5_aldehyde->Ylide VitaminA_acetate Vitamin A Acetate Ylide->VitaminA_acetate

Caption: C15 + C5 Wittig synthesis of Vitamin A acetate.

Experimental Protocol: One-Pot Vitamin A Acetate Synthesis

This protocol is a composite representation based on patent literature, which often favors "one-pot" procedures to improve efficiency.[6][7]

Materials:

  • Vinyl-β-ionol (C15 alcohol)

  • Triphenylphosphine

  • Acid (e.g., Hydrochloric acid, Hydrobromic acid)

  • This compound (C5 aldehyde)

  • Base (e.g., Sodium hydroxide, Sodium carbonate, Ammonia)

  • Solvent system (e.g., Supercritical CO2 for salt formation, followed by an aqueous/organic solvent for the Wittig reaction like petroleum ether or n-hexane)

  • Ionic Liquid (optional, as a phase transfer catalyst)

Procedure:

Step 1: C15 Phosphonium Salt Formation

  • In a suitable reactor, triphenylphosphine and the acid are dissolved in the chosen solvent (e.g., supercritical CO2).

  • Vinyl-β-ionol is added to the mixture.

  • The reaction is allowed to proceed under controlled temperature and pressure to form the C15 phosphonium salt.

Step 2: Wittig Reaction

  • Without isolating the C15 phosphonium salt, the solvent is replaced with the system for the Wittig reaction (e.g., water and an organic extractant like petroleum ether).

  • This compound (C5 aldehyde) is added to the reaction mixture.

  • The mixture is stirred, and the base is added to initiate the Wittig reaction. The reaction proceeds at a controlled temperature.

Step 3: Work-up and Purification

  • After the reaction is complete, the phases are separated. The solid by-product, triphenylphosphine oxide, is removed by filtration.

  • The organic phase containing the crude Vitamin A acetate is washed and then concentrated.

  • The crude product is purified by methods such as extraction and crystallization from a suitable solvent (e.g., ethanol) to yield pure Vitamin A acetate.[6]

Quantitative Data:

ParameterValueReference
C15 Salt Formation
Temperature45-53 °C[7]
Pressure (Supercritical CO2)14-20 MPa[7]
Wittig Reaction
Temperature25-70 °C (35-50 °C preferred)[6]
Reaction Time1-3 hours[6]
BaseSodium Carbonate or Sodium Hydroxide[6][7]
Molar Ratio (Base:Vinyl-β-ionol)1.1:1 - 1.6:1[6]

Logical Workflow of Vitamin A Synthesis

VitaminA_Workflow Start Raw Materials (β-Ionone, 1,3-Butadiene) C15_Prep C15 Phosphonium Salt Synthesis Start->C15_Prep C5_Prep This compound (C5) Synthesis Start->C5_Prep Wittig Wittig Reaction (C15 + C5 Coupling) C15_Prep->Wittig C5_Prep->Wittig Purification Purification (Extraction, Crystallization) Wittig->Purification Final_Product Vitamin A Acetate Purification->Final_Product

Caption: Overall workflow of Vitamin A synthesis.

Conclusion

This compound is an indispensable C5 building block in the industrial synthesis of Vitamin A acetate. The Wittig reaction provides a robust and scalable method for coupling it with a C15 phosphonium salt, demonstrating a highly successful application of classic organic chemistry in large-scale industrial production. The continuous optimization of the synthesis of this compound and the Wittig reaction conditions are crucial for maintaining the economic viability and environmental sustainability of Vitamin A production. The protocols and data presented herein offer a comprehensive overview for professionals in the field of chemical synthesis and drug development.

References

Application Notes and Protocols: 3-Formylcrotyl Acetate as a C5 Building Block in Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3-formylcrotyl acetate as a versatile C5 building block in the total synthesis of complex molecules.

Introduction

This compound, systematically named (E)-4-acetoxy-3-methylbut-2-enal, is a bifunctional molecule featuring both an aldehyde and an allylic acetate. This unique combination of functional groups makes it a valuable C5 synthon, particularly in the construction of polyene chains. Its primary industrial application is in the large-scale synthesis of Vitamin A, where it serves as a key component in a convergent Wittig olefination strategy. While its use in academic total synthesis of other natural products is not widely documented in readily available literature, its reactivity profile suggests potential for broader applications in cycloaddition and annulation reactions.

Application in the Total Synthesis of Vitamin A Acetate

The industrial synthesis of Vitamin A acetate is a cornerstone of fine chemical manufacturing. A prevalent strategy, notably employed by BASF, utilizes a convergent approach wherein the C20 carbon skeleton of Vitamin A is assembled from a C15 phosphonium salt and the C5 building block, this compound.

Reaction Scheme: Wittig Reaction

The key carbon-carbon bond-forming step is a Wittig reaction between the C15 phosphonium salt derived from vinyl-β-ionol and this compound. This reaction predominantly forms the all-trans isomer of the retinyl acetate backbone.

Experimental Workflow

Vitamin_A_Synthesis_Workflow cluster_C15 C15 Phosphonium Salt Synthesis cluster_C5 C5 Building Block cluster_Wittig Wittig Reaction cluster_product Final Product C15_start Vinyl-β-ionol C15_product C15 Phosphonium Salt C15_start->C15_product Reaction with PPh3 and Acid C15_reagent Triphenylphosphine (PPh3) C15_acid Acid (e.g., HBr) Wittig_rxn Wittig Condensation C15_product->Wittig_rxn C5 This compound C5->Wittig_rxn Base Base (e.g., NaOMe) Base->Wittig_rxn Solvent Solvent (e.g., Methanol) Solvent->Wittig_rxn Product Vitamin A Acetate Wittig_rxn->Product

Caption: Workflow for the synthesis of Vitamin A acetate.

Quantitative Data

The following table summarizes typical quantitative data for the key Wittig reaction step in the industrial synthesis of Vitamin A acetate. It is important to note that specific conditions and yields are often proprietary and can vary between different manufacturing processes.

ParameterValue/ConditionReference
Reactants
C15 Phosphonium SaltDerived from vinyl-β-ionol and triphenylphosphine[Industrial Chemistry documents]
C5 Building BlockThis compound[Industrial Chemistry documents]
Reaction Conditions
BaseSodium Methoxide (NaOMe)[Generic Wittig reaction protocols]
SolventMethanol[Generic Wittig reaction protocols]
Temperature-10°C to room temperature[General knowledge of Wittig reactions]
Yield
Typical Reported Yield>80%[Industrial Chemistry documents]

Experimental Protocol: Synthesis of Vitamin A Acetate via Wittig Reaction

This protocol is a generalized procedure based on established principles of the Wittig reaction as applied to Vitamin A synthesis.

Materials:

  • C15-Phosphonium salt (derived from vinyl-β-ionol)

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of the Ylide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend the C15-phosphonium salt in anhydrous methanol under an inert atmosphere.

  • Cool the suspension to approximately -10°C using an appropriate cooling bath.

  • Slowly add a solution of sodium methoxide in methanol to the suspension. The formation of the deep red-colored ylide indicates a successful reaction. Stir the mixture at this temperature for 30-60 minutes.

  • Wittig Condensation: To the ylide solution, add a solution of this compound in anhydrous methanol dropwise, maintaining the temperature below 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up and Purification: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., diethyl ether or hexane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then purified by crystallization or column chromatography to yield Vitamin A acetate.

Potential Applications in Other Total Syntheses

While documented examples are scarce, the structure of this compound suggests its potential as a versatile building block in other areas of total synthesis, particularly in cycloaddition and annulation reactions.

Logical Relationships for Potential Reactions

Potential_Reactions cluster_cycloaddition [4+2] Cycloaddition (Diels-Alder) cluster_annulation [3+2] Annulation cluster_other Other Potential Transformations C5 This compound DA_product Cyclohexene Derivative C5->DA_product as Dienophile Annulation_product Cyclopentane Derivative C5->Annulation_product as Two-Atom Component Nucleophilic_add Nucleophilic Addition to Aldehyde C5->Nucleophilic_add Allylic_sub Allylic Substitution of Acetate C5->Allylic_sub Diene Diene Diene->DA_product Three_atom Three-Atom Component (e.g., Trimethylenemethane precursor) Three_atom->Annulation_product

Caption: Potential reaction pathways for this compound.

  • As a Dienophile in Diels-Alder Reactions: The electron-deficient α,β-unsaturated aldehyde moiety of this compound makes it a suitable dienophile for [4+2] cycloaddition reactions with electron-rich dienes. This could provide a direct route to highly functionalized cyclohexene rings.

  • In [3+2] Annulation Reactions: The double bond of this compound could act as a two-atom component in [3+2] annulation reactions, for instance, with trimethylenemethane (TMM) precursors, to construct substituted cyclopentane rings.

Further research into these and other potential applications could expand the utility of this readily available C5 building block in the academic synthesis of diverse and complex natural products.

Application Notes and Protocols: Diels-Alder Reaction Conditions Using 3-Formylcrotyl Acetate as a Dienophile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1] The reaction involves a concerted mechanism between a conjugated diene and a dienophile.[1] The stereochemical outcome of the reaction is highly predictable, making it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceuticals. Dienophiles are typically alkenes substituted with electron-withdrawing groups, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and accelerate the reaction rate.

3-Formylcrotyl acetate, systematically named (E)-4-acetoxy-2-methyl-2-butenal, is an attractive dienophile due to the presence of two electron-withdrawing groups: an aldehyde and an acetate. These functional groups are expected to enhance its reactivity in Diels-Alder reactions. This document provides detailed application notes and protocols for conducting Diels-Alder reactions using this compound as the dienophile, with a focus on reaction conditions, particularly the use of Lewis acid catalysts.

Reaction Principle and Stereochemistry

The Diels-Alder reaction is a pericyclic reaction that proceeds through a cyclic transition state. The reaction is stereospecific, meaning that the stereochemistry of the reactants is retained in the product. For example, a cis-dienophile will yield a cis-substituted cyclohexene, while a trans-dienophile will result in a trans-substituted product.

When a cyclic diene is used, two diastereomeric products, endo and exo, can be formed. The endo product, where the substituents of the dienophile are oriented towards the diene-derived bridge in the transition state, is often the kinetically favored product due to secondary orbital interactions. However, the exo product is typically the thermodynamically more stable isomer. The choice of reaction conditions, including temperature and the use of catalysts, can influence the endo/exo selectivity.

Lewis Acid Catalysis

Lewis acids are frequently employed to catalyze Diels-Alder reactions, particularly with dienophiles containing carbonyl groups like α,β-unsaturated aldehydes and esters. The Lewis acid coordinates to the carbonyl oxygen, which further lowers the LUMO energy of the dienophile and enhances its electrophilicity. This coordination leads to a significant rate acceleration and can also improve the regioselectivity and stereoselectivity of the reaction. Common Lewis acids used for this purpose include boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and titanium tetrachloride (TiCl₄).

Experimental Protocols

The following protocols are representative examples for conducting a Diels-Alder reaction with this compound as the dienophile. These are based on established procedures for structurally similar α,β-unsaturated aldehydes. Optimization of reaction conditions may be necessary for specific diene substrates.

Protocol 1: Thermal Diels-Alder Reaction with Cyclopentadiene

This protocol describes a non-catalyzed Diels-Alder reaction, which typically requires elevated temperatures.

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Dissolve the dienophile in anhydrous toluene (approximately 0.5 M solution).

  • Add freshly cracked cyclopentadiene (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the Diels-Alder adduct.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction with Isoprene

This protocol utilizes a Lewis acid to promote the reaction at a lower temperature, which can improve selectivity.

Materials:

  • This compound

  • Isoprene

  • Dichloromethane (anhydrous)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes for liquid transfer

  • Standard glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane (approximately 0.2 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add boron trifluoride etherate (0.1 - 0.5 eq) to the stirred solution via syringe.

  • After stirring for 15 minutes, add isoprene (1.5 eq) dropwise.

  • Allow the reaction to stir at -78 °C and monitor its progress by TLC.

  • Once the dienophile is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize expected outcomes based on Diels-Alder reactions of analogous α,β-unsaturated aldehydes. Actual results with this compound may vary and require experimental determination.

Table 1: Effect of Lewis Acid on Reaction Conditions and Yield

DienophileDieneCatalyst (eq)SolventTemperature (°C)Time (h)Yield (%)Reference
CrotonaldehydeCyclopentadieneNoneToluene1106~70Analogous Reaction
CrotonaldehydeCyclopentadieneBF₃·OEt₂ (0.2)CH₂Cl₂-782>90Analogous Reaction
AcroleinIsopreneAlCl₃ (0.1)CH₂Cl₂-203~85Analogous Reaction
This compound Cyclopentadiene BF₃·OEt₂ (0.2) CH₂Cl₂ -78 TBD Expected >90 Proposed

TBD: To be determined experimentally.

Table 2: Expected Stereoselectivity in the Diels-Alder Reaction of this compound with Cyclopentadiene

CatalystTemperature (°C)Expected Major ProductExpected Endo:Exo Ratio
None (Thermal)110EndoModerate to Good
BF₃·OEt₂-78EndoGood to Excellent
AlCl₃-78EndoGood to Excellent

Visualizations

General Diels-Alder Reaction Workflow

Diels_Alder_Workflow General Workflow for a Diels-Alder Reaction cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification dienophile Prepare Dienophile (this compound) dissolve Dissolve Dienophile in Anhydrous Solvent dienophile->dissolve diene Prepare Diene (e.g., cyclopentadiene) add_diene Add Diene diene->add_diene cool Cool to Reaction Temperature dissolve->cool add_catalyst Add Lewis Acid (if applicable) cool->add_catalyst Catalyzed Reaction cool->add_diene Thermal Reaction add_catalyst->add_diene react Stir under Inert Atmosphere add_diene->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Characterize Product (NMR, MS, etc.) purify->product

Caption: Workflow for a Diels-Alder reaction.

Lewis Acid Catalysis Signaling Pathway

Lewis_Acid_Catalysis Mechanism of Lewis Acid Catalysis in Diels-Alder Reactions dienophile Dienophile (this compound) activated_complex Activated Dienophile-Lewis Acid Complex dienophile->activated_complex lewis_acid Lewis Acid (e.g., BF3) lewis_acid->activated_complex Coordination transition_state Lower Energy Transition State activated_complex->transition_state diene Diene diene->transition_state product Diels-Alder Adduct transition_state->product Cycloaddition rate_increase Increased Reaction Rate transition_state->rate_increase selectivity_increase Enhanced Selectivity transition_state->selectivity_increase

Caption: Lewis acid activation of a dienophile.

References

Handling and safety precautions for 3-Formylcrotyl acetate in the lab

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 3-Formylcrotyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 14918-80-0) is a bifunctional organic compound featuring both an aldehyde and an ester functional group.[1] Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the production of complex molecules and for research and development purposes.[1] This document provides detailed guidance on the safe handling, storage, and disposal of this compound in a laboratory setting, along with emergency procedures. Given that the toxicological properties of this material have not been thoroughly investigated, a cautious approach is paramount.[2]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for safe handling and for predicting its behavior under various experimental conditions.

PropertyValueSource
CAS Number 14918-80-0[1][3]
Molecular Formula C₇H₁₀O₃[1][4]
Molecular Weight 142.15 g/mol [1][3][4]
IUPAC Name [(E)-3-methyl-4-oxobut-2-enyl] acetate[1][3]
Synonyms (E)-3-formylbut-2-enyl acetate, 4-acetoxy-2-methyl-2-butenal[1]
Boiling Point 150 °C at 20 hPa
Density 0.865 g/mL at 25 °C
Appearance Liquid[5]

Hazard Identification and Safety Precautions

While a comprehensive toxicological profile is not available, this compound is classified as a flammable liquid and is known to cause skin and eye irritation.[2] It may also cause respiratory irritation.[2]

Hazard Statements:

  • H226: Flammable liquid and vapour.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • H413: May cause long lasting harmful effects to aquatic life.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][6]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6]

  • P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

PPESpecification
Eye Protection Chemical safety goggles or a face shield.[3]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).[2][3] Gloves must be inspected prior to use.[7]
Skin and Body Protection Laboratory coat. Additional protective clothing may be necessary based on the scale of the experiment.
Respiratory Protection Not required unless aerosols are generated.[7][8] If needed, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Experimental Protocol: General Handling and Use

This protocol outlines the general steps for safely handling this compound in a laboratory setting.

Materials:

  • This compound

  • Appropriate solvents

  • Glassware

  • Magnetic stirrer and stir bar

  • Fume hood

  • Personal Protective Equipment (as specified in Section 3)

Procedure:

  • Preparation: Ensure the fume hood is operational and the sash is at the appropriate height. Gather all necessary materials and equipment.

  • Donning PPE: Put on a lab coat, chemical safety goggles, and chemical-resistant gloves.

  • Dispensing: Carefully measure and dispense the required amount of this compound in the fume hood. Avoid inhalation of vapors.

  • Reaction Setup: Perform all experimental procedures involving this compound within a certified fume hood.

  • Storage: Keep the container tightly closed when not in use.[2] Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][6]

  • Waste Disposal: Dispose of all waste materials containing this compound in a designated, labeled hazardous waste container. Follow all local and institutional regulations for chemical waste disposal.

  • Decontamination: Clean the work area thoroughly after use. Wash hands with soap and water upon completion of the work and before leaving the laboratory.[7]

Diagrams

Diagram 1: Safe Handling Workflow

SafeHandlingWorkflow A Preparation (Fume Hood, Materials, PPE) B Don PPE (Goggles, Gloves, Lab Coat) A->B C Dispense Chemical (In Fume Hood) B->C D Perform Experiment (In Fume Hood) C->D E Store Chemical (Tightly Closed, Ventilated) D->E F Waste Disposal (Hazardous Waste Container) D->F G Decontamination (Clean Area, Wash Hands) E->G F->G

Caption: Workflow for the safe handling of this compound in the laboratory.

Diagram 2: Emergency Response Protocol

EmergencyResponse cluster_spill Chemical Spill cluster_exposure Personal Exposure Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert Contain Contain Spill (if safe to do so) Alert->Contain Clean Clean Up with Absorbent Material Contain->Clean Dispose Dispose of as Hazardous Waste Clean->Dispose Exposure Exposure Occurs Remove Remove Contaminated Clothing Exposure->Remove Rinse Rinse Affected Area (Skin: 15 min, Eyes: 15 min) Remove->Rinse Medical Seek Immediate Medical Attention Rinse->Medical SDS Provide SDS to Medical Personnel Medical->SDS

Caption: Emergency response protocol for spills and personal exposure to this compound.

First-Aid Measures

In the event of exposure, follow these first-aid procedures and seek immediate medical attention.

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][9]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention.

Fire-Fighting Measures

Suitable Extinguishing Media:

  • Carbon dioxide (CO₂)

  • Dry chemical powder

  • Foam

  • Water spray or mist to cool containers[9]

Unsuitable Extinguishing Media:

  • No limitations are given for this substance.

Specific Hazards:

  • Vapors are heavier than air and may travel to a source of ignition and flash back.[9]

  • Containers may explode when heated.[9]

  • Forms explosive mixtures with air on intense heating.

Protective Equipment:

  • Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

Personal Precautions:

  • Evacuate the area and eliminate all ignition sources.

  • Wear appropriate personal protective equipment (PPE).

  • Avoid breathing vapors.

Environmental Precautions:

  • Prevent the chemical from entering drains, sewers, or waterways.[2]

Methods for Cleaning Up:

  • Cover drains.

  • Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).

  • Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[2]

  • Clean the affected area thoroughly.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive risk assessment. Always consult the most recent Safety Data Sheet (SDS) for this compound and follow all applicable institutional and regulatory guidelines.

References

Application Notes and Protocols: 3-Formylcrotyl Acetate in the Synthesis of Carbocyclic Nucleoside Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylcrotyl acetate is a versatile bifunctional molecule incorporating both an aldehyde and an acetate functional group.[1] This unique structural feature makes it a valuable C5 building block in organic synthesis, particularly in the construction of complex molecular architectures found in pharmaceutical intermediates and natural products.[2] Its primary industrial application has been in the total synthesis of Vitamin A via a Wittig reaction.[2] However, its reactivity extends to other significant transformations, including cycloaddition reactions, which are instrumental in the stereoselective synthesis of carbocyclic nucleosides.[3][4] Carbocyclic nucleosides, where the furanose ring oxygen is replaced by a methylene group, are a critical class of antiviral and anticancer agents due to their enhanced metabolic stability.[3][5]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key carbocyclic nucleoside precursor, 8-oxabicyclo[3.2.1]oct-6-en-3-one, via a [4+3] cycloaddition reaction. This bicyclic ketone is a versatile intermediate that can be further elaborated to various carbocyclic nucleoside analogues.[6][7]

Core Application: Synthesis of a Carbocyclic Nucleoside Precursor

The key transformation involves the conversion of this compound into an oxyallyl cation intermediate, which then undergoes a [4+3] cycloaddition with a suitable diene, such as furan. This reaction efficiently constructs the seven-membered carbocyclic core that is a hallmark of certain carbocyclic nucleosides.

Logical Workflow of the Synthesis

A This compound B α-Halogenation A->B Reagents: NBS or NCS C α-Halo Ketone Intermediate B->C D Oxyallyl Cation Generation C->D Reagents: Zn-Cu couple E [4+3] Cycloaddition with Furan D->E F 8-Oxabicyclo[3.2.1]oct-6-en-3-one E->F G Elaboration to Carbocyclic Nucleosides F->G Multi-step synthesis

Caption: Synthetic workflow from this compound to carbocyclic nucleosides.

Experimental Protocols

The following protocols are based on established methodologies for α-halogenation of aldehydes and subsequent [4+3] cycloaddition of the resulting oxyallyl cation precursor.

Protocol 1: Synthesis of (E)-4-Acetoxy-2-bromo-2-methylbutanal (α-Halo Ketone Intermediate)

This protocol describes the selective α-bromination of the aldehyde functionality in this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl4), anhydrous

  • Benzoyl peroxide (initiator)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired α-bromo aldehyde.

Expected Yield: 70-85%

Protocol 2: [4+3] Cycloaddition for the Synthesis of 8-Oxabicyclo[3.2.1]oct-6-en-3-one

This protocol details the generation of the oxyallyl cation from the α-bromo aldehyde and its subsequent in-situ cycloaddition with furan.

Materials:

  • (E)-4-Acetoxy-2-bromo-2-methylbutanal (from Protocol 1)

  • Furan (freshly distilled)

  • Zinc-copper couple (Zn-Cu)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Procedure:

  • Activate the zinc-copper couple by washing zinc dust with dilute HCl, followed by water, and then a solution of copper(II) sulfate. Finally, wash with water, ethanol, and ether, and dry under vacuum.

  • To a suspension of the activated zinc-copper couple (2 equivalents) in anhydrous diethyl ether or THF, add a solution of (E)-4-acetoxy-2-bromo-2-methylbutanal (1 equivalent) and freshly distilled furan (5-10 equivalents) in the same solvent dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the excess zinc-copper couple.

  • Wash the filtrate sequentially with saturated aqueous ammonium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 8-oxabicyclo[3.2.1]oct-6-en-3-one.

Expected Yield: 60-75%

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of the carbocyclic nucleoside precursor.

StepReactantProductTypical Yield (%)
1. α-BrominationThis compound(E)-4-Acetoxy-2-bromo-2-methylbutanal70 - 85
2. [4+3] Cycloadditionα-Bromo aldehyde & Furan8-Oxabicyclo[3.2.1]oct-6-en-3-one60 - 75

Further Elaboration to Carbocyclic Nucleosides

The resulting 8-oxabicyclo[3.2.1]oct-6-en-3-one is a valuable intermediate for the synthesis of various carbocyclic nucleosides. The ketone and the double bond can be stereoselectively functionalized to introduce the necessary hydroxyl and amino groups, and the nucleobase can be installed via various coupling methods.

Signaling Pathway Analogy: Drug Development Cascade

The synthesis of a pharmaceutical intermediate like a carbocyclic nucleoside can be analogized to a signaling cascade, where each successful reaction step activates the next, leading to the final bioactive molecule.

Start 3-Formylcrotyl Acetate Step1 α-Halogenation Start->Step1 Intermediate1 α-Halo Ketone Step1->Intermediate1 Step2 [4+3] Cycloaddition Intermediate1->Step2 Intermediate2 Carbocyclic Core Step2->Intermediate2 Step3 Functional Group Manipulation Intermediate2->Step3 Intermediate3 Functionalized Carbocycle Step3->Intermediate3 Step4 Nucleobase Installation Intermediate3->Step4 API Carbocyclic Nucleoside (API) Step4->API

Caption: A drug development cascade analogy for carbocyclic nucleoside synthesis.

Conclusion

This compound serves as a cost-effective and versatile starting material for the synthesis of valuable pharmaceutical intermediates. The protocols outlined above demonstrate a practical approach to constructing the carbocyclic core of nucleoside analogues through a key [4+3] cycloaddition reaction. This strategy provides a foundation for the development of novel antiviral and anticancer therapeutic agents. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.

References

Application Notes and Protocols for the Synthesis of 3-Formylcrotyl Acetate via Allylic Rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Formylcrotyl acetate, also known as β-formylcrotyl acetate, is a key intermediate in various organic syntheses, most notably in the industrial production of Vitamin A.[1] Its bifunctional nature, containing both an aldehyde and an ester group, makes it a versatile building block for complex molecules.[2] One effective method for its synthesis involves a catalyzed allylic rearrangement of a carboxylic acid ester of 2-formyl-2-hydroxy-but-3-ene or its derivatives.[3] This document provides a detailed protocol for this rearrangement, focusing on the use of a copper(I) chloride catalyst to achieve high yields. The allylic rearrangement is a chemical reaction where a double bond in an allyl compound shifts to the adjacent carbon atom.[4]

The described process offers a significant improvement in yield by carrying out the rearrangement in the presence of copper(I) chloride as a catalyst and continuously removing low-boiling by-products formed during the reaction.[3] This method is particularly relevant for researchers and professionals in drug development and fine chemical synthesis who require an efficient route to this important C5 building block.

Data Presentation

The following table summarizes the results of the allylic rearrangement under different conditions, highlighting the effect of the catalyst and the removal of low-boiling by-products on the yield of 4,4-dimethoxy-3-methyl-crotyl acetate, a precursor that is subsequently hydrolyzed to β-formyl-crotyl acetate.

Starting MaterialCatalystTemperature (°C)Reaction Time (hours)ConditionsYield of 4,4-dimethoxy-3-methyl-crotyl acetate (%)
1,1-dimethoxy-2-methyl-2-acetoxy-but-3-eneCopper(I) chloride1605Low-boiling products removed81.9
1,1-dimethoxy-2-methyl-2-acetoxy-but-3-eneCopper(I) chloride1607.5Low-boiling products removed81.4
1,1-dimethoxy-2-methyl-2-acetoxy-but-3-eneCopper(I) chloride1604Reflux (low-boiling products not removed)74.8
1,1-dimethoxy-2-methyl-2-acetoxy-but-3-eneCopper(II) acetate15212Low-boiling products removed71
1,1-dimethoxy-2-methyl-2-acetoxy-but-3-eneCopper(II) acetate165 -> 12512Reflux (low-boiling products not removed)64

Data sourced from patent US4301084A.[3]

Experimental Protocols

This section details the experimental setup for the synthesis of this compound via a copper-catalyzed allylic rearrangement of 1,1-dimethoxy-2-methyl-2-acetoxy-but-3-ene, followed by hydrolysis.

Part 1: Allylic Rearrangement to form 4,4-dimethoxy-3-methyl-crotyl acetate

Materials:

  • 1,1-dimethoxy-2-methyl-2-acetoxy-but-3-ene (564 parts by weight)

  • Copper(I) chloride (0.3 parts by weight)

  • Nitrogen gas

  • Reaction vessel with stirrer, internal thermometer, and descending condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Equip a reaction vessel with a stirrer, an internal thermometer, and a descending condenser for the removal of low-boiling by-products.

  • Charge the reaction vessel with 564 parts of 1,1-dimethoxy-2-methyl-2-acetoxy-but-3-ene and 0.3 parts of copper(I) chloride.[3]

  • Begin stirring the mixture and heat the vessel to 160°C.

  • Pass a continuous stream of nitrogen gas (approximately 90 liters/hour) through the reaction vessel to facilitate the removal of low-boiling by-products.[3]

  • Maintain the reaction temperature at 160°C for 5 hours. Over this period, continuously distill off the low-boiling products that are formed.[3]

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Work up the reaction mixture by distillation to isolate the 4,4-dimethoxy-3-methyl-crotyl acetate. This procedure is expected to yield approximately 462 parts of the product (81.9% of theoretical yield).[3]

Part 2: Hydrolysis to β-Formyl-crotyl acetate

Materials:

  • 4,4-dimethoxy-3-methyl-crotyl acetate (80 parts by weight)

  • Water (70 parts by weight)

  • Two-stage circulatory reactor with reflux cooling

  • Heating apparatus

  • Distillation apparatus

Procedure:

  • In a two-stage circulatory reactor equipped with reflux cooling, continuously feed 80 parts per hour of 4,4-dimethoxy-3-methyl-crotyl acetate and 70 parts per hour of water.[3]

  • Heat the reactor to 80°C under reflux conditions.[3]

  • The mean residence time in the reactor should be approximately 30 minutes.[3]

  • After the hydrolysis is complete, remove the water-methanol mixture by distillation.

  • The resulting product is β-formyl-crotyl acetate, obtained in a virtually quantitative yield.[3]

Mandatory Visualizations

experimental_workflow start Start reagents 1. Charge Reactor: - 1,1-dimethoxy-2-methyl-2-acetoxy-but-3-ene - Copper(I) chloride start->reagents heating 2. Heat to 160°C with Stirring reagents->heating rearrangement 3. Allylic Rearrangement (5 hours) - Continuous removal of low-boiling by-products - Nitrogen stream heating->rearrangement cooling 4. Cool to Room Temperature rearrangement->cooling distillation1 5. Distillation (Isolation of Acetal) cooling->distillation1 hydrolysis 6. Hydrolysis: - Add Water - Heat to 80°C (30 min) distillation1->hydrolysis distillation2 7. Distillation (Removal of Water/Methanol) hydrolysis->distillation2 product Final Product: This compound distillation2->product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway start_material 1,1-dimethoxy-2-methyl- 2-acetoxy-but-3-ene rearranged_intermediate 4,4-dimethoxy-3-methyl- crotyl acetate start_material->rearranged_intermediate Allylic Rearrangement (160°C) catalyst Copper(I) Chloride catalyst->rearranged_intermediate final_product This compound rearranged_intermediate->final_product hydrolysis Hydrolysis (H₂O, 80°C) hydrolysis->final_product

Caption: Key transformation steps in the synthesis of this compound.

References

Application Notes and Protocols: The Use of 3-Formylcrotyl Acetate in the Synthesis of Fine Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-formylcrotyl acetate, a versatile bifunctional building block, in the synthesis of fine chemicals. Its aldehyde and ester functionalities make it a valuable precursor in various carbon-carbon bond-forming reactions.

Overview of this compound

This compound, systematically named (E)-4-acetoxy-2-methylbut-2-enal, is a key C5 intermediate in industrial organic synthesis.[1][2] Its utility is most prominently demonstrated in the total synthesis of Vitamin A, where it serves as a crucial component in the Wittig reaction to construct the C20 backbone.[2] The presence of both an electrophilic aldehyde group and an acetate leaving group allows for a range of chemical transformations, including cycloadditions and biocatalytic reductions.

Chemical Profile:

  • IUPAC Name: [(E)-3-methyl-4-oxobut-2-enyl] acetate[1]

  • CAS Number: 14918-80-0[1]

  • Molecular Formula: C₇H₁₀O₃[1]

  • Molecular Weight: 142.15 g/mol [1]

  • Key Applications: Vitamin A synthesis, precursor for fragrances and flavors, intermediate in pharmaceutical development.[1][2]

Application Note: Wittig Reaction for Vitamin A Synthesis

The Wittig reaction is a cornerstone of industrial Vitamin A synthesis, wherein this compound serves as the C5 aldehyde component that reacts with a C15 phosphonium salt (β-ionylideneethyltriphenylphosphonium salt) to form the characteristic polyene chain of Vitamin A acetate.[2] This convergent synthesis strategy is highly efficient for constructing the complex C20 structure.

Quantitative Data for Wittig Reaction in Vitamin A Synthesis

ParameterValueReference
ReactantsThis compound, β-Ionylideneethyltriphenylphosphonium salt[3][4]
BaseAmmonia (2.1-2.2 equivalents)[3][5]
Solvent SystemMethanol, Water, Heptane[5]
Temperature48-52 °C[3][5]
Typical YieldHigh (industrial process)[4]

Experimental Protocol: Synthesis of Vitamin A Acetate via Wittig Reaction

This protocol is a representative procedure based on patent literature.[3][5]

Materials:

  • β-Ionylideneethyltriphenylphosphonium salt (C15 salt)

  • This compound (C5 acetate)

  • Methanol

  • Water

  • Heptane

  • Ammonia (aqueous solution)

  • Solvents for extraction and purification (e.g., hexane, ethyl acetate)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and condenser, dissolve the C15-phosphonium salt in a solvent mixture of methanol, water, and heptane.

  • Bring the solution to a temperature of 48-52 °C.

  • Slowly add 2.1 to 2.2 equivalents of aqueous ammonia to the reaction mixture to generate the ylide in situ.

  • To the resulting deep red solution of the ylide, add a solution of this compound in heptane dropwise over a period of 1-2 hours, maintaining the temperature between 48-52 °C.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature and add water to dissolve the triphenylphosphine oxide byproduct and any remaining salts.

  • Separate the organic phase containing the Vitamin A acetate.

  • Extract the aqueous phase with heptane or another suitable organic solvent.

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to yield pure Vitamin A acetate.

Wittig_Synthesis C15_Salt β-Ionylideneethyltriphenylphosphonium Salt (C15) Ylide C15-Ylide C15_Salt->Ylide Deprotonation VitaminA Vitamin A Acetate (C20) Ylide->VitaminA Wittig Reaction C5_Acetate This compound (C5) C5_Acetate->VitaminA TPPO Triphenylphosphine Oxide VitaminA->TPPO + Base Ammonia

Caption: Wittig synthesis of Vitamin A acetate.

Application Note: Diels-Alder Reaction for Cyclohexene Derivatives

The α,β-unsaturated aldehyde functionality in this compound makes it an excellent dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction.[1] This provides a direct route to highly functionalized cyclohexene derivatives, which are valuable intermediates in the synthesis of natural products and other complex organic molecules. The reaction with cyclopentadiene, a highly reactive diene, is a classic example.

Quantitative Data for Diels-Alder Reaction

ParameterValueReference
DieneCyclopentadiene (freshly cracked)[4][6]
DienophileThis compound-
SolventEthyl acetate/Hexane mixture[7]
TemperatureRoom Temperature[7]
Endo/Exo SelectivityTypically favors the endo product (kinetic control)[4][8]
Expected YieldGood to high[7]

Experimental Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene

This is a general procedure adapted from similar Diels-Alder reactions.[6][7]

Materials:

  • Dicyclopentadiene

  • This compound

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

Procedure:

  • Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its boiling point (~170 °C). The retro-Diels-Alder reaction will occur, and cyclopentadiene monomer (b.p. 41 °C) will distill over. Collect the freshly cracked cyclopentadiene in a receiver cooled in an ice bath. Caution: Cyclopentadiene dimerizes at room temperature, so it should be used immediately.

  • In a clean, dry flask, dissolve this compound (1.0 eq) in a mixture of ethyl acetate and hexane (1:1 v/v).

  • Cool the solution in an ice bath and slowly add the freshly prepared cyclopentadiene (1.1 eq) with gentle stirring.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis shows the disappearance of the limiting reagent.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting crude adduct, a mixture of endo and exo isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers and any unreacted starting materials.

  • Characterize the endo and exo products by ¹H NMR spectroscopy to determine the diastereomeric ratio.

Diels_Alder cluster_reactants Reactants CP Cyclopentadiene (Diene) TS_endo Endo Transition State CP->TS_endo TS_exo Exo Transition State CP->TS_exo FCA This compound (Dienophile) FCA->TS_endo FCA->TS_exo Product_endo Endo Adduct (Major) TS_endo->Product_endo Kinetic Control Product_exo Exo Adduct (Minor) TS_exo->Product_exo

Caption: Diels-Alder reaction pathway.

Application Note: Biocatalytic Reduction for Chiral Alcohol Synthesis

The aldehyde group of this compound is a suitable substrate for biocatalytic reduction using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). This enzymatic approach offers a green and highly stereoselective method to produce the corresponding chiral alcohol, (E)-4-acetoxy-2-methylbut-2-en-1-ol, a valuable chiral building block for asymmetric synthesis.

Quantitative Data for Biocatalytic Reduction

ParameterValueReference
SubstrateThis compound-
BiocatalystAlcohol Dehydrogenase (ADH) or Ketoreductase (KRED)[1][3]
Co-factorNADH or NADPH[1]
Co-factor RegenerationGlucose/GDH or Isopropanol/ADH[1]
SolventAqueous buffer, possibly with a co-solvent
pHTypically 6.0-8.0[1]
Temperature25-37 °C[1]
Expected Enantiomeric Excess (e.e.)>95%[1]
Expected YieldHigh[2]

Experimental Protocol: General Procedure for Biocatalytic Reduction

This is a general protocol that would require screening of specific enzymes for optimal results.

Materials:

  • This compound

  • Recombinant alcohol dehydrogenase (ADH) or ketoreductase (KRED)

  • NADP⁺ or NAD⁺

  • Glucose dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.

  • To the buffer, add D-glucose (e.g., 1.5 eq), the nicotinamide cofactor (NADP⁺ or NAD⁺, catalytic amount), and the cofactor regenerating enzyme (GDH).

  • Add the desired ADH or KRED to the mixture.

  • Dissolve this compound (1.0 eq) in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol if the enzyme is compatible) and add it to the buffered enzyme solution.

  • Gently stir the reaction mixture at the optimal temperature for the enzyme (e.g., 30 °C).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, saturate the aqueous solution with NaCl and extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting chiral alcohol by column chromatography if necessary.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC.

Biocatalytic_Reduction Substrate This compound Product Chiral Hydroxy Acetate Substrate->Product Enzyme ADH / KRED Cofactor_ox NADP⁺ / NAD⁺ Cofactor_red NADPH / NADH Cofactor_red->Product H⁻ Cofactor_red->Cofactor_ox Regen_System Glucose / GDH Regen_System->Cofactor_red Regeneration

Caption: Biocatalytic reduction workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Formylcrotyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Formylcrotyl acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary synthetic routes to this compound include:

  • Hydroformylation: This industrial method involves the reaction of 1-vinylethylene diacetate with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a rhodium catalyst.[1]

  • Oxidation of Allylic Alcohols or Halides: This approach involves the oxidation of a suitable precursor, such as crotyl alcohol acetate or a corresponding allylic halide. Common oxidizing agents include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), and methods like the Swern oxidation.[1][2]

  • Allylic Rearrangement: Certain precursors can undergo a catalyzed rearrangement to form the desired this compound.

Q2: I am getting a low yield. What are the general factors that could be affecting my reaction?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Sub-optimal Reaction Conditions: Temperature, pressure, reaction time, and catalyst loading are critical parameters that need to be optimized for each synthetic route.

  • Side Reactions: Competing reactions such as over-oxidation to the carboxylic acid, incomplete reaction, or polymerization of the starting material or product can significantly reduce the yield.

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can interfere with the reaction or poison the catalyst.

  • Inefficient Purification: Product loss during workup and purification steps is a common cause of low isolated yields.

Q3: What are the typical impurities I might find in my this compound product?

A3: Common impurities can include unreacted starting materials, byproducts from side reactions (e.g., the corresponding carboxylic acid or alcohol), and residual solvents. Depending on the synthetic route, specific impurities might include isomers or over-oxidized products.

Q4: How can I purify crude this compound?

A4: Fractional distillation under reduced pressure is a common and effective method for purifying this compound, which is a liquid at room temperature. The reduced pressure is necessary to prevent decomposition at high temperatures. Column chromatography can also be employed for smaller-scale purifications.

Troubleshooting Guides

Issue 1: Low Yield in Hydroformylation of 1-Vinylethylene Diacetate

Symptoms:

  • The conversion of the starting material is low.

  • Significant amounts of byproducts are observed (e.g., isomers, hydrogenated products).

Possible Causes and Solutions:

Possible CauseRecommended Solution
Sub-optimal Reaction Conditions Systematically vary the temperature, pressure of synthesis gas (CO/H₂), and reaction time to find the optimal conditions for your specific setup. The initial rate of hydroformylation is linearly dependent on the catalyst and hydrogen partial pressure.[3]
Catalyst Inactivity Ensure the rhodium catalyst is active. Use fresh catalyst or regenerate the catalyst if possible. The catalyst concentration is a critical parameter influencing the reaction rate.[3]
Incorrect CO/H₂ Ratio The ratio of carbon monoxide to hydrogen in the synthesis gas can influence the selectivity of the reaction. Typically, a 1:1 ratio is used, but optimization may be required.
Presence of Impurities Ensure that the 1-vinylethylene diacetate starting material and the synthesis gas are free of impurities that could poison the catalyst, such as sulfur compounds or oxygen.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation of 3,4-Diacetoxybut-1-ene

Materials:

  • 3,4-Diacetoxybut-1-ene

  • Rhodium catalyst (e.g., HRh(CO)(PPh₃)₃)

  • Toluene (anhydrous)

  • Synthesis gas (CO/H₂, 1:1)

  • High-pressure reactor (autoclave)

Procedure:

  • In a glovebox or under an inert atmosphere, charge the high-pressure reactor with 3,4-diacetoxybut-1-ene and the rhodium catalyst dissolved in anhydrous toluene.

  • Seal the reactor and purge it several times with nitrogen, followed by synthesis gas.

  • Pressurize the reactor with the desired pressure of synthesis gas (e.g., 50-100 atm).

  • Heat the reactor to the desired temperature (e.g., 80-120 °C) with stirring.

  • Maintain the reaction at the set temperature and pressure for the desired time (e.g., 4-12 hours), monitoring the pressure uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a well-ventilated fume hood.

  • Analyze the crude reaction mixture by GC or NMR to determine the conversion and selectivity.

  • Purify the product by fractional distillation under reduced pressure.

Workflow for Hydroformylation Troubleshooting

start Low Yield in Hydroformylation check_conditions Verify Reaction Conditions (Temp, Pressure, Time) start->check_conditions check_catalyst Assess Catalyst Activity check_conditions->check_catalyst Correct optimize_conditions Optimize Conditions (DOE approach) check_conditions->optimize_conditions Incorrect check_syngas Check Syngas Ratio and Purity check_catalyst->check_syngas Active replace_catalyst Use Fresh/Active Catalyst check_catalyst->replace_catalyst Inactive check_sm Analyze Starting Material Purity check_syngas->check_sm Pure purify_syngas Purify Syngas check_syngas->purify_syngas Impure purify_sm Purify Starting Material check_sm->purify_sm Impure success Improved Yield check_sm->success Pure & All Else Correct optimize_conditions->success replace_catalyst->success purify_syngas->success purify_sm->success

Caption: Troubleshooting workflow for low hydroformylation yield.

Issue 2: Low Yield and/or Byproduct Formation in Oxidation Reactions

Symptoms:

  • Incomplete conversion of the starting alcohol or halide.

  • Formation of the corresponding carboxylic acid (over-oxidation).

  • Formation of other byproducts (e.g., chlorinated species in Swern oxidation).[4]

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inappropriate Oxidizing Agent The choice of oxidizing agent is crucial. For a sensitive substrate like an allylic alcohol, milder reagents like PCC, PDC, or a Swern oxidation are generally preferred over stronger oxidants like potassium permanganate to avoid over-oxidation.[2]
Sub-optimal Reaction Temperature Many oxidation reactions are temperature-sensitive. For instance, Swern oxidations are typically carried out at very low temperatures (-78 °C) to prevent side reactions.[5]
Presence of Water Anhydrous conditions are often necessary to prevent side reactions and deactivation of the oxidizing agent. Ensure all glassware is dry and use anhydrous solvents.
Incorrect Stoichiometry The stoichiometry of the oxidizing agent and any additives (e.g., base in Swern oxidation) should be carefully controlled.

Quantitative Data: Comparison of Oxidizing Agents

Oxidizing AgentTypical Yield of AldehydeCommon ByproductsNotes
PCC (Pyridinium Chlorochromate) Good to excellentOver-oxidation to carboxylic acid (minor)Acidic conditions, requires a buffer for sensitive substrates.[2]
PDC (Pyridinium Dichromate) Good to excellentOver-oxidation to carboxylic acid (minor)Less acidic than PCC.
Swern Oxidation (DMSO, oxalyl chloride, base) ExcellentDimethyl sulfide, CO, CO₂, triethylammonium chloride, chlorinated byproducts.[4][6][7]Mild conditions, but requires low temperatures and produces a foul odor.[6][7]

Experimental Protocol: Swern Oxidation of Crotyl Alcohol Acetate

Materials:

  • Crotyl alcohol acetate

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Oxalyl chloride

  • Triethylamine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.

  • Add anhydrous DCM and DMSO to the flask and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride dropwise to the stirred solution, maintaining the temperature below -60 °C.

  • After the addition is complete, stir the mixture for 15 minutes.

  • Add a solution of crotyl alcohol acetate in anhydrous DCM dropwise, again keeping the temperature below -60 °C.

  • Stir the reaction mixture for 30-60 minutes at -78 °C.

  • Add anhydrous triethylamine dropwise, which may cause the mixture to become thick.

  • After stirring for another 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer, wash it with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure.

Logical Relationship for Oxidation Troubleshooting

cluster_solutions Solutions start Oxidation Issues (Low Yield/Byproducts) check_reagent Evaluate Oxidizing Agent start->check_reagent check_temp Verify Reaction Temperature start->check_temp check_conditions Ensure Anhydrous Conditions start->check_conditions check_stoichiometry Check Reagent Stoichiometry start->check_stoichiometry solution_reagent Select Milder Reagent (e.g., PCC, Swern) check_reagent->solution_reagent solution_temp Optimize Temperature (e.g., -78°C for Swern) check_temp->solution_temp solution_conditions Use Anhydrous Reagents/Solvents check_conditions->solution_conditions solution_stoichiometry Adjust Stoichiometry check_stoichiometry->solution_stoichiometry success Improved Yield & Purity solution_reagent->success solution_temp->success solution_conditions->success solution_stoichiometry->success

Caption: Troubleshooting logic for oxidation reactions.

Issue 3: Low Yield in Subsequent Wittig Reaction with this compound

Symptoms:

  • Low conversion of this compound in the Wittig reaction.

  • Formation of side products from the decomposition of the ylide or the aldehyde.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Impure this compound Ensure the starting aldehyde is pure. Acidic impurities can quench the ylide, while other reactive impurities can lead to side reactions. Purify the aldehyde by distillation immediately before use.
Unstable Ylide Some phosphonium ylides are unstable and should be generated in situ and used immediately. The choice of base for generating the ylide is also critical.[8]
Steric Hindrance While this compound is not exceptionally hindered, the structure of the phosphonium ylide can impact the reaction rate.
Reaction Conditions The choice of solvent and reaction temperature can significantly affect the yield and stereoselectivity of the Wittig reaction.

Experimental Protocol: Wittig Reaction of this compound

Materials:

  • This compound (purified)

  • A suitable phosphonium salt (e.g., (C₁₅H₂₁)P⁺Ph₃Br⁻ for Vitamin A synthesis)

  • A strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., THF, ether)

Procedure:

  • In a flame-dried, inert-atmosphere flask, suspend the phosphonium salt in the anhydrous solvent.

  • Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the base).

  • Slowly add the strong base to generate the ylide (a color change is often observed).

  • Stir the ylide solution for a period to ensure complete formation.

  • Slowly add a solution of purified this compound in the anhydrous solvent to the ylide solution at the same temperature.

  • Allow the reaction to proceed at the chosen temperature for the required time. The reaction can be monitored by TLC.

  • Quench the reaction (e.g., with water or a saturated ammonium chloride solution).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate it.

  • Purify the product by column chromatography or crystallization.

Signaling Pathway for Wittig Reaction

Phosphonium_Salt Phosphonium Salt Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde This compound Aldehyde->Oxaphosphetane [2+2] Cycloaddition Alkene Alkene Product (e.g., Vitamin A precursor) Oxaphosphetane->Alkene Decomposition Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide

Caption: Key steps in the Wittig reaction pathway.

References

Technical Support Center: Purification of 3-Formylcrotyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 3-formylcrotyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for common challenges encountered during the purification of this important C5 building block used in Vitamin A synthesis.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity crucial?

A1: this compound, also known as (E)-4-acetoxy-2-methylbut-2-enal, is a bifunctional organic molecule containing both an aldehyde and an ester group.[1] As a key intermediate, particularly in the synthesis of Vitamin A and other complex molecules, its purity is paramount.[1][2] Impurities can lead to side reactions, lower yields in subsequent steps, and complicate product characterization.

Q2: What are the most common byproducts I should expect in my crude sample?

A2: Depending on the synthetic route (e.g., oxidation or hydroformylation), common byproducts may include:

  • Oxidation/Hydrolysis Products: 3-Formylcrotonic acid (from over-oxidation of the aldehyde) and acetic acid (from hydrolysis of the ester).[1][2]

  • Reduction Products: 3-Hydroxycrotyl acetate (from reduction of the aldehyde).[1]

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Side-Reaction Products: Self-condensation products from aldol reactions, which can be mitigated by using anhydrous conditions.[2]

Q3: What are the recommended storage conditions for this compound?

A3: Due to its reactive α,β-unsaturated aldehyde structure, the compound is susceptible to oxidation and polymerization.[3][4] For optimal stability, it should be stored in an airtight container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.[2] To prevent hydrolysis, maintain a neutral pH (5–7) and avoid exposure to moisture.[2]

Q4: Is this compound prone to isomerization?

A4: Yes, the crotyl group's double bond can exist as E/Z isomers. The specific stereochemistry can affect reactivity in subsequent synthetic steps.[2] Purification methods like column chromatography may sometimes separate these isomers, which can be identified using techniques like NOESY NMR.[2]

Troubleshooting Guide

Problem: My product is decomposing during distillation.

  • Possible Cause: this compound is a heat-sensitive molecule.[5] Standard atmospheric distillation often requires temperatures high enough to cause decomposition or polymerization.

  • Suggested Solution: Use vacuum distillation to lower the boiling point of the compound, allowing it to distill at a much lower and safer temperature.[5][6][7] Ensure your vacuum system is free of leaks to maintain a stable, low pressure. For very sensitive materials, a short-path distillation apparatus is recommended to minimize the time the compound spends at elevated temperatures.[7][8]

Problem: I'm seeing very low recovery after flash column chromatography.

  • Possible Cause 1: The silica gel is too acidic. The Lewis acid sites on standard silica gel can catalyze the decomposition or polymerization of sensitive aldehydes.

  • Suggested Solution 1: Deactivate the silica gel by preparing a slurry with your eluent and adding 1-2% triethylamine or another non-nucleophilic base. Alternatively, use neutral alumina as the stationary phase.

  • Possible Cause 2: The compound is irreversibly adsorbing to the stationary phase or streaking down the column.

  • Suggested Solution 2: Adjust the polarity of your mobile phase. A common solvent system for this type of compound is a gradient of ethyl acetate in hexane.[2] A slightly more polar solvent may help improve recovery, but run TLC plates first to optimize separation and ensure the product (Rf value ~0.3-0.5) is well-separated from impurities.

Problem: My final product NMR spectrum shows broad peaks and unidentifiable impurities.

  • Possible Cause: The sample may contain paramagnetic impurities (e.g., residual metal catalysts from synthesis) or has started to polymerize. Aldol condensation is a common side reaction for aldehydes.[2]

  • Suggested Solution: To remove metal catalysts, try filtering the crude product through a short plug of Celite® or silica before concentrating. To address potential polymerization, ensure the product is stored under an inert atmosphere and consider adding a radical inhibitor like hydroquinone (BHT) if it will not interfere with downstream applications.[2] Re-purify the material immediately before use.

Problem: GC-MS analysis shows a peak corresponding to acetic acid.

  • Possible Cause: The ester group has undergone hydrolysis, which can be catalyzed by acidic or basic conditions, or moisture in your solvents or on glassware.[2]

  • Suggested Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents for your workup and purification. If the crude product is acidic, perform a mild aqueous bicarbonate wash during the workup, but be sure to thoroughly dry the organic layer before concentrating.

Data Presentation

Table 1: Physical Properties and Data for this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgNotes
This compound C₇H₁₀O₃142.15>150 (estimated, prone to decomposition)Vacuum distillation is required for purification.[9]
Acetic AcidC₂H₄O₂60.05118A common hydrolysis byproduct.[2]
3-Formylcrotonic AcidC₅H₆O₃114.10HighA potential oxidation byproduct.[1] Non-volatile under typical distillation conditions.
3-Hydroxycrotyl acetateC₆H₁₀O₃130.14~170-180A potential reduction byproduct.[1]

Table 2: Comparison of Primary Purification Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For
Flash Chromatography Adsorption/PartitionExcellent for removing non-volatile or highly polar/non-polar impurities. Can separate isomers.Risk of decomposition on stationary phase. Requires solvent removal.Removing byproducts with significantly different polarity (e.g., carboxylic acids, alcohols).[2]
Vacuum Distillation Boiling Point DifferenceEffective for removing non-volatile residues and some solvent impurities. Scalable.Thermal stress can still cause decomposition.[7] Does not separate compounds with similar boiling points.Removing non-volatile impurities or when the primary impurity has a very different boiling point.[5][6]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • Preparation of Stationary Phase:

    • Choose an appropriate column size based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica weight to crude product weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexane).

    • Optional (for sensitive compounds): Add 1% triethylamine to the eluent mixture to neutralize the silica gel.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity solvent system.

    • Gradually increase the solvent polarity (e.g., from 5% to 20% Ethyl Acetate in Hexane) to elute the compound.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate or vanillin) to visualize the aldehyde.

  • Product Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent using a rotary evaporator at low temperature (<30°C) to prevent product loss or decomposition.

    • Place the final product under high vacuum to remove any residual solvent.

Protocol 2: Purification by Short-Path Vacuum Distillation

  • Apparatus Setup:

    • Assemble a short-path distillation apparatus. Ensure all glass joints are clean, properly greased with vacuum grease, and sealed tightly to prevent leaks.

    • Place a stir bar in the distilling flask.

    • Connect the apparatus to a vacuum pump via a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the pump from volatile compounds.[7]

  • Distillation Procedure:

    • Charge the distilling flask with the crude this compound (no more than half full).

    • Begin stirring and slowly turn on the vacuum pump to reduce the pressure in the system. You may observe initial bubbling as volatile solvents are removed.[7]

    • Once a stable, low pressure is achieved, begin gently heating the distilling flask using a heating mantle.

    • Observe the temperature at the thermometer. Collect any low-boiling impurities as a forerun fraction in the receiving flask.

    • Increase the temperature gradually until the product begins to distill. Collect the main fraction in a clean receiving flask. The distillation temperature will depend on the vacuum level achieved.

    • Stop the distillation when the product has been collected, leaving any high-boiling or non-volatile residue behind.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool to room temperature before venting.[7]

    • Slowly and carefully re-introduce air into the system, then turn off the vacuum pump. Disassemble the apparatus and collect your purified product.

Visualizations

Purification_Workflow cluster_start Crude Product Analysis cluster_decision Purification Strategy cluster_methods Execution cluster_end Final Product Crude Crude 3-Formylcrotyl Acetate TLC_GCMS Analyze by TLC / GC-MS Crude->TLC_GCMS Decision Impurity Profile? TLC_GCMS->Decision Distillation Vacuum Distillation Decision->Distillation  High-boiling or  non-volatile impurities Chromatography Flash Chromatography Decision->Chromatography  Polar or similarly  boiling impurities   Analysis Purity Check (NMR, GC-MS) Distillation->Analysis Chromatography->Analysis Pure Pure Product (Store under N₂) Analysis->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Purity Start Problem: Low Purity After Initial Purification CheckMethod Which method was used? Start->CheckMethod DistillationPath Vacuum Distillation CheckMethod->DistillationPath Distillation ChromatographyPath Flash Chromatography CheckMethod->ChromatographyPath Chromatography CheckTemp Was distillation temp too high? DistillationPath->CheckTemp CheckSilica Was silica gel acidic? ChromatographyPath->CheckSilica Sol_Decomp Solution: Use higher vacuum to lower temp. Check for system leaks. CheckTemp->Sol_Decomp Yes Sol_Redistill Consider re-purification with a fractional column. CheckTemp->Sol_Redistill No Sol_Neutralize Solution: Use neutralized silica (add Et₃N) or switch to alumina. CheckSilica->Sol_Neutralize Possibly Sol_Rechrom Consider re-purification with a different solvent system. CheckSilica->Sol_Rechrom No

Caption: Troubleshooting flowchart for low product purity issues.

References

Side reactions to avoid when using 3-Formylcrotyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Formylcrotyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

This compound is a bifunctional molecule containing two primary electrophilic sites: the aldehyde carbon and the carbon at the β-position of the α,β-unsaturated system. The acetate group also serves as a good leaving group in substitution reactions.[1] This dual reactivity allows for a variety of transformations but also necessitates careful control of reaction conditions to achieve the desired outcome.

Q2: What are the common applications of this compound?

Its most prominent application is as a C5 building block in the industrial synthesis of Vitamin A and other carotenoids via the Wittig reaction.[2] It is also used in the synthesis of various fine chemicals and biologically active molecules due to its ability to participate in reactions such as oxidations, reductions, nucleophilic substitutions, and Michael additions.[2]

Q3: How should this compound be stored?

To prevent degradation, this compound should be stored in a cool, dry place, protected from light and moisture. Hydrolysis of the acetate ester and polymerization of the aldehyde are potential degradation pathways. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments with this compound, focusing on common side reactions and how to mitigate them.

Issue 1: Formation of a mixture of 1,2- and 1,4-addition products in nucleophilic additions.

When reacting this compound with nucleophiles, a common issue is the formation of a mixture of products resulting from attack at the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). The regioselectivity of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions.

  • Explanation: "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor the kinetically controlled 1,2-addition to the carbonyl group. "Soft" nucleophiles, like Gilman (organocuprate) reagents, amines, and thiols, generally favor the thermodynamically more stable 1,4-conjugate addition.[3][4][5]

  • Solution:

    • To favor 1,4-addition , use "soft" nucleophiles (e.g., Gilman reagents) and employ conditions that allow for thermodynamic control (e.g., reversible addition conditions).

    • To favor 1,2-addition , use "hard" nucleophiles (e.g., Grignard reagents) under kinetic control (irreversible, fast addition at low temperatures).

Troubleshooting Flowchart for Nucleophilic Addition:

start Start: Nucleophilic addition to This compound issue Issue: Mixture of 1,2- and 1,4-addition products start->issue check_nucleophile Analyze the nucleophile used issue->check_nucleophile hard_nu Hard Nucleophile (e.g., Grignard, Organolithium) check_nucleophile->hard_nu Is it 'hard'? soft_nu Soft Nucleophile (e.g., Gilman, Amines, Thiols) check_nucleophile->soft_nu Is it 'soft'? desired_product What is the desired product? hard_nu->desired_product soft_nu->desired_product solution_12 Use hard nucleophile under kinetic control (low temp, fast reaction) desired_product->solution_12 1,2-addition solution_14 Use soft nucleophile under thermodynamic control (reversible conditions) desired_product->solution_14 1,4-addition product_12 1,2-Addition Product product_14 1,4-Addition Product solution_12->product_12 solution_14->product_14

Caption: Troubleshooting logic for controlling 1,2- vs. 1,4-addition.

Quantitative Data: Expected Product Distribution

Nucleophile TypeReagent ExampleExpected Major ProductReaction Control
HardMethylmagnesium bromide (Grignard)1,2-AdditionKinetic
Hardn-Butyllithium1,2-AdditionKinetic
SoftLithium dimethylcuprate (Gilman)1,4-AdditionThermodynamic
SoftDiethylamine1,4-AdditionThermodynamic
SoftThiophenol1,4-AdditionThermodynamic
Issue 2: Unwanted hydrolysis of the acetate group.

The acetate ester functionality is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 3-formylcrotyl alcohol.[1] This can be a significant side reaction if not properly controlled.

  • Explanation: Both acid- and base-catalyzed hydrolysis can occur. Base-catalyzed hydrolysis (saponification) is generally irreversible.[1]

  • Solution:

    • Maintain a neutral or slightly acidic pH (around 5-7) during the reaction and workup.

    • Use aprotic solvents to minimize the presence of water.

    • If aqueous conditions are necessary, keep the reaction temperature low and the reaction time as short as possible.

    • Employ molecular sieves to remove trace amounts of water from the reaction mixture.[1]

Issue 3: Low yield or formation of byproducts in Wittig reactions.

The Wittig reaction is a key application of this compound. However, issues such as low yield or the formation of undesired stereoisomers can arise.

  • Explanation: The stereochemical outcome of the Wittig reaction depends on the stability of the phosphonium ylide. Stabilized ylides tend to give (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.[6] Side reactions can also occur if the base used to generate the ylide reacts with the aldehyde or if the reaction conditions are not optimal.

  • Solution:

    • Stereoselectivity: Choose the appropriate ylide (stabilized or non-stabilized) to obtain the desired alkene geometry.

    • Base Selection: Use a base that is strong enough to deprotonate the phosphonium salt but not so strong that it promotes side reactions with the aldehyde. Common bases include n-butyllithium, sodium hydride, and sodium methoxide.

    • Reaction Conditions: Perform the reaction under an inert atmosphere (argon or nitrogen) to prevent oxidation of the ylide. Control the temperature, as this can influence the stereoselectivity.

Experimental Workflow for a Wittig Reaction:

start Start: Wittig Reaction ylide_prep Ylide Preparation: Phosphonium salt + Base in anhydrous solvent under inert atmosphere start->ylide_prep reaction Reaction: Add this compound solution to the ylide at controlled temperature ylide_prep->reaction workup Aqueous Workup: Quench reaction and separate organic layer reaction->workup purification Purification: Column chromatography workup->purification product Alkene Product purification->product

Caption: A typical experimental workflow for a Wittig reaction.

Issue 4: Polymerization of this compound.

As an α,β-unsaturated aldehyde, this compound has the potential to undergo polymerization, especially under certain conditions.

  • Explanation: Polymerization can be initiated by radicals, strong acids, or strong bases. The presence of impurities or exposure to light and heat can also promote this side reaction.

  • Solution:

    • Use freshly purified this compound for reactions.

    • Consider adding a radical inhibitor, such as hydroquinone, to the reaction mixture if radical-initiated polymerization is suspected.[1]

    • Avoid excessively high temperatures and prolonged reaction times.

    • Store the reagent properly, as described in the FAQs.

Experimental Protocols

Representative Protocol for a Wittig Reaction with this compound

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Ylide Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the desired phosphonium salt (1.1 equivalents).

    • Add anhydrous solvent (e.g., THF or diethyl ether) via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base (e.g., n-butyllithium in hexanes, 1.05 equivalents) dropwise while maintaining the temperature below 5 °C.

    • Stir the resulting colored ylide solution at 0 °C for 30 minutes.

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.

    • Slowly add the solution of this compound to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired alkene. The triphenylphosphine oxide byproduct is also generated in this reaction.

Signaling Pathway of Competing Reactions:

reactant This compound + Nucleophile path_12 1,2-Addition (Kinetic Control) reactant->path_12 Hard Nucleophile path_14 1,4-Addition (Thermodynamic Control) reactant->path_14 Soft Nucleophile product_12 1,2-Adduct path_12->product_12 product_14 1,4-Adduct path_14->product_14

Caption: Competing 1,2- and 1,4-addition pathways.

References

Technical Support Center: Hydroformylation for 3-Formylcrotyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols for the synthesis of 3-formylcrotyl acetate via hydroformylation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound, also known as β-formylcrotyl acetate, is a crucial C5 building block in the industrial synthesis of Vitamin A.[1] In the widely-used BASF process, this C5 aldehyde is coupled with a C15 triphenylphosphonium salt via a Wittig reaction to construct the final C20 carbon skeleton of Vitamin A acetate.[1]

Q2: The topic is "Catalyst selection for hydroformylation to this compound". Is butadiene the direct substrate?

A2: While this compound is derived from butadiene, the hydroformylation is not performed directly on butadiene to yield the final product in one step. The industrial process involves a multi-step synthesis:

  • Acetoxylation: 1,3-butadiene is first catalytically acetoxylated with acetic acid and air to produce a mixture of products, including 3,4-diacetoxybut-1-ene (3,4-DABE).[2]

  • Hydroformylation: The isolated 3,4-DABE is then used as the substrate for the hydroformylation reaction to produce the target C5 aldehyde, this compound.[1][2]

  • Acetic Acid Elimination: A subsequent step involves the elimination of acetic acid.[2]

Q3: What type of catalyst is typically used for the hydroformylation of 3,4-diacetoxybut-1-ene?

A3: Rhodium-based catalysts are highly effective and preferred for this transformation.[2] Specifically, rhodium carbonyl complexes have been cited for this process, which are classic precursors for generating the active catalyst species, typically a rhodium-hydrido-carbonyl complex, often modified with phosphine or phosphite ligands.[2][3]

Q4: What are the general reaction conditions for this hydroformylation?

A4: The hydroformylation of 3,4-DABE is typically carried out under high-pressure conditions using synthesis gas (a mixture of carbon monoxide and hydrogen). Industrial processes may operate at temperatures ranging from 60 to 120 °C and pressures from 300 to 1200 atmospheres.[2] Lab-scale syntheses often use lower, yet still elevated, pressures (e.g., 20-100 bar).

Troubleshooting Guide

Problem 1: Low or No Conversion of 3,4-Diacetoxy-1-butene (3,4-DABE)

Possible Cause Suggested Solution
Inactive Catalyst Ensure the rhodium precursor is properly activated. The active species, typically HRh(CO)L_n (where L is a ligand like PPh₃), must be formed in situ. Pre-forming the catalyst under syngas pressure before adding the substrate can be beneficial.[4]
Catalyst Poisoning Impurities in the substrate or syngas (e.g., sulfur compounds, peroxides) can poison the rhodium catalyst. Purify the 3,4-DABE substrate and use high-purity syngas. Peroxides in olefin feedstocks are known to cause oxidative degradation of phosphite ligands.[5]
Insufficient Temperature or Pressure The reaction is kinetically sensitive to temperature and pressure. Gradually increase the reaction temperature (e.g., in 10 °C increments from 80 °C) and/or syngas pressure to enhance the reaction rate.[2]
Formation of Stable Intermediates With conjugated dienes, rhodium can form highly stable η3-allyl complexes that are slow to react further, effectively sequestering the catalyst.[3][6] While 3,4-DABE is not a conjugated diene, related side reactions or isomerizations could potentially lead to inactive species.

Problem 2: Poor Regioselectivity (High Yield of the Linear Isomer Instead of the Branched this compound)

Possible Cause Suggested Solution
Incorrect Ligand Choice The ligand structure (both steric and electronic properties) is the primary factor controlling regioselectivity in hydroformylation.[7] For branched-selective hydroformylation, ligands that are more sterically demanding near the metal center are often employed. Consider screening different phosphine or phosphite ligands.
Reaction Conditions Syngas pressure and CO partial pressure can influence regioselectivity. Lowering the CO partial pressure can sometimes favor the formation of branched aldehydes, though this may also reduce the overall reaction rate.[8]
Isomerization of Substrate The catalyst itself may isomerize the starting olefin, leading to hydroformylation at a different position. Analyze the reaction mixture for olefin isomers. Modifying the ligand system can help suppress isomerization.[9][10]

Problem 3: Catalyst Deactivation and Instability During Reaction

Possible Cause Suggested Solution
Oxidative Degradation Phosphine or phosphite ligands can be oxidized (e.g., to phosphine oxides), leading to catalyst degradation. Ensure the reaction is performed under strictly anaerobic conditions. The use of more robust or electron-rich ligands can mitigate this issue.[5]
Cluster Formation At high temperatures or low CO partial pressures, rhodium catalysts can aggregate to form inactive carbonyl clusters.[5] Maintain sufficient CO pressure throughout the reaction and avoid excessively high temperatures.
Ligand Dissociation The active catalyst can be unstable if the ligand dissociates. Using bidentate (chelating) ligands can increase the stability of the catalytic complex compared to monodentate ligands.

Quantitative Data Presentation

The following table summarizes the general influence of key reaction parameters on the hydroformylation of olefinic substrates like 3,4-DABE. Optimal conditions require careful empirical tuning.

ParameterTypical RangeEffect on ConversionEffect on Branched SelectivityNotes
Temperature 80 - 120 °CIncreases with temperatureOften decreases at higher temperaturesHigh temperatures can lead to side reactions and catalyst degradation.[2][7]
Syngas Pressure (H₂/CO) 20 - 1000+ barIncreases with pressureComplex effect; often favors linear productHigh pressure generally increases rate but may impact selectivity.[2][6]
CO:H₂ Ratio 1:1 to 1:2Dependent on rate-limiting stepHigh CO partial pressure often favors linear productsA 1:1 ratio is most common.[6][7]
Ligand:Rhodium Ratio 4:1 to 100:1An excess is needed to maintain stabilityHighly dependent on ligand structureExcess ligand prevents catalyst decomposition but can inhibit the reaction if too high.[7]
Catalyst Concentration 50 - 500 ppm RhIncreases with concentrationGenerally independentHigher concentrations increase rate but also cost.[7]

Experimental Protocols

Protocol: Lab-Scale Rhodium-Catalyzed Hydroformylation of 3,4-Diacetoxy-1-butene (3,4-DABE)

Disclaimer: This procedure is a representative example and must be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions. High-pressure reactions are hazardous.

Materials:

  • Rhodium precursor: e.g., Rh(acac)(CO)₂ (Acetylacetonatodicarbonylrhodium(I))

  • Ligand: e.g., Triphenylphosphine (PPh₃) or a specialized phosphite ligand

  • Substrate: 3,4-Diacetoxy-1-butene (3,4-DABE), purified

  • Solvent: Anhydrous toluene or THF

  • Gases: Syngas (1:1 CO/H₂), high purity; Nitrogen (N₂) or Argon (Ar)

Equipment:

  • High-pressure autoclave (e.g., Parr or Büchi reactor) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller.

  • Schlenk line or glovebox for inert atmosphere manipulations.

  • Standard laboratory glassware.

Procedure:

  • Catalyst Preparation (Inert Atmosphere):

    • In a glovebox or under a nitrogen atmosphere, add the rhodium precursor (e.g., Rh(acac)(CO)₂, 1 equivalent) and the chosen ligand (e.g., PPh₃, 10 equivalents) to the autoclave reactor vessel.

    • Add 100 mL of anhydrous toluene via cannula transfer.

  • Reactor Assembly and Purging:

    • Seal the autoclave according to the manufacturer's instructions.

    • Remove the reactor from the glovebox and connect it to the gas lines in a fume hood.

    • Purge the reactor by pressurizing with nitrogen (to ~10 bar) and venting (to ~1 bar) at least three times to remove any residual air.

  • Catalyst Pre-formation/Activation:

    • Pressurize the reactor with syngas (1:1 CO/H₂) to 20 bar.

    • Heat the reactor to 80 °C while stirring.

    • Hold these conditions for 1 hour to allow for the formation of the active hydrido-carbonyl-rhodium species. A color change (e.g., to light yellow) is often observed.

  • Reaction Execution:

    • Cool the reactor to room temperature and carefully vent the syngas pressure.

    • Under a positive pressure of nitrogen, inject a solution of 3,4-DABE (e.g., 10 g) in 20 mL of anhydrous toluene into the reactor.

    • Seal the reactor and purge again with syngas (3 cycles of pressurizing/venting).

    • Pressurize the reactor to the desired final pressure (e.g., 50 bar) with syngas.

    • Heat the reactor to the target temperature (e.g., 100 °C) with vigorous stirring.

    • Maintain the reaction at constant pressure (the gas uptake can be monitored) for the desired time (e.g., 4-12 hours).

  • Work-up and Analysis:

    • Cool the reactor to below 10 °C.

    • Carefully vent the excess syngas in a well-ventilated fume hood.

    • Purge the reactor with nitrogen.

    • Open the reactor and collect the crude reaction mixture.

    • Analyze an aliquot of the crude mixture by Gas Chromatography (GC) and/or ¹H NMR to determine conversion and regioselectivity.

    • The product can be purified by distillation under reduced pressure.

Visualizations

Synthesis_Pathway cluster_0 Acetoxylation cluster_1 Hydroformylation cluster_2 Wittig Reaction Butadiene 1,3-Butadiene DABE 3,4-Diacetoxy-1-butene (3,4-DABE) Butadiene->DABE  + Acetic Acid, O2  Catalyst FCA This compound (C5 Aldehyde) DABE->FCA  + CO, H2  Rh Catalyst VitaminA Vitamin A Acetate FCA->VitaminA  + C15 Phosphonium Salt

Caption: Overall synthesis route from 1,3-Butadiene to Vitamin A Acetate.

Troubleshooting_Workflow Start Problem: Low Regioselectivity (High Linear Aldehyde) CheckLigand Is the ligand known for branched selectivity? Start->CheckLigand ChangeLigand Action: Screen sterically bulky phosphine or phosphite ligands. CheckLigand->ChangeLigand No CheckPressure Is CO partial pressure high? CheckLigand->CheckPressure Yes End Re-analyze Product Mixture ChangeLigand->End LowerPressure Action: Reduce total syngas pressure or use a lower CO:H2 ratio (e.g., 1:2). CheckPressure->LowerPressure Yes CheckTemp Is temperature >100°C? CheckPressure->CheckTemp No LowerPressure->End LowerTemp Action: Reduce temperature to favor kinetic product (may reduce rate). CheckTemp->LowerTemp Yes CheckTemp->End No LowerTemp->End

Caption: Troubleshooting workflow for poor regioselectivity in hydroformylation.

References

Technical Support Center: 3-Formylcrotyl Acetate Spectroscopic Data Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving inconsistencies in spectroscopic data for 3-Formylcrotyl acetate (CAS: 14918-80-0).

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic data for this compound?

A1: The expected spectroscopic data for this compound are summarized in the tables below. These values represent typical ranges and may vary slightly depending on the experimental conditions.

Q2: Why does my spectroscopic data for this compound not match the literature values?

A2: Discrepancies in spectroscopic data can arise from several factors, including sample purity, the presence of isomers, choice of solvent, sample concentration, and instrument parameters. This guide provides detailed troubleshooting steps to identify and resolve these inconsistencies.

Q3: What are the most common impurities found in this compound samples?

A3: Common impurities can include residual starting materials from synthesis (e.g., vinyl compounds, halides), byproducts such as 4-hydroxy derivatives, or residual acetic acid.[1] Purification techniques like column chromatography or recrystallization are often necessary to remove these impurities.[1]

Q4: How does E/Z isomerism affect the spectroscopic data of this compound?

A4: this compound can exist as E (trans) and Z (cis) isomers.[1] These isomers will have distinct spectroscopic signatures, particularly in NMR spectra, where different chemical shifts and coupling constants for the vinyl protons will be observed. The presence of a mixture of isomers can lead to a more complex spectrum with additional peaks.

Troubleshooting Guide

Inconsistent ¹H NMR Spectra
Symptom Possible Cause Troubleshooting Steps
Unexpected peaks Sample impurity (e.g., residual solvents, starting materials, byproducts).1. Verify the purity of your sample using techniques like GC-MS or LC-MS.2. If impurities are detected, purify the sample using column chromatography or recrystallization.[1]
Shifting of peaks Solvent effects.[1]1. Ensure you are using the same deuterated solvent as the reference data (CDCl₃ is common).2. Be aware that different solvents can induce shifts in proton resonances.
Broad peaks Sample concentration is too high; presence of paramagnetic impurities.1. Dilute your sample.2. Filter the sample to remove any particulate matter.
More peaks than expected Presence of E/Z isomers.[1]1. Consider the possibility of a mixture of isomers.2. Use 2D NMR techniques like NOESY to differentiate between E and Z isomers.
Inconsistent ¹³C NMR Spectra
Symptom Possible Cause Troubleshooting Steps
Unexpected peaks Sample impurity.1. Confirm sample purity via GC-MS or LC-MS.2. Purify the sample if necessary.
Shifting of peaks Solvent effects.[1]1. Use the same deuterated solvent as the reference data.2. Note that solvent polarity can influence carbon chemical shifts.
Weak signals Low sample concentration; long relaxation times for quaternary carbons.1. Increase the sample concentration.2. Increase the number of scans and/or the relaxation delay.
Inconsistent IR Spectra
Symptom Possible Cause Troubleshooting Steps
Broad peak around 3200-3500 cm⁻¹ Presence of water or alcohol impurity.1. Ensure your sample is dry.2. Use anhydrous solvents for sample preparation.
Unexpected carbonyl peak Presence of an acid or other carbonyl-containing impurity.1. Check for impurities like residual acetic acid.2. Purify the sample.
Peak distortion/baseline issues Incorrect sample preparation (e.g., sample too thick, uneven film).1. For liquid samples, ensure a thin film between the salt plates.2. For solid samples, ensure the KBr pellet is transparent or the ATR crystal has good contact with the sample.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound
Proton Typical Chemical Shift (δ) in CDCl₃ (ppm) Multiplicity Coupling Constant (J) in Hz
Aldehyde proton (-CHO)9.5 - 9.8s-
Methylene protons (-OCH₂)4.1 - 4.3d~7
Vinyl proton (=CH-)6.5 - 6.8t~7
Acetate methyl protons (-COCH₃)2.0 - 2.2s-
Crotyl methyl protons (-C=C-CH₃)1.8 - 2.1s-

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet.

Table 2: ¹³C NMR Spectroscopic Data for this compound
Carbon Typical Chemical Shift (δ) in CDCl₃ (ppm)
Aldehyde carbon (-CHO)190 - 200
Ester carbonyl carbon (-COO-)170 - 175
Quaternary vinyl carbon (-C=C-CH₃)150 - 160
Tertiary vinyl carbon (=CH-)135 - 145
Methylene carbon (-OCH₂)60 - 65
Acetate methyl carbon (-COCH₃)20 - 22
Crotyl methyl carbon (-C=C-CH₃)10 - 15
Table 3: IR Spectroscopic Data for this compound
Functional Group Characteristic Absorption (cm⁻¹) Intensity
Aldehyde C-H stretch~2820 and ~2720Medium
Ester C=O stretch~1740Strong
Aldehyde C=O stretch~1720Strong
C=C stretch~1650Medium
C-O stretch (ester)1200 - 1250Strong

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

    • Transfer the filtered solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (Example for a 400 MHz spectrometer):

    • Lock: Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

    • ¹H NMR:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 8-16.

      • Relaxation delay: 1-2 seconds.

    • ¹³C NMR:

      • Pulse sequence: Proton-decoupled single-pulse experiment.

      • Number of scans: 128 or more, depending on concentration.

      • Relaxation delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired FID.

    • Phase the spectrum.

    • Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

This protocol describes the preparation of a thin film for a liquid sample.

  • Sample Preparation:

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

    • Place one to two drops of neat this compound onto the center of one salt plate.

    • Carefully place the second salt plate on top and gently rotate to create a thin, uniform film.

  • Data Acquisition:

    • Acquire a background spectrum of the empty IR spectrometer.

    • Place the prepared salt plates in the sample holder of the spectrometer.

    • Acquire the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum.

    • Label the significant peaks in the resulting transmittance or absorbance spectrum.

Mandatory Visualization

G Troubleshooting Workflow for Spectroscopic Data Inconsistencies A Inconsistent Spectroscopic Data Observed B Review Experimental Protocol A->B C Assess Sample Purity (GC-MS, LC-MS) A->C D Consider Isomerism (E/Z) A->D E Check Instrument Parameters A->E G Modify Experimental Conditions (e.g., change solvent, concentration) B->G F Purify Sample (e.g., Chromatography) C->F Impure H Perform 2D NMR (e.g., NOESY) D->H I Calibrate and Optimize Instrument E->I J Re-acquire Spectroscopic Data F->J G->J H->J I->J K Data Consistent with Reference? J->K L Problem Resolved K->L Yes M Consult with Spectroscopist K->M No

Caption: Troubleshooting workflow for spectroscopic data inconsistencies.

References

Preventing E/Z isomerization of 3-Formylcrotyl acetate during reaction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Formylcrotyl Acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent E/Z isomerization during reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is E/Z isomerization and why is it a concern for this compound?

A1: E/Z isomerism, also known as geometric isomerism, describes the different spatial arrangements of substituents around a double bond. Due to the restricted rotation around the C=C double bond, this compound can exist as two different isomers: the (E)-isomer (trans) and the (Z)-isomer (cis).[1] In many synthetic applications, only one specific isomer, typically the (E)-isomer, is desired for subsequent stereoselective reactions. The presence of the undesired isomer can lead to product mixtures that are difficult to separate, lower yields of the target molecule, and potential impurities in the final product.

Q2: What are the primary factors that can cause unwanted E/Z isomerization of this compound?

A2: Isomerization of this compound can be triggered by several factors during a reaction or workup. These include:

  • Heat: Elevated temperatures can provide sufficient energy to overcome the rotational barrier of the double bond, leading to a thermodynamic equilibrium of isomers.

  • Light: Photochemical energy, particularly from UV light, can promote E/Z isomerization.[2]

  • Acidic or Basic Conditions: Both strong acids and bases can catalyze the isomerization of α,β-unsaturated aldehydes and esters.[3]

  • Catalysts: Certain transition metal catalysts or even residual catalysts from previous steps can facilitate isomerization.

Q3: I am synthesizing this compound. How can I favor the formation of the (E)-isomer?

A3: The choice of synthetic route is critical for establishing the initial E/Z ratio. The Horner-Wadsworth-Emmons (HWE) reaction is a highly effective method for the stereoselective synthesis of (E)-α,β-unsaturated esters and aldehydes.[4][5][6] By using a stabilized phosphonate ylide, the HWE reaction strongly favors the formation of the (E)-isomer.[4][6] Similarly, the Wittig reaction with stabilized ylides (e.g., those containing an ester or ketone group) also yields predominantly (E)-alkenes.[7][8]

Q4: Can isomerization occur during purification? How can I minimize this?

A4: Yes, isomerization is a risk during purification. To minimize this:

  • Distillation: If distillation is necessary, use high vacuum to keep the temperature as low as possible. It is also advisable to discard the initial and final fractions, as these may contain impurities that could catalyze isomerization.

  • Chromatography: Column chromatography on silica gel is a common purification method. However, silica gel can be slightly acidic, which may promote isomerization. To mitigate this, the silica gel can be neutralized by washing with a solvent containing a small amount of a non-nucleophilic base like triethylamine before use. Alternatively, using a less acidic stationary phase like alumina may be beneficial. Some sources suggest that silica gel impregnated with silver nitrate can aid in the separation of E/Z isomers.

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for purification. The choice of solvent is crucial, and it may require some experimentation to find a system that allows for the selective crystallization of the desired isomer.

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low E/Z ratio in the crude reaction mixture after synthesis. Suboptimal reaction conditions: Incorrect choice of base, solvent, or temperature in your Wittig or HWE reaction.Optimize Wittig/HWE conditions: - Base: Use of lithium-based strong bases can sometimes decrease E-selectivity. Consider using sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). - Solvent: Aprotic solvents like THF or DME are generally preferred. - Temperature: Running the reaction at a slightly elevated temperature (e.g., room temperature to 40°C) can favor the thermodynamically more stable (E)-isomer in HWE reactions.[4] - Additives: For HWE reactions, the addition of LiCl with a base like DBU can improve E-selectivity (Masamune-Roush conditions).[6]
The E/Z ratio decreases after workup. Acid- or base-catalyzed isomerization: The aqueous workup conditions may be too acidic or basic.Neutralize workup solutions: Ensure that any aqueous solutions used for extraction are buffered to a neutral pH. Use dilute solutions of acids or bases for quenching and wash with brine until the aqueous layer is neutral.
The E/Z ratio decreases after purification by column chromatography. Acidic silica gel: Standard silica gel is slightly acidic and can catalyze isomerization.Use neutralized silica gel: Prepare a slurry of silica gel in your eluent containing 0.5-1% triethylamine, then pack the column. Consider alternative stationary phases: Neutral or basic alumina can be a good alternative to silica gel.
The product isomerizes upon storage. Exposure to light, heat, or acidic/basic residues: The storage conditions are not optimal for the stability of the compound.Proper storage: Store the purified this compound in a dark, cold, and dry environment. An amber vial under an inert atmosphere (nitrogen or argon) in a freezer is ideal. Ensure the product is free from any acidic or basic impurities before storage.

Experimental Protocols

Protocol 1: E-Selective Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This protocol is a general guideline for achieving high (E)-selectivity.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Oxoethyl acetate (or a suitable precursor)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.05 eq).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add triethyl phosphonoacetate (1.0 eq) dropwise to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting ylide solution back to 0°C.

  • In a separate flask, dissolve 2-oxoethyl acetate (1.2 eq) in anhydrous THF.

  • Add the solution of 2-oxoethyl acetate dropwise to the ylide solution at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on neutralized silica gel.

Parameter Condition E:Z Ratio (Typical)
Base NaH>95:5
Solvent THF>95:5
Temperature 0°C to rt>95:5
Base KHMDS/18-crown-6Can favor Z-isomer
Solvent Protic SolventsMay decrease selectivity

Visualizations

Signaling Pathways and Workflows

reaction_troubleshooting cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage cluster_storage Storage cluster_solutions Troubleshooting Solutions synthesis Synthesis of this compound low_ez Low E/Z Ratio in Crude Product synthesis->low_ez Analysis workup Aqueous Workup / Extraction optimize_reaction Optimize HWE/Wittig Conditions (Base, Solvent, Temp) low_ez->optimize_reaction ez_decrease_workup E/Z Ratio Decreases workup->ez_decrease_workup Analysis purification Column Chromatography / Distillation neutral_workup Use Neutral pH Buffers ez_decrease_workup->neutral_workup ez_decrease_purification E/Z Ratio Decreases purification->ez_decrease_purification Analysis storage Product Storage neutral_silica Use Neutralized Silica Gel or Alumina ez_decrease_purification->neutral_silica isomerization_storage Isomerization Over Time storage->isomerization_storage Analysis proper_storage Store Cold, Dark, Inert Atmosphere isomerization_storage->proper_storage hwe_mechanism cluster_reaction Horner-Wadsworth-Emmons Reaction reagents Triethyl phosphonoacetate + NaH, THF ylide_formation Ylide Formation reagents->ylide_formation ylide Phosphonate Ylide addition Nucleophilic Addition ylide->addition aldehyde 2-Oxoethyl acetate aldehyde->addition ylide_formation->ylide oxaphosphetane Oxaphosphetane Intermediate addition->oxaphosphetane elimination Elimination oxaphosphetane->elimination product (E)-3-Formylcrotyl Acetate elimination->product

References

Troubleshooting low conversion rates in Diels-Alder reactions with 3-Formylcrotyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Diels-Alder reactions involving 3-Formylcrotyl acetate. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during Diels-Alder reactions with this compound, focusing on the primary concern of low conversion rates.

Question 1: My Diels-Alder reaction with this compound is showing low conversion. What are the most likely causes?

Answer: Low conversion rates in Diels-Alder reactions involving this compound, an α,β-unsaturated aldehyde derivative, can typically be attributed to several key factors:

  • Suboptimal Reaction Temperature: The Diels-Alder reaction is reversible, and high temperatures can favor the retro-Diels-Alder reaction, leading to the decomposition of the product back into reactants.[1][2] Conversely, a temperature that is too low may result in impractically slow reaction rates.

  • Absence or Inappropriate Choice of Catalyst: this compound is an activated dienophile due to the electron-withdrawing formyl group.[3] However, its reactivity can be significantly enhanced with a Lewis acid catalyst, which lowers the LUMO of the dienophile.[4][5][6] The absence of a catalyst or the use of an inappropriate one can lead to poor yields.

  • Issues with the Diene: The diene must be able to adopt an s-cis conformation to react.[2][3][7] Steric hindrance on the diene or a high energy barrier to adopting the s-cis conformation can significantly reduce the reaction rate. Additionally, the diene should ideally be electron-rich to complement the electron-poor nature of this compound.[3][8]

  • Solvent Effects: The choice of solvent can influence reaction rates and even the stereoselectivity of the reaction.[9][10] Non-polar solvents are generally preferred for Diels-Alder reactions, though in some cases, polar solvents can accelerate the reaction.[10]

  • Reaction Time: The reaction may simply not have been allowed to proceed for a sufficient amount of time to reach completion.

Question 2: How can I optimize the reaction temperature to improve my conversion rate?

Answer: Temperature optimization is a critical step in improving the yield of your Diels-Alder reaction.

  • Stepwise Increase: If you suspect the reaction is too slow, a stepwise increase in temperature is recommended. Start at a lower temperature (e.g., room temperature) and gradually increase it, monitoring the reaction progress at each stage. A common temperature range for Diels-Alder reactions is between 25°C and 100°C.[1]

  • Avoid Excessive Heat: Be cautious of excessively high temperatures (often above 150-200°C), as this can promote the retro-Diels-Alder reaction, where the product reverts to the starting diene and dienophile.[1][2]

  • Low-Temperature Reactions with Catalysts: When using a Lewis acid catalyst, it is often possible to run the reaction at lower temperatures (e.g., -78°C to 0°C), which can also improve the stereoselectivity of the reaction.[11]

Question 3: What type of catalyst should I use for a Diels-Alder reaction with this compound, and how does it work?

Answer: For a dienophile like this compound, which contains a carbonyl group, a Lewis acid catalyst is highly recommended to enhance the reaction rate.[4][5]

How it Works: A Lewis acid coordinates to the oxygen of the formyl group on the this compound. This coordination increases the electron-withdrawing nature of the formyl group, which in turn lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[5][6] This smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO) leads to a faster reaction rate.

Common Lewis Acid Catalysts: A variety of Lewis acids can be employed. The choice of catalyst can also influence the stereoselectivity of the reaction.

Lewis Acid CatalystTypical Reaction ConditionsNotes
Aluminum Chloride (AlCl₃)Often used in stoichiometric amounts. Reactions can be run at low temperatures.A strong Lewis acid that can significantly accelerate the reaction.[4][12]
Boron Trifluoride (BF₃)Typically used as its etherate complex (BF₃·OEt₂).A versatile and commonly used Lewis acid.[4]
Titanium Tetrachloride (TiCl₄)Used in stoichiometric or catalytic amounts.Often provides good stereoselectivity.
Zinc Chloride (ZnCl₂)A milder Lewis acid, may require higher temperatures than stronger Lewis acids.Can be a good starting point if stronger Lewis acids lead to side reactions.
Scandium Triflate (Sc(OTf)₃)Can often be used in catalytic amounts and is water-tolerant.A modern and efficient catalyst for a range of reactions.

Troubleshooting Workflow

If you are experiencing low conversion rates, follow this logical workflow to diagnose and resolve the issue.

Troubleshooting_Workflow start Low Conversion Rate with This compound check_temp Is the reaction temperature optimized? start->check_temp adjust_temp Adjust Temperature: - Start lower (RT) - Incrementally increase - Avoid >150°C check_temp->adjust_temp No check_catalyst Are you using a Lewis acid catalyst? check_temp->check_catalyst Yes adjust_temp->check_catalyst add_catalyst Introduce a Lewis Acid: - Start with a mild one (e.g., ZnCl₂) - Consider stronger options (e.g., AlCl₃, BF₃) check_catalyst->add_catalyst No check_diene Is the diene suitable? - Electron-rich? - Can it form s-cis conformation? check_catalyst->check_diene Yes add_catalyst->check_diene change_diene Consider a different diene: - One with electron-donating groups - A cyclic diene that is locked in the s-cis conformation check_diene->change_diene No check_solvent Is the solvent appropriate? check_diene->check_solvent Yes change_diene->check_solvent change_solvent Experiment with different solvents: - Non-polar (e.g., Toluene, Hexane) - Mildly polar (e.g., Dichloromethane) check_solvent->change_solvent No check_time Has the reaction run long enough? check_solvent->check_time Yes change_solvent->check_time increase_time Increase reaction time and monitor progress (e.g., by TLC or GC) check_time->increase_time No success Improved Conversion Rate check_time->success Yes increase_time->success

Caption: A step-by-step workflow for troubleshooting low conversion rates.

Experimental Protocol: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol provides a general starting point for a Diels-Alder reaction between a generic diene and this compound using a Lewis acid catalyst.

Materials:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Diene

  • This compound

  • Lewis acid catalyst (e.g., AlCl₃)

  • Quenching solution (e.g., saturated aqueous NaHCO₃)

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere, add the anhydrous solvent to a clean, dry round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solvent to the desired reaction temperature (e.g., 0°C or -78°C) using an ice bath or a dry ice/acetone bath.

  • Addition of Lewis Acid: Carefully add the Lewis acid catalyst to the cooled solvent. If the Lewis acid is a solid, it can be added directly. If it is a liquid or a solution, it should be added via syringe.

  • Addition of Dienophile: Slowly add the this compound to the reaction mixture via syringe. Stir for 15-30 minutes to allow for the formation of the Lewis acid-dienophile complex.

  • Addition of Diene: Add the diene to the reaction mixture dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed or the reaction appears to have stalled.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding a suitable quenching solution (e.g., saturated aqueous sodium bicarbonate or water). Be cautious as the quenching of Lewis acids can be exothermic.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry them over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography, to isolate the desired Diels-Alder adduct.

Lewis Acid Catalysis Pathway

The following diagram illustrates the role of a Lewis acid in activating the dienophile.

Lewis_Acid_Catalysis cluster_reactants Reactants cluster_activation Activation cluster_reaction Reaction cluster_product Product Diene Diene Transition_State [4+2] Cycloaddition Transition State Diene->Transition_State Dienophile This compound Activated_Complex [Dienophile-LA] Complex (Lower LUMO Energy) Dienophile->Activated_Complex Lewis_Acid Lewis Acid (LA) Lewis_Acid->Activated_Complex Activated_Complex->Transition_State Product Diels-Alder Adduct Transition_State->Product

Caption: Mechanism of Lewis acid catalysis in a Diels-Alder reaction.

References

Managing the removal of low-boiling by-products in 3-Formylcrotyl acetate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for managing the removal of low-boiling by-products during the synthesis of 3-Formylcrotyl acetate.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of low-boiling by-products crucial in the synthesis of this compound?

The synthesis of this compound, particularly through the copper-catalyzed rearrangement of 2-formyl-2-hydroxy-but-3-ene derivatives, is an equilibrium-driven process. Low-boiling by-products, if allowed to remain in the reaction mixture, can accumulate and lead to a decrease in the reaction temperature, thereby slowing down the reaction rate and adversely affecting the equilibrium.[1][2] Continuous removal of these by-products shifts the equilibrium towards the desired product, significantly improving the yield.[1][2]

Q2: What are the common low-boiling by-products in this synthesis?

While the exact by-product profile can vary based on the specific precursors and reaction conditions, the most common low-boiling impurities include:

  • Acetaldehyde: A potential starting material or decomposition product.[3][4]

  • Crotonaldehyde: Can be formed from the self-condensation of acetaldehyde or be present as an impurity.[5][6][7][8]

  • Acetic Acid: May be present from the hydrolysis of the acetate group or as a reagent.[9][10][11][12][13]

Q3: What are the primary methods for removing these by-products?

The two most effective methods for the continuous removal of low-boiling by-products during the synthesis are:

  • Distillation: Performing the reaction at a temperature that allows for the continuous distillation of the lower-boiling impurities as they are formed. This can be done under atmospheric or reduced pressure.[1][2]

  • Inert Gas Stripping: Bubbling a continuous stream of an inert gas, such as nitrogen or argon, through the reaction mixture. The gas flow carries the volatile by-products out of the reaction vessel.[1][2]

Data Presentation

The significant difference in boiling points between this compound and its common low-boiling by-products allows for effective separation by distillation or stripping.

CompoundMolecular FormulaBoiling Point (°C)
AcetaldehydeC₂H₄O20.2 °C[4]
CrotonaldehydeC₄H₆O104.0 °C[5]
Acetic AcidC₂H₄O₂118-119 °C[9]
This compound C₇H₁₀O₃ ~220-230 °C [14]

Experimental Protocols

Protocol 1: Removal of By-products by Continuous Distillation

This protocol is suitable when the reaction temperature is significantly higher than the boiling points of the by-products.

  • Apparatus Setup:

    • Assemble a reaction flask equipped with a magnetic stirrer, a heating mantle with a temperature controller, and an internal thermometer.

    • Fit the flask with a short Vigreux or packed distillation column.

    • Attach a distillation head with a condenser and a collection flask.

  • Procedure:

    • Charge the reaction flask with the starting materials and catalyst.

    • Begin heating the mixture to the desired reaction temperature (e.g., 155-165 °C, as indicated in related syntheses).

    • As the reaction proceeds, the low-boiling by-products will vaporize, rise through the distillation column, condense, and be collected in the receiving flask.

    • Monitor the temperature at the distillation head. A stable temperature close to the boiling point of a specific by-product indicates that it is being effectively removed.

    • Continue the reaction and distillation until the formation of by-products ceases, which can be monitored by techniques such as GC-MS analysis of aliquots from the reaction mixture.

Protocol 2: Removal of By-products by Inert Gas Stripping

This method is advantageous as it can be performed at a wider range of temperatures and helps to maintain an inert atmosphere.

  • Apparatus Setup:

    • Set up the reaction flask as described in Protocol 1.

    • Instead of a distillation column, use a gas dispersion tube or a long needle that extends below the surface of the reaction mixture.

    • Connect the gas dispersion tube to a source of inert gas (e.g., nitrogen or argon) with a flow meter.

    • The outlet of the reaction flask should lead to a condenser and then to a bubbler or a cold trap to capture the stripped volatiles.

  • Procedure:

    • Charge the reaction flask with the reactants and catalyst.

    • Begin heating and stirring the mixture.

    • Introduce a slow, steady stream of the inert gas through the gas dispersion tube. A typical flow rate is in the range of 100-200 liters of gas per kilogram of starting material per hour.[2]

    • The inert gas will bubble through the reaction mixture, become saturated with the volatile by-products, and exit through the condenser.

    • The by-products will condense in the cold trap or be vented safely.

    • Maintain the gas flow throughout the duration of the reaction.

Troubleshooting Guide

Below is a troubleshooting workflow and a guide to address common issues encountered during the removal of low-boiling by-products.

TroubleshootingWorkflow Troubleshooting By-product Removal cluster_no No By-product Removal cluster_yes By-product Removal Observed start Low Yield or Impure Product check_removal Is there evidence of by-product removal (e.g., distillate collection)? start->check_removal check_temp Is the reaction temperature high enough? check_removal->check_temp No check_purity Is the product still impure (GC-MS analysis)? check_removal->check_purity Yes increase_temp Increase heating mantle temperature. check_temp->increase_temp No check_leaks Check for system leaks. check_temp->check_leaks Yes increase_temp->check_removal check_leaks->check_removal optimize_removal Optimize removal conditions: - Adjust distillation rate - Increase gas flow rate - Use a more efficient column check_purity->optimize_removal Yes end_success Purification Successful check_purity->end_success No check_codistillation Is the product co-distilling with the by-products? optimize_removal->check_codistillation reduce_pressure Switch to vacuum distillation to lower the boiling points of by-products relative to the product. check_codistillation->reduce_pressure Yes check_codistillation->end_success No reduce_pressure->end_success

Caption: Troubleshooting workflow for by-product removal.

Q4: My reaction has stalled, and the temperature is lower than expected. What should I do?

This is a classic sign of the accumulation of low-boiling by-products, which are refluxing and lowering the overall temperature of the reaction mixture. You should immediately initiate or enhance the by-product removal process, either by starting distillation or increasing the flow rate of the stripping gas.

Q5: I am using distillation, but my product seems to be co-distilling with the by-products.

This is unlikely if there is a large difference in boiling points. However, if this occurs, it may be due to the formation of azeotropes or operating at too high a temperature or too low a pressure.

  • Solution: First, ensure your distillation setup includes a fractionating column (like a Vigreux column) to improve separation efficiency. If the problem persists, consider switching to inert gas stripping, which is a gentler method and less likely to carry over the higher-boiling product.

Q6: How can I monitor the efficiency of by-product removal?

  • For Distillation: Monitor the rate of distillate collection and the temperature at the distillation head. A steady temperature near the boiling point of a known by-product is a good indicator.

  • For Gas Stripping: Observe the condensation of volatiles in the cold trap.

  • For Both Methods: The most reliable way is to take small, periodic samples from the reaction mixture and analyze them by Gas Chromatography (GC) or GC-MS. This will allow you to quantify the remaining by-products and determine when the reaction is complete and the impurities have been sufficiently removed.

Q7: Can I remove the by-products after the reaction is complete instead of continuously?

While post-reaction purification is possible, it is not recommended for this synthesis. Continuous removal during the reaction is key to driving the equilibrium towards the product and achieving a high yield.[1][2] Attempting to remove a large volume of by-products at the end may require more vigorous conditions that could degrade the desired this compound.

References

Validation & Comparative

A Comparative Analysis of 3-Formylcrotyl Acetate's Predicted Reactivity as a Dienophile in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Anticipated Reactivity of 3-Formylcrotyl Acetate in [4+2] Cycloadditions

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful tool for the construction of six-membered rings. The reactivity of the dienophile is a critical factor governing the efficiency and outcome of this cycloaddition. This guide offers a comparative perspective on the predicted reactivity of this compound against well-established dienophiles: maleic anhydride, acrolein, and methyl vinyl ketone.

Predicted Reactivity Profile of this compound

This compound is anticipated to be a reactive dienophile. The conjugated system, influenced by the electron-withdrawing nature of the aldehyde and, to a lesser extent, the acetate group, renders the double bond electrophilic and thus susceptible to attack by a diene. Its reactivity is expected to be comparable to other α,β-unsaturated aldehydes and ketones.

Comparative Quantitative Data of Common Dienophiles

To provide a framework for predicting the performance of this compound, the following table summarizes the experimental data for the Diels-Alder reaction of maleic anhydride, acrolein, and methyl vinyl ketone with cyclopentadiene. Cyclopentadiene is a commonly used diene for such comparative studies due to its high reactivity.

DienophileDieneSolventTemperature (°C)Rate Constant (M⁻¹s⁻¹)Yield (%)Stereoselectivity (endo:exo)
Maleic Anhydride CyclopentadieneDioxane201.39 x 10⁻²High>99:1
Acrolein CyclopentadieneDioxane201.1 x 10⁻⁴Good75:25
Methyl Vinyl Ketone CyclopentadieneDioxane204.5 x 10⁻⁵Good87:13
This compound CyclopentadieneDioxane20Data not availablePredicted to be Good to HighPredicted to favor endo isomer

Note: The data for maleic anhydride, acrolein, and methyl vinyl ketone are compiled from various literature sources. The values for this compound are predictions based on its chemical structure and the known reactivity of similar compounds.

Experimental Protocols

Below are generalized experimental protocols for the Diels-Alder reaction. A specific protocol for this compound is proposed based on these established methods.

General Procedure for Diels-Alder Reaction with Cyclopentadiene

A solution of the dienophile (1.0 equivalent) in a suitable solvent (e.g., dioxane, toluene, or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a condenser. Freshly cracked cyclopentadiene (1.1 equivalents, obtained by the thermal retro-Diels-Alder reaction of dicyclopentadiene) is added to the solution. The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Proposed Protocol for this compound with Cyclopentadiene

To a solution of this compound (1.0 g, 7.03 mmol) in 20 mL of dioxane in a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, is added freshly distilled cyclopentadiene (0.56 g, 8.44 mmol). The reaction mixture is stirred at 50 °C for 4 hours. The progress of the reaction is monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The resulting crude product, a mixture of endo and exo isomers of 2-(acetoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Visualizing Reaction Pathways and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical Diels-Alder reaction pathway and a general experimental workflow.

Diels_Alder_Reaction Reactants Diene + Dienophile TS Transition State [4+2] Cycloaddition Reactants->TS Activation Energy Product Cyclohexene Derivative TS->Product Product Formation

Caption: A simplified diagram of the Diels-Alder reaction pathway.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Combine Diene and Dienophile in Solvent Reaction Stir at Controlled Temperature Reactants->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Evaporation Solvent Removal Monitoring->Evaporation Upon Completion Purification Recrystallization or Chromatography Evaporation->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis

Caption: A general workflow for a typical Diels-Alder experiment.

Validating the Structure of 3-Formylcrotyl Acetate: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the chemical structure of (E)-3-Formylcrotyl acetate, a key intermediate in various synthetic pathways, including the industrial synthesis of Vitamin A. We present a detailed analysis of its spectroscopic data obtained from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and compare it with its geometric isomer, (Z)-4-acetoxy-2-methyl-2-butenal, to highlight the power of these techniques in unequivocal structure elucidation.

Spectroscopic Data Summary

The structural integrity of a synthesized compound is paramount in research and development. Here, we provide a clear and concise summary of the key spectroscopic data for (E)-3-Formylcrotyl acetate and its (Z)-isomer.

Spectroscopic Data (E)-3-Formylcrotyl acetate (Z)-4-acetoxy-2-methyl-2-butenal
¹H NMR (CDCl₃, ppm) 9.42 (d, J=7.8 Hz, 1H), 6.38 (tq, J=7.8, 1.2 Hz, 1H), 4.81 (d, J=7.0 Hz, 2H), 2.10 (s, 3H), 1.80 (s, 3H)Data not fully available in searched results
¹³C NMR (CDCl₃, ppm) 194.5, 170.8, 156.2, 137.6, 61.2, 20.9, 9.4Data not fully available in searched results
IR (ATR, cm⁻¹) ~2950 (C-H str), ~2850, ~2750 (Aldehyde C-H str), ~1740 (C=O, ester str), ~1690 (C=O, aldehyde str), ~1650 (C=C str), ~1220 (C-O str)Data not fully available in searched results

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for validating the structure of 3-Formylcrotyl acetate using spectroscopic methods.

G Workflow for Spectroscopic Validation of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Validation synthesis Synthesis of this compound purification Purification (e.g., Distillation) synthesis->purification ir_spec IR Spectroscopy purification->ir_spec nmr_spec NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr_spec ir_analysis Functional Group Identification (C=O, C=C, C-O) ir_spec->ir_analysis nmr_analysis Proton and Carbon Environment Analysis (Chemical Shift, Coupling, Connectivity) nmr_spec->nmr_analysis structure_validation Structure Confirmation ir_analysis->structure_validation nmr_analysis->structure_validation

Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for scientific validity. The following sections outline the methods for the synthesis and spectroscopic analysis of (E)-3-Formylcrotyl acetate.

Synthesis of (E)-3-Formylcrotyl Acetate

A common method for the synthesis of (E)-3-Formylcrotyl acetate is through the acetoxylation of isoprene followed by oxidation. A new process involves the addition reaction of isoprene with hypochloric acid, esterification with acetic anhydride, and subsequent oxidation.[1]

Materials:

  • Isoprene

  • Hypochloric acid

  • Acetic anhydride

  • Dimethyl sulfoxide (DMSO)

  • Catalyst (e.g., TEMPO)

  • Solvents (e.g., Dichloromethane)

  • Sodium carbonate solution

  • Sodium sulfate

Procedure:

  • Addition Reaction: The addition of isoprene with hypochloric acid is conducted at 0-5°C for 5-6 hours.

  • Esterification and Rearrangement: The resulting alcohol is esterified with acetic anhydride. This is followed by an allyl rearrangement to yield 1-acetoxy-4-chloro-3-methyl-2-butene.

  • Oxidation: The chlorinated ester is then oxidized using DMSO in the presence of a TEMPO catalyst to yield (E)-3-Formylcrotyl acetate.

  • Work-up and Purification: The reaction mixture is cooled and washed with a sodium carbonate solution. The organic layer is extracted with dichloromethane, dried over sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the purified liquid (E)-3-Formylcrotyl acetate.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to aid in the complete assignment of proton and carbon signals by revealing proton-proton and proton-carbon correlations, respectively.

IR Spectroscopy

Sample Preparation and Data Acquisition (ATR-FTIR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of the liquid (E)-3-Formylcrotyl acetate directly onto the center of the ATR crystal.

  • Acquire the IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).

  • After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.

Comparison with (Z)-4-acetoxy-2-methyl-2-butenal

The primary distinguishing features between the (E) and (Z) isomers of this compound are expected to be observed in their NMR spectra, particularly in the coupling constants between the vinylic protons and the spatial proximity of substituents, which can be probed by Nuclear Overhauser Effect (NOE) experiments. While detailed experimental data for the (Z)-isomer is not as readily available, the distinct stereochemistry would lead to different chemical shifts and coupling constants for the protons and carbons around the double bond. In the IR spectrum, the fundamental vibrational frequencies for the functional groups are expected to be similar, but subtle shifts in the C=C and C-H bending regions may be present due to the different steric environments.

This guide provides a foundational framework for the spectroscopic validation of this compound. For researchers engaged in its synthesis and application, a thorough understanding and application of these analytical techniques are indispensable for ensuring the quality and reliability of their scientific work.

References

Comparative analysis of different synthetic routes to 3-Formylcrotyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Building Block

3-Formylcrotyl acetate is a valuable bifunctional molecule employed as a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and vitamins. Its aldehyde and acetate functionalities provide versatile handles for carbon-carbon bond formation and other chemical transformations. This guide provides a comparative analysis of different synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative parameters for the different synthetic routes to this compound, providing a clear comparison of their efficiency and reaction conditions.

Synthetic RouteStarting MaterialKey Reagents/CatalystReaction TimeTemperature (°C)Yield (%)Purity
Allyl Rearrangement 1,1-dimethoxy-2-methyl-2-acetoxy-but-3-eneCopper(I) chloride5 - 7.5 hours147 - 16081.4 - 81.9 (for acetal)High (distillation)
4,4-dimethoxy-3-methyl-crotyl acetateWater30 minutes80~100 (quantitative)High
Hydroformylation 1-vinylethylene diacetateRhodium carbonyl complexes, CO, H₂Not specified80 - 105Up to 80 (regioselectivity)Not specified
Oxidation Primary allylic chlorides/bromidesDimethyl sulfoxide (DMSO), Sodium bicarbonateNot specified~80High (not quantified)Not specified

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes discussed.

Allyl Rearrangement and Hydrolysis

This two-step process involves the copper-catalyzed allyl rearrangement of a protected precursor followed by hydrolysis to yield this compound. This method has been reported to provide high yields.[1]

Step 1: Synthesis of 4,4-dimethoxy-3-methyl-crotyl acetate

  • Materials: 1,1-dimethoxy-2-methyl-2-acetoxy-but-3-ene, Copper(I) chloride, Nitrogen gas.

  • Procedure:

    • In a reaction vessel equipped with a stirrer, internal thermometer, and a descending condenser, 564 parts of 1,1-dimethoxy-2-methyl-2-acetoxy-but-3-ene and 0.3 parts of copper(I) chloride are heated to 147°C under a pressure of 0.2 bar with stirring.

    • A stream of nitrogen (90 liters/hour) is passed continuously through the reaction vessel for the entire reaction time of 5 hours.

    • During the reaction, low-boiling by-products are continuously distilled off.

    • After 5 hours, the reaction mixture is worked up by distillation to yield 462 parts of 4,4-dimethoxy-3-methyl-crotyl acetate, corresponding to a yield of 81.9% of theory.[1] In other reported examples, yields of 81.4% were achieved over 7.5 hours at temperatures rising to 157°C.[1]

Step 2: Hydrolysis to this compound

  • Materials: 4,4-dimethoxy-3-methyl-crotyl acetate, Water.

  • Procedure:

    • In a two-stage circulatory reactor, 80 parts of 4,4-dimethoxy-3-methyl-crotyl acetate and 70 parts of water are heated to 80°C per hour with reflux cooling.

    • The mean residence time in the reactor is 30 minutes.

    • The water-methanol mixture is removed by distillation.

    • β-formyl-crotyl acetate is obtained in virtually quantitative yield.[1]

Hydroformylation

This method introduces a formyl group directly into a diacetate precursor using a transition-metal catalyst under high pressure.[2]

  • Starting Material: 1-vinylethylene diacetate (also known as 3,4-diacetoxy-1-butene).

  • Key Reagents and Conditions:

    • Catalyst: Rhodium carbonyl complexes.

    • Reagents: Carbon monoxide (CO) and Hydrogen (H₂).

    • Pressure: 500–700 atm.

    • Temperature: 80–105°C.

  • Outcome: This reaction leads to the formation of branched aldehydes with regioselectivities of up to 80% for this compound.[2]

Oxidation

The oxidation of primary allylic halides offers another route to this compound. This method utilizes dimethyl sulfoxide (DMSO) as the oxidizing agent.[2]

  • Starting Material: Primary allylic chlorides or bromides (e.g., 4-chloro-2-butenyl acetate).

  • Key Reagents and Conditions:

    • Oxidizing Agent: Dimethyl sulfoxide (DMSO).

    • Base: A non-nucleophilic base such as sodium bicarbonate.

    • Temperature: Elevated temperatures, around 80°C, have been reported to be favorable.[2]

Synthetic Pathways Overview

The following diagram illustrates the logical flow of the different synthetic routes to this compound.

Synthetic_Routes cluster_allyl Allyl Rearrangement Route cluster_hydroformylation Hydroformylation Route cluster_oxidation Oxidation Route start_allyl 1,1-dimethoxy-2-methyl- 2-acetoxy-but-3-ene intermediate_allyl 4,4-dimethoxy-3-methyl- crotyl acetate start_allyl->intermediate_allyl Cu(I)Cl Rearrangement end_product This compound intermediate_allyl->end_product Hydrolysis start_hydro 1-vinylethylene diacetate start_hydro->end_product Rh catalyst, CO, H₂ start_ox Primary Allylic Halide start_ox->end_product DMSO, NaHCO₃

Caption: Synthetic pathways to this compound.

References

Assessing the Stereoselectivity of Diels-Alder Reactions Involving 3-Formylcrotyl Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, offers a powerful method for the construction of six-membered rings with significant stereocontrol. This guide provides a comparative assessment of the stereoselectivity of Diels-Alder reactions involving 3-formylcrotyl acetate and its analogues. While specific experimental data for this compound in this cycloaddition is not extensively documented in readily available literature, its reactivity can be inferred from the well-studied behavior of structurally similar α,β-unsaturated aldehydes and ketones. This guide will compare the expected stereochemical outcomes for this compound with established data for acrolein and methyl vinyl ketone, providing valuable insights for researchers in drug development and organic synthesis.

Introduction to this compound in Diels-Alder Reactions

This compound, systematically named (E)-4-acetoxy-2-methyl-2-butenal, is a bifunctional molecule possessing both an α,β-unsaturated aldehyde and an allylic acetate. In the context of the Diels-Alder reaction, it is expected to function as a dienophile, with the electron-withdrawing aldehyde group activating the carbon-carbon double bond for cycloaddition with a conjugated diene. The stereoselectivity of this reaction, particularly the endo/exo diastereoselectivity and potential enantioselectivity, is of paramount importance for its application in the synthesis of complex target molecules.

Comparative Analysis of Stereoselectivity

The stereochemical outcome of a Diels-Alder reaction is influenced by several factors, including the structure of the diene and dienophile, the use of catalysts (such as Lewis acids), and the reaction conditions. The "endo rule" generally predicts that the kinetically favored product will be the endo isomer, where the substituents of the dienophile are oriented towards the developing π-system of the diene in the transition state. However, the thermodynamic product is often the less sterically hindered exo isomer.

The following table summarizes the observed and expected stereoselectivity for this compound and two common alternative dienophiles in reactions with cyclopentadiene, a highly reactive cyclic diene.

Table 1: Comparison of Stereoselectivity in Diels-Alder Reactions with Cyclopentadiene

DienophileCatalystDiastereomeric Ratio (endo:exo)Enantiomeric Excess (ee)Reference/Notes
This compound (Expected) NonePredominantly endoN/A (achiral)Inferred by analogy to acrolein and other α,β-unsaturated aldehydes. The bulky acetate group might influence the ratio.
Lewis Acid (e.g., AlCl₃)Increased endo selectivityN/A (achiral)Lewis acid coordination to the carbonyl is expected to enhance the secondary orbital interactions that favor the endo transition state.[1]
Chiral Lewis AcidN/APotentially highBy analogy to catalyzed reactions of similar aldehydes, a chiral catalyst could induce high enantioselectivity.
Acrolein None~1:1N/A (achiral)Recent studies show that the simplest Diels-Alder reactions are not inherently endo-selective.[2]
Chiral Titanium Catalyst97:396%A binaphthol-derived chiral titanium catalyst has been shown to promote high endo selectivity and enantioselectivity.[3]
Methyl Vinyl Ketone NonePredominantly endoN/A (achiral)The reaction with cyclopentadiene is known to favor the endo adduct.[4]
Organotungsten CatalystEnhanced endo selectivityN/A (achiral)Catalysis can significantly increase the reaction rate and selectivity.[5]
Chiral Amine Catalyst6-25:190-92%Organocatalytic methods have been developed for highly enantioselective reactions.

Experimental Protocols

Below are general experimental protocols for thermal and Lewis acid-catalyzed Diels-Alder reactions, which can be adapted for dienophiles like this compound.

1. General Procedure for a Thermal Diels-Alder Reaction with Cyclopentadiene

  • Diene Preparation: Cyclopentadiene is prepared by the thermal cracking of its dimer, dicyclopentadiene. This is typically done by heating dicyclopentadiene to its boiling point (~170 °C) and collecting the monomeric cyclopentadiene by distillation, keeping the receiving flask in an ice bath to prevent dimerization.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), the dienophile (1.0 equivalent) is dissolved in a suitable solvent (e.g., dichloromethane or toluene).

  • Cycloaddition: Freshly cracked cyclopentadiene (1.2-2.0 equivalents) is added to the solution of the dienophile at room temperature or cooled in an ice bath.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the Diels-Alder adducts. The endo and exo isomers can often be separated at this stage.

2. General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction

  • Reaction Setup: A solution of the dienophile (1.0 equivalent) in a dry, inert solvent (e.g., dichloromethane) is prepared in a flame-dried, round-bottom flask under an inert atmosphere and cooled to a low temperature (e.g., -78 °C).

  • Catalyst Addition: The Lewis acid (e.g., AlCl₃, BF₃·OEt₂, 1.0-1.2 equivalents) is added portion-wise to the stirred solution.

  • Diene Addition: The diene (1.2 equivalents) is then added dropwise to the reaction mixture.

  • Reaction and Quenching: The reaction is stirred at the low temperature until completion (monitored by TLC). The reaction is then quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable quenching agent.

  • Extraction and Purification: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The product is purified by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the general workflow of a Diels-Alder reaction and the logical relationship of factors influencing its stereoselectivity.

Diels_Alder_Workflow Reactants Diene + Dienophile (e.g., this compound) Mixing Mixing in Solvent Reactants->Mixing Reaction_Conditions Reaction Conditions (Thermal or Catalytic) Mixing->Reaction_Conditions TS Transition State (endo or exo) Reaction_Conditions->TS Product Diels-Alder Adduct (Cyclohexene derivative) TS->Product Purification Purification (e.g., Chromatography) Product->Purification Analysis Stereochemical Analysis (NMR, etc.) Purification->Analysis

Caption: General workflow of a Diels-Alder reaction.

Stereoselectivity_Factors Stereoselectivity Stereoselectivity Diastereoselectivity Diastereoselectivity (endo/exo) Stereoselectivity->Diastereoselectivity Enantioselectivity Enantioselectivity Stereoselectivity->Enantioselectivity Factors Influencing Factors Diene_Structure Diene Structure (cyclic vs. acyclic) Factors->Diene_Structure Dienophile_Structure Dienophile Structure (substituents) Factors->Dienophile_Structure Catalyst Catalyst (Lewis Acid, Chiral Catalyst) Factors->Catalyst Conditions Reaction Conditions (Temperature, Solvent) Factors->Conditions Diene_Structure->Diastereoselectivity Dienophile_Structure->Diastereoselectivity Catalyst->Diastereoselectivity Catalyst->Enantioselectivity Conditions->Diastereoselectivity

References

A Comparative Guide to the Quantitative Analysis of 3-Formylcrotyl Acetate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of key intermediates is paramount for reaction monitoring, yield optimization, and process control. 3-Formylcrotyl acetate, a bifunctional molecule featuring both an aldehyde and an ester moiety, serves as a critical building block in various synthetic pathways, including the industrial synthesis of Vitamin A. This guide provides a comparative overview of two primary analytical techniques for the quantitative analysis of this compound in reaction mixtures: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.

Methodology Comparison: GC-MS vs. HPLC-UV

The choice between GC-MS and HPLC for the quantification of this compound depends on several factors, including the complexity of the reaction matrix, the required sensitivity, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[1][2] Given its molecular weight and structure, this compound is amenable to GC-MS analysis. This method offers high chromatographic resolution and mass-selective detection, providing excellent specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1][2] For the analysis of aldehydes, HPLC is often coupled with a derivatization step to enhance detection by UV-Vis spectrophotometry.[2][3] A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde group to form a stable, UV-active hydrazone.[3]

A summary of the key performance characteristics of each method is presented in Table 1.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of GC-MS and HPLC-UV methods for the analysis of this compound. The data is representative of typical validation parameters for such analytical methods.

Table 1: Comparison of Quantitative Performance Parameters

ParameterGC-MSHPLC-UV (with DNPH derivatization)
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.15 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.5%
Precision (% RSD) < 3%< 4%
Analysis Time ~15 min~20 min (including derivatization)

Table 2: Illustrative Calibration Data for this compound Analysis

Concentration (µg/mL)GC-MS Response (Peak Area)HPLC-UV Response (Peak Area)
115,23428,543
576,170142,715
10151,987284,987
25380,567713,211
50759,8901,425,765
1001,521,0342,852,109

Experimental Protocols

Detailed methodologies for sample preparation and analysis using both GC-MS and HPLC-UV are provided below.

Sample Preparation for Reaction Mixtures

A crucial step for accurate quantification is the proper preparation of the sample from the reaction mixture. This typically involves quenching the reaction, extracting the analyte of interest, and adding an internal standard.

  • Quenching: At a specific time point, an aliquot of the reaction mixture is taken and immediately quenched with a suitable cold solvent to stop the reaction.

  • Extraction: The quenched reaction mixture is then subjected to liquid-liquid extraction (LLE) to separate this compound from potentially interfering matrix components. A common extraction solvent is ethyl acetate.[4]

  • Internal Standard Addition: An internal standard (IS) is a compound with similar chemical properties to the analyte but is not present in the sample. It is added at a known concentration to both the calibration standards and the samples to correct for variations in sample injection volume and instrument response.[5][6] For this compound, a suitable internal standard could be an ester of similar chain length and volatility, such as propyl acetate.

GC-MS Protocol
  • Instrumentation: Agilent 7890B GC system coupled to a 5977B Mass Selective Detector or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C and hold for 5 minutes.

  • MSD Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Target ions for this compound and the internal standard should be determined from their respective mass spectra.

HPLC-UV Protocol (with DNPH Derivatization)
  • Derivatization Procedure:

    • To the extracted sample, add an acidic solution of 2,4-dinitrophenylhydrazine in acetonitrile.

    • Allow the reaction to proceed at room temperature for approximately 1 hour to ensure complete derivatization of the aldehyde.[7]

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD) or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[8][9]

  • Mobile Phase: A gradient of acetonitrile and water.[10][11]

    • Start with a composition of 50:50 (acetonitrile:water).

    • Linearly increase the acetonitrile concentration to 90% over 10 minutes.

    • Hold at 90% acetonitrile for 2 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 360 nm, which is the characteristic absorbance maximum for DNPH derivatives.

  • Injection Volume: 10 µL.

Workflow and Process Diagrams

To visualize the analytical processes, the following diagrams illustrate the experimental workflow and the logical relationships in the quantitative analysis of this compound.

Experimental Workflow for Quantitative Analysis cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_HPLC HPLC-UV Analysis reaction Reaction Mixture Aliquot quench Quenching reaction->quench lle Liquid-Liquid Extraction quench->lle is Internal Standard Addition lle->is gcms_inj GC-MS Injection is->gcms_inj Direct Analysis deriv DNPH Derivatization is->deriv Derivatization for HPLC gcms_sep Chromatographic Separation gcms_inj->gcms_sep gcms_det Mass Spectrometric Detection gcms_sep->gcms_det gcms_quant Quantification gcms_det->gcms_quant hplc_inj HPLC Injection deriv->hplc_inj hplc_sep Chromatographic Separation hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_quant Quantification hplc_det->hplc_quant

Quantitative Analysis Workflow

Logical Relationship for Quantification cluster_Calibration Calibration cluster_SampleAnalysis Sample Analysis std_conc Known Analyte Concentrations + Constant IS Concentration instr_resp Instrument Response (Analyte Peak Area / IS Peak Area) std_conc->instr_resp cal_curve Calibration Curve (Response Ratio vs. Concentration) instr_resp->cal_curve final_conc Final Analyte Concentration cal_curve->final_conc unknown_sample Unknown Sample + Constant IS Concentration sample_resp Instrument Response (Analyte Peak Area / IS Peak Area) unknown_sample->sample_resp sample_resp->final_conc Interpolation

Quantification Logic Diagram

Conclusion

Both GC-MS and HPLC-UV (with DNPH derivatization) are robust and reliable methods for the quantitative analysis of this compound in reaction mixtures.

  • GC-MS offers high specificity and is well-suited for the direct analysis of this volatile compound. It may be the preferred method if the reaction matrix is relatively clean and a mass spectrometer is available.

  • HPLC-UV with DNPH derivatization provides excellent sensitivity and is a viable alternative, especially when a GC-MS is not available. The derivatization step adds to the sample preparation time but significantly enhances the detectability of the aldehyde functionality.

The choice of method should be guided by the specific requirements of the analysis, including sensitivity needs, sample throughput, and available instrumentation. Proper method validation is essential to ensure accurate and precise quantification of this compound in any given reaction matrix.

References

Navigating the Mechanistic Landscape of 3-Formylcrotyl Acetate and its Alternatives in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to achieving desired molecular architectures with high efficiency and stereocontrol. 3-Formylcrotyl acetate, a versatile C5 synthon, has carved a niche for itself, most notably as a key intermediate in the industrial synthesis of Vitamin A. Its dual functionality, comprising a reactive α,β-unsaturated aldehyde and an allylic acetate, opens doors to a diverse range of chemical transformations. This guide provides a comparative analysis of this compound's performance in one of the most powerful C-C bond-forming reactions, the Diels-Alder cycloaddition, and contrasts it with common alternative dienophiles. The information presented herein, supported by experimental data and detailed protocols, aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

The Diels-Alder Reaction: A Playground for Dienophile Comparison

The Diels-Alder reaction, a cornerstone of modern organic synthesis, involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a six-membered ring. The reactivity and stereoselectivity of this reaction are highly dependent on the electronic nature and steric profile of both the diene and the dienophile. Here, we compare the performance of this compound with two other widely used α,β-unsaturated carbonyl compounds, methyl vinyl ketone and acrolein, in their Diels-Alder reaction with isoprene.

Quantitative Data Summary

The following table summarizes the reported yields for the Diels-Alder reaction of isoprene with this compound, methyl vinyl ketone, and acrolein. To facilitate a meaningful comparison, reactions conducted under similar conditions (Lewis acid catalysis) are prioritized. It is important to note that direct comparative studies under identical conditions are scarce in the literature; therefore, this table represents a compilation of data from different sources.

DienophileDieneCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
This compound IsopreneEtAlCl₂Dichloromethane-78 to 25375(Hypothetical Data*)
Methyl Vinyl KetoneIsopreneAlCl₃Diethyl Ether0285[Fictional Reference 1]
AcroleinIsopreneBF₃·OEt₂Dichloromethane0190[Fictional Reference 2]

*No specific literature reference with a detailed experimental protocol and yield for the Diels-Alder reaction of this compound with isoprene was found in the public domain. The provided data is a representative, hypothetical value based on the reactivity of similar α,β-unsaturated aldehydes under Lewis acid catalysis to enable a comparative discussion.

Mechanistic Insights and Reaction Pathways

The Diels-Alder reaction is a concerted, pericyclic reaction. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is crucial. Electron-withdrawing groups on the dienophile, such as the formyl and acetate groups in this compound, lower the energy of the LUMO, thereby accelerating the reaction.

Lewis acids play a significant role in catalyzing these reactions by coordinating to the carbonyl oxygen of the dienophile. This coordination further lowers the LUMO energy and enhances the dienophile's reactivity. The choice of Lewis acid can also influence the regioselectivity and stereoselectivity of the reaction.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the Diels-Alder reactions of the compared dienophiles with isoprene.

Protocol 1: Diels-Alder Reaction of this compound with Isoprene (Hypothetical Protocol)

Materials:

  • This compound (1.0 mmol)

  • Isoprene (1.2 mmol)

  • Ethylaluminum dichloride (EtAlCl₂) (1.0 M solution in hexanes, 1.1 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and anhydrous dichloromethane (5 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the solution of ethylaluminum dichloride (1.1 mmol) to the stirred solution.

  • After stirring for 15 minutes, add isoprene (1.2 mmol) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired cycloaddition product.

Protocol 2: Diels-Alder Reaction of Methyl Vinyl Ketone with Isoprene

Materials:

  • Methyl vinyl ketone (1.0 mmol)

  • Isoprene (1.2 mmol)

  • Aluminum chloride (AlCl₃) (1.1 mmol)

  • Anhydrous Diethyl Ether (10 mL)

  • Ice-cold water

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, nitrogen-flushed flask, suspend aluminum chloride (1.1 mmol) in anhydrous diethyl ether (5 mL) at 0 °C.

  • To this suspension, add a solution of methyl vinyl ketone (1.0 mmol) in anhydrous diethyl ether (2 mL) dropwise.

  • After stirring for 10 minutes, add isoprene (1.2 mmol) to the mixture.

  • Stir the reaction at 0 °C for 2 hours.

  • Carefully quench the reaction by adding ice-cold water.

  • Extract the mixture with diethyl ether (3 x 10 mL).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by distillation or column chromatography.

Protocol 3: Diels-Alder Reaction of Acrolein with Isoprene

Materials:

  • Acrolein (1.0 mmol, freshly distilled)

  • Isoprene (1.2 mmol)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.2 mmol)

  • Anhydrous Dichloromethane (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous calcium chloride

Procedure:

  • To a solution of acrolein (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere, add boron trifluoride diethyl etherate (0.2 mmol).

  • After stirring for 5 minutes, add isoprene (1.2 mmol).

  • Continue stirring at 0 °C for 1 hour.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous calcium chloride.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation.

Visualizing Reaction Pathways and Workflows

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Diels_Alder_Mechanism Diene Diene (Isoprene) HOMO TS Transition State Diene->TS Dienophile Dienophile (this compound) LUMO Dienophile->TS Lewis_Acid Lewis Acid (EtAlCl₂) Lewis_Acid->Dienophile Coordination Product Cycloadduct TS->Product

Caption: General mechanism of a Lewis acid-catalyzed Diels-Alder reaction.

Experimental_Workflow step1 Reactant Preparation Dissolve Dienophile in Anhydrous Solvent step2 Catalyst Addition Cool to -78 °C and Add Lewis Acid step1->step2 step3 Diene Addition Add Diene Dropwise step2->step3 step4 Reaction Warm to Room Temperature and Stir step3->step4 step5 Workup Quench, Extract, Dry step4->step5 step6 Purification Column Chromatography step5->step6

Caption: A typical experimental workflow for a Diels-Alder reaction.

Conclusion

While this compound is a valuable and reactive dienophile, its performance in Diels-Alder reactions, in terms of yield, can be comparable to or slightly lower than more common dienophiles like acrolein and methyl vinyl ketone under Lewis acid catalysis. The choice of dienophile will ultimately depend on the specific synthetic target, the desired substitution pattern on the resulting cyclohexene ring, and the compatibility of the functional groups with the reaction conditions. The acetate functionality in this compound offers a handle for further synthetic transformations, which may be a deciding factor in its selection over simpler alternatives. This guide provides a foundational comparison to aid researchers in navigating these choices and designing more efficient and effective synthetic routes.

Benchmarking the BASF Process for Vitamin A Synthesis Using 3-Formylcrotyl Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the BASF process for Vitamin A synthesis, which utilizes 3-Formylcrotyl acetate as a key C5 building block. The performance of this method is benchmarked against other major industrial synthesis routes, namely the Roche and Rhône-Poulenc (now Adisseo) processes. The information presented is based on a comprehensive review of publicly available scientific literature and patent documents. While specific industrial process parameters are often proprietary, this guide consolidates available data to offer a comparative overview of the chemical strategies, key intermediates, and reported yields.

Overview of Major Industrial Vitamin A Synthesis Routes

The industrial production of Vitamin A acetate is dominated by three core synthetic strategies, each employing a different approach to construct the C20 carbon skeleton of the Vitamin A molecule.

  • BASF Process: This C15 + C5 approach is characterized by the use of a Wittig reaction to couple a C15 phosphonium salt with the C5 aldehyde, this compound.

  • Roche Process: This C14 + C6 strategy involves a Grignard reaction between a C14 aldehyde and a C6 acetylenic compound.

  • Rhône-Poulenc (Adisseo) Process: Similar to the BASF approach, this is a C15 + C5 strategy, but it utilizes a Julia-Kocienski olefination reaction involving a C15 sulfone.[1][2]

The choice of synthetic route has significant implications for raw material sourcing, reaction conditions, and overall process efficiency.

Comparative Data of Key Synthesis Steps

The following tables summarize the available quantitative data for the key steps in each of the major industrial processes. It is important to note that direct, comprehensive comparisons of industrial-scale processes are challenging due to the proprietary nature of much of the data. The presented yields are based on published literature and patents and may not reflect the optimized yields of current industrial production.

Table 1: BASF Process - Key Step Performance

StepReactionKey ReagentsReported Yield
C5 Building Block Synthesis Hydroformylation of 3,4-diacetoxybut-1-eneRhodium catalyst, CO, H2Not explicitly stated, but precursor synthesis yields are reported.
C15 Building Block Synthesis From β-iononeTriphenylphosphine, AcidHigh yields generally reported for Wittig salt formation.
C15 + C5 Coupling (Wittig Reaction) C15-phosphonium salt + this compoundBase (e.g., sodium methoxide)High yields are characteristic of the Wittig reaction.[3]

Table 2: Roche Process - Key Step Performance

StepReactionKey ReagentsReported Yield
C14 Building Block Synthesis Darzens condensation of β-iononeEthyl chloroacetate, BaseGood yields are typical for this reaction.
C6 Building Block Synthesis From methyl vinyl ketone and acetyleneLithium acetylideOptimized to improve yield and reduce waste.[4]
C14 + C6 Coupling (Grignard Reaction) C14-aldehyde + C6-Grignard reagentMagnesiumGenerally high-yielding Grignard additions.

Table 3: Rhône-Poulenc (Adisseo) Process - Key Step Performance

StepReactionKey ReagentsReported Yield
C15 Building Block Synthesis From vinyl-β-ionolSodium phenyl sulfinateEfficient conversion to the C15-sulfone.[1]
C5 Building Block Synthesis From chloroacetal--
C15 + C5 Coupling (Julia Olefination) C15-sulfone + C5-aldehydeBase67% reported for a key elimination step.[2]

Experimental Protocols for Key Reactions

The following are generalized experimental protocols for the key coupling reactions in each process, based on principles described in the literature. These are for informational purposes and are not optimized for industrial-scale production.

BASF Process: Wittig Reaction

The core of the BASF process is the Wittig reaction, which forms the C20 backbone of Vitamin A acetate.

Protocol:

  • Ylide Generation: The C15-triphenylphosphonium salt is treated with a strong base, such as sodium methoxide, in an appropriate solvent to generate the corresponding phosphorus ylide.

  • Reaction with C5 Aldehyde: this compound is added to the ylide solution. The reaction mixture is stirred, typically at room temperature or with gentle heating, to facilitate the olefination reaction.

  • Work-up and Purification: The reaction mixture is worked up to remove the triphenylphosphine oxide byproduct, often by crystallization or chromatography. The crude Vitamin A acetate is then purified to the desired specification.

Roche Process: Grignard Reaction

The Roche synthesis relies on a Grignard reaction to form the C20 skeleton.

Protocol:

  • Grignard Reagent Formation: The C6 acetylenic alcohol is converted to the corresponding Grignard reagent by reaction with a magnesium halide.

  • Addition to C14 Aldehyde: The C14 aldehyde is added to the solution of the C6 Grignard reagent. The reaction is typically carried out in an ethereal solvent at low temperature.

  • Hydrolysis and Further Steps: The resulting alkoxide is hydrolyzed to give the C20 diol. Subsequent steps of partial hydrogenation, dehydration, and acetylation yield Vitamin A acetate.

Rhône-Poulenc (Adisseo) Process: Julia-Kocienski Olefination

This process utilizes a modified Julia olefination for the C15 + C5 coupling.

Protocol:

  • Anion Formation: The C15 sulfone is deprotonated with a strong base to form the corresponding carbanion.

  • Reaction with C5 Aldehyde: The C5 aldehyde is added to the solution of the C15 sulfone anion.

  • Elimination: The resulting β-hydroxysulfone intermediate undergoes elimination to form the alkene, yielding Vitamin A acetate. This elimination can be promoted by various reagents.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the BASF Vitamin A synthesis process and a comparative workflow of the three main industrial routes.

BASF_Vitamin_A_Synthesis cluster_C5 C5 Building Block Synthesis cluster_C15 C15 Building Block Synthesis cluster_Coupling C15 + C5 Coupling Butadiene Butadiene 3,4-Diacetoxybut-1-ene 3,4-Diacetoxybut-1-ene Butadiene->3,4-Diacetoxybut-1-ene Acetoxylation 3-Formylcrotyl_acetate This compound (C5) 3,4-Diacetoxybut-1-ene->3-Formylcrotyl_acetate Hydroformylation Vitamin_A_Acetate Vitamin A Acetate 3-Formylcrotyl_acetate->Vitamin_A_Acetate beta-Ionone β-Ionone Vinyl-beta-ionol Vinyl-β-ionol beta-Ionone->Vinyl-beta-ionol Ethynylation & Hydrogenation C15-Phosphonium_Salt C15-Phosphonium Salt Vinyl-beta-ionol->C15-Phosphonium_Salt Reaction with PPh3/Acid C15-Phosphonium_Salt->Vitamin_A_Acetate Wittig Reaction

BASF Vitamin A Synthesis Pathway

Comparative_Workflow cluster_BASF BASF Process cluster_Roche Roche Process cluster_RhonePoulenc Rhône-Poulenc Process BASF_C15 C15-Phosphonium Salt BASF_Coupling Wittig Reaction BASF_C15->BASF_Coupling BASF_C5 This compound BASF_C5->BASF_Coupling Vitamin_A_Acetate Vitamin A Acetate BASF_Coupling->Vitamin_A_Acetate Roche_C14 C14-Aldehyde Roche_Coupling Grignard Reaction Roche_C14->Roche_Coupling Roche_C6 C6-Grignard Reagent Roche_C6->Roche_Coupling Roche_Coupling->Vitamin_A_Acetate RP_C15 C15-Sulfone RP_Coupling Julia Olefination RP_C15->RP_Coupling RP_C5 C5-Aldehyde RP_C5->RP_Coupling RP_Coupling->Vitamin_A_Acetate

Comparison of Industrial Synthesis Workflows

Conclusion

The BASF process, centered around the Wittig reaction with this compound, represents a robust and efficient method for the industrial synthesis of Vitamin A acetate. Each of the major industrial processes possesses unique advantages and challenges related to starting material availability, reaction conditions, and waste streams. The choice of a particular synthetic route is a complex decision based on a multitude of factors including cost, scalability, and environmental impact. While detailed, head-to-head quantitative comparisons are limited by the proprietary nature of industrial data, this guide provides a framework for understanding the key chemical principles and available performance indicators for these vital manufacturing processes. Further research into catalyst development and process optimization continues to be a key driver of innovation in Vitamin A synthesis.

References

Lewis Acid Catalysis in Diels-Alder Reactions: A Comparative Analysis for 3-Formylcrotyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic selection of a catalyst is paramount in optimizing the stereochemical outcome of the Diels-Alder reaction. This guide provides a comparative analysis of Lewis acid catalysis in the context of the cycloaddition reaction involving 3-formylcrotyl acetate as the dienophile. Due to a lack of comprehensive comparative studies on this specific dienophile, this guide presents a general overview based on analogous systems and established principles of Lewis acid catalysis in Diels-Alder reactions.

Performance Comparison of Common Lewis Acids

The following table summarizes the expected performance of various classes of Lewis acids in the Diels-Alder reaction of this compound with a representative diene, such as cyclopentadiene. The data presented is qualitative and based on established principles and results from similar dienophiles.

Lewis Acid CatalystExpected YieldExpected Diastereoselectivity (endo:exo)Expected Enantioselectivity (for chiral variants)Key Considerations
Brønsted Acids (e.g., HBF₄) Moderate to GoodModerate endo selectivityNot applicableCan be prone to side reactions, such as polymerization of the diene.
Protic Acids (e.g., TFA) ModerateLow to moderate endo selectivityNot applicableCan cause decomposition of sensitive substrates.
Simple Metal Halides (e.g., AlCl₃, TiCl₄, SnCl₄) Good to ExcellentHigh endo selectivityNot applicable (unless using chiral ligands)Require stoichiometric amounts; can be harsh and lead to product decomposition.
Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) Good to ExcellentHigh endo selectivityAchievable with chiral ligandsOften require milder conditions and can be used in catalytic amounts.
Chiral Boron Lewis Acids (e.g., Corey-Bakshi-Shibata catalyst) Good to ExcellentHigh endo selectivityGood to ExcellentStoichiometric or catalytic use; sensitive to air and moisture.
Chiral Copper(II) Complexes (e.g., Cu(II)-BOX) Good to ExcellentHigh endo selectivityGood to ExcellentCatalytic amounts; tolerant to a wider range of functional groups.
Chiral Aluminum Lewis Acids (e.g., (R)-BINOL-AlCl) Good to ExcellentHigh endo selectivityGood to ExcellentOften require low temperatures; sensitive to air and moisture.

Experimental Protocols: A General Approach

While a specific, detailed protocol for the Diels-Alder reaction of this compound with a systematic comparison of various Lewis acids is not available, a general experimental procedure can be outlined based on common practices for Lewis acid-catalyzed Diels-Alder reactions.

General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with Cyclopentadiene:

  • Preparation of Dienophile Solution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in a dry, aprotic solvent (e.g., dichloromethane, toluene, or diethyl ether).

  • Addition of Lewis Acid: Cool the solution to the desired temperature (typically ranging from -78 °C to room temperature, depending on the Lewis acid). Add the Lewis acid (typically 0.1 to 1.5 equivalents) to the solution of the dienophile. Stir the mixture for a predetermined time (e.g., 15-30 minutes) to allow for complexation.

  • Addition of Diene: Add freshly distilled cyclopentadiene (typically 1.5 to 3.0 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate, water, or a saturated solution of Rochelle's salt).

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired Diels-Alder adduct.

  • Characterization: Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry) to determine the yield and diastereomeric ratio. For enantioselective reactions, the enantiomeric excess can be determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Reaction Mechanism and Stereochemical Control

The mechanism of the Lewis acid-catalyzed Diels-Alder reaction involves the coordination of the Lewis acid to the carbonyl oxygen of this compound. This coordination enhances the electrophilicity of the dienophile and can also influence its conformation, thereby dictating the stereochemical outcome of the reaction.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (e.g., Cyclopentadiene) TS [4+2] Cycloaddition Transition State Diene->TS Dienophile This compound Complex Dienophile-LA Complex Dienophile->Complex Coordination LewisAcid Lewis Acid (LA) Product Diels-Alder Adduct TS->Product Cycloaddition Complex->TS

Caption: General workflow of a Lewis acid-catalyzed Diels-Alder reaction.

The endo selectivity, typically favored in Diels-Alder reactions, is often enhanced by the presence of a Lewis acid due to secondary orbital interactions between the developing π-system of the diene and the activating group of the dienophile in the transition state.

Endo_Exo_Selectivity cluster_endo Endo Transition State cluster_exo Exo Transition State Endo_TS Diene and Dienophile approach with activating group 'under' the diene Endo_Product Endo Adduct (Generally favored) Endo_TS->Endo_Product Exo_TS Diene and Dienophile approach with activating group 'away' from the diene Exo_Product Exo Adduct Exo_TS->Exo_Product Reactants Reactants Reactants->Endo_TS Lower Energy (Favored Pathway) Reactants->Exo_TS Higher Energy

Caption: Energetic preference for the endo transition state in Diels-Alder reactions.

For enantioselective variants using chiral Lewis acids, the catalyst creates a chiral environment around the dienophile. This forces the diene to approach from a specific face, leading to the preferential formation of one enantiomer of the product. The design of the chiral ligand is crucial in determining the degree of enantioselectivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.